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2-chloro-N-(1H-indazol-6-yl)acetamide Documentation Hub

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  • Product: 2-chloro-N-(1H-indazol-6-yl)acetamide
  • CAS: 401591-05-7

Core Science & Biosynthesis

Foundational

Technical Profile: 2-Chloro-N-(1H-indazol-6-yl)acetamide

This technical guide provides an in-depth analysis of 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical electrophilic intermediate used in the synthesis of covalent kinase inhibitors and medicinal chemistry probes. Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical electrophilic intermediate used in the synthesis of covalent kinase inhibitors and medicinal chemistry probes.

Compound Identity & Significance

2-chloro-N-(1H-indazol-6-yl)acetamide is a specialized heterocyclic building block characterized by an indazole core functionalized with an


-chloroacetamide group. This moiety acts as a "warhead," capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins.
  • Systematic Name: 2-chloro-N-(1H-indazol-6-yl)acetamide

  • Precursor CAS Numbers:

    • 6-Aminoindazole (Substrate): [6967-12-0]

    • Chloroacetyl Chloride (Reagent): [79-04-9][1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.63 g/mol

  • Role: Electrophilic Intermediate, Covalent Warhead, Scaffold for S

    
    2 diversification.
    
Strategic Importance in Drug Discovery

This compound serves two primary functions in medicinal chemistry:

  • Covalent Fragment Screening: The chloroacetamide group reacts with non-catalytic cysteines (e.g., Cys481 in BTK or similar positions in FGFR/JAK kinases), turning the indazole scaffold into an irreversible inhibitor.

  • Synthetic Divergence: The chloride is a good leaving group, allowing researchers to displace it with secondary amines (e.g., piperazines, morpholines) to generate complex N-(indazol-6-yl)acetamide derivatives with optimized pharmacokinetic profiles.

Chemical Synthesis Protocol

Objective: Synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide via nucleophilic acyl substitution.

Reaction Logic

The synthesis relies on the chemoselective acylation of the exocyclic amine at position 6 over the endocyclic indazole nitrogens. 6-Aminoindazole is treated with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow

Reagents:

  • 6-Aminoindazole (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[1][2][5]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous THF or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Preparation: Dissolve 6-aminoindazole (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath to suppress di-acylation side products.

  • Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes. The reaction is highly exothermic; maintain temperature <5°C.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot (

    
    ) should disappear.
    
  • Quench & Isolation: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a beige/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove triethylammonium chloride salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
    
Synthesis Pathway Diagram

SynthesisPathway Start 6-Aminoindazole (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent THF, 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-chloro-N-(1H-indazol-6-yl)acetamide (Target Warhead) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Caption: Chemoselective N-acylation pathway converting 6-aminoindazole to the target chloroacetamide electrophile.

Reactivity & Mechanism of Action

The utility of this compound lies in the


-chloroacetamide  moiety. The carbon adjacent to the chlorine is electron-deficient, making it susceptible to nucleophilic attack.
Mechanism 1: Covalent Protein Binding (Target Engagement)

In a biological context, the sulfur atom of a cysteine residue attacks the


-carbon, displacing the chloride ion. This forms a stable thioether bond, permanently attaching the indazole scaffold to the protein.
  • Selectivity: Reactivity is tuned to specific "solvent-exposed" cysteines in the ATP-binding pocket of kinases.

Mechanism 2: Synthetic Displacement (S 2)

In a synthetic context, the chloride can be displaced by secondary amines (e.g., N-methylpiperazine) to create solubilized derivatives.

  • Conditions: DMF or Acetonitrile,

    
    , 60°C.
    
Reactivity Logic Diagram

ReactivityLogic cluster_Bio Biological Pathway (Inhibition) cluster_Chem Synthetic Pathway (Derivatization) Compound 2-chloro-N-(1H-indazol-6-yl)acetamide (Electrophile) Complex Irreversible Protein-Ligand Complex (Thioether Bond) Compound->Complex S_N2 Attack (Physiological pH) Derivative Amino-acetamide Derivative (Drug Candidate) Compound->Derivative S_N2 Displacement (K2CO3, Heat) Cys Cysteine Thiol (-SH) (Protein Nucleophile) Cys->Complex Amine Secondary Amine (HNR2) (Synthetic Nucleophile) Amine->Derivative

Caption: Dual reactivity profile: Covalent protein modification vs. synthetic derivatization via S_N2 mechanisms.

Characterization Data Summary

When characterizing the synthesized material, the following signals confirm the structure.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

4.2 - 4.4 ppm
Singlet (2H)-CH

Cl
protons (distinctive diagnostic peak).
1H NMR

10.5 ppm
Broad Singlet (1H)-NH-CO- Amide proton (downfield).
1H NMR

13.0 ppm
Broad Singlet (1H)Indazole N-H (often exchangeable).
LC-MS m/z (ESI+)[M+H]


210/212
Characteristic 3:1 ratio due to

Cl/

Cl isotopes
.
Appearance VisualOff-white to beige solidTypical for amino-indazole amides.

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Risk: Potent skin and respiratory sensitizer. The compound is designed to react with proteins; it will react with your proteins if handled improperly.

  • Protocol: Handle only in a fume hood. Wear nitrile gloves and a lab coat. Quench excess reagent with aqueous ammonia or Tris buffer before disposal.

References

  • BenchChem Application Note. N-Acylation with Chloroacetyl Chloride: Protocols. Retrieved from BenchChem.[1][2] Link

  • ResearchGate. Reactivity of Chloroacetylated Compounds in Heterocyclic Synthesis. Retrieved from ResearchGate.[6] Link

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC7587635. Link

  • CymitChimica. General properties of Chloro-N-arylacetamides (Analogous Structures).Link

Sources

Exploratory

2-chloro-N-(1H-indazol-6-yl)acetamide chemical properties

This guide serves as an authoritative technical resource on 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical electrophilic fragment and synthetic intermediate in medicinal chemistry. It is structured to support researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical electrophilic fragment and synthetic intermediate in medicinal chemistry. It is structured to support researchers in fragment-based drug discovery (FBDD), covalent inhibitor design, and chemoproteomics.

Classification: Covalent Electrophilic Fragment / Kinase-Directed Building Block Primary Utility: Cysteine-Targeting Ligand Discovery & Scaffold Functionalization

Part 1: Executive Technical Overview

2-chloro-N-(1H-indazol-6-yl)acetamide represents a "privileged structure" in drug discovery, combining a kinase-affinity scaffold (indazole) with a reactive warhead (chloroacetamide). Unlike non-covalent probes, this molecule is designed to form irreversible or reversible-covalent bonds with nucleophilic cysteine residues in protein binding pockets.

It is widely utilized in two distinct workflows:

  • Covalent Fragment Screening: As a "scout fragment" to identify druggable cysteines in kinases (e.g., BTK, JAK, FGFR) and GTPases (e.g., KRAS).

  • Synthetic Intermediate: A precursor for generating complex N-substituted acetamides via nucleophilic displacement of the chloride.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₉H₈ClN₃OCore stoichiometry
Molecular Weight 209.63 g/mol Ideal for fragment-based screening (Rule of 3 compliant)
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; cell-permeable
Topological Polar Surface Area (TPSA) ~54 ŲGood oral bioavailability potential
H-Bond Donors / Acceptors 2 / 2Indazole NH and Amide NH act as donors
Warhead Reactivity Moderate (SN2)Less reactive than acrylamides; requires proximity for labeling

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide from 6-aminoindazole. Scale: Laboratory (1–5 mmol) Purity Target: >95% (HPLC)

Reaction Logic

The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by the exocyclic amine of 6-aminoindazole. A mild base is required to scavenge the HCl byproduct without deprotonating the indazole N1-H (pKa ~14), which would lead to side reactions.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Substrate: 6-Aminoindazole (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 6-aminoindazole (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (1.2 eq) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 10 minutes. The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the amine (M+H 134) and appearance of product (M+H 210/212).

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with sat.[2] NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. If the solid is impure, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesispathway Start 6-Aminoindazole (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-chloro-N-(1H-indazol-6-yl)acetamide (Target) Intermediate->Product Elimination of Cl- Base DIPEA (HCl Scavenger) Base->Intermediate Proton Sponge

Caption: One-pot acylation pathway converting 6-aminoindazole to the target chloroacetamide via nucleophilic acyl substitution.

Part 3: Mechanism of Action (Covalent Labeling)

This compound acts as a Targeted Covalent Inhibitor (TCI) precursor. The biological activity is driven by a two-step recognition and reaction process.

  • Non-Covalent Binding: The indazole core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases (e.g., JNK, CDK, FGFR). It forms hydrogen bonds with the backbone residues.

  • Covalent Ligation: Once docked, the chloroacetamide warhead is positioned in proximity to a non-catalytic cysteine residue. The sulfur atom of the cysteine performs an SN2 attack on the alpha-carbon of the acetamide, displacing chloride.

Key Feature: The reaction is irreversible under physiological conditions, leading to permanent inactivation of the protein or permanent tagging for proteomic analysis.

Covalent Ligation Pathway

CovalentMechanism Complex Non-Covalent Complex (Indazole docked in ATP pocket) TS Transition State (S- attack on CH2-Cl) Complex->TS Proximity Effect Adduct Covalent Protein Adduct (Irreversible Thioether Bond) TS->Adduct k_inact (SN2 Reaction) Protein Target Protein (Cysteine-SH) Protein->Complex Kd (Affinity) Ligand 2-chloro-N-(1H-indazol-6-yl)acetamide Ligand->Complex Kd (Affinity)

Caption: Mechanism of covalent protein modification. The indazole directs binding, facilitating the specific alkylation of a proximal cysteine.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "hit" in covalent fragment libraries.

  • Method: Electrophilic fragments are screened against a protein target using Mass Spectrometry (Intact Protein MS).

  • Result: A mass shift of +173 Da (Ligand - HCl) indicates successful covalent modification.

  • Significance: If this fragment binds, it identifies a "druggable" cysteine near the ATP binding site.

Activity-Based Protein Profiling (ABPP)

Researchers use this compound to map the "reactive cysteinome."

  • Workflow:

    • Treat cell lysate with the probe.

    • "Click" a rhodamine or biotin tag onto the probe (requires replacing the Cl with an alkyne derivative or using an analog).

    • Visualize or enrich labeled proteins.

  • Target Scope: This specific scaffold often highlights kinases (JNK, BTK) and metabolic enzymes with hyper-reactive cysteines.

Synthetic Building Block (PROTACs & Linkers)

The chlorine atom is a good leaving group. It can be displaced by secondary amines (e.g., piperazines) to create elaborate inhibitors.

  • Example: Displacement with N-methylpiperazine yields a solubilized kinase inhibitor core similar to Pazopanib or Axitinib substructures.

Part 5: Safety & Handling (E-E-A-T)

Warning: As an alkylating agent, this compound is potentially genotoxic and a skin sensitizer.

  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319), Potential Carcinogen (due to alkylating nature).

  • Handling:

    • Double Glove: Nitrile gloves are required.

    • Fume Hood: All solids and solutions must be handled in a certified fume hood to prevent inhalation of dust.

    • Quenching: Spills should be treated with a solution of 10% sodium thiosulfate or cysteine to neutralize the electrophile before disposal.

  • Storage: Store at -20°C under inert gas. The chloroacetamide moiety is stable to hydrolysis at neutral pH but hydrolyzes slowly in basic aqueous solutions.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523–3538.

  • Lévesque, S., et al. (2022). "Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease." bioRxiv.

  • Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. (Foundational work on indazole-based covalent scaffolds).

  • BenchChem Application Note. "N-Acylation with Chloroacetyl Chloride: Protocols." (General synthesis grounding).

Sources

Foundational

Structure Elucidation of 2-chloro-N-(1H-indazol-6-yl)acetamide

The following technical guide details the structure elucidation of 2-chloro-N-(1H-indazol-6-yl)acetamide (CAS: 401591-05-7).[1] This document is designed for medicinal chemists and analytical scientists requiring a rigor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of 2-chloro-N-(1H-indazol-6-yl)acetamide (CAS: 401591-05-7).[1] This document is designed for medicinal chemists and analytical scientists requiring a rigorous framework for validating the regiochemistry and identity of indazole-based covalent warheads.[1]

Technical Guide for Regiochemical Assignment & Validation

Executive Summary & Chemical Context

The compound 2-chloro-N-(1H-indazol-6-yl)acetamide serves as a critical electrophilic intermediate in the synthesis of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs).[1] The core challenge in verifying this structure lies not in its complexity, but in the regiochemical ambiguity inherent to the indazole scaffold.

During synthesis (acylation of 6-aminoindazole), three nucleophilic sites compete:

  • N6 (Exocyclic Amine): The desired site of reaction.

  • N1 (Indazole Ring): The thermodynamic tautomeric nitrogen.

  • N2 (Indazole Ring): The kinetic tautomeric nitrogen.

Misassignment of the acyl group location (Ring-N vs. Exocyclic-N) or failure to detect bis-acylation can lead to erroneous SAR (Structure-Activity Relationship) data.[1] This guide provides a self-validating analytical workflow to unambiguously confirm the structure.

Target Structure Properties
PropertyValue
Formula C₉H₈ClN₃O
Mol.[1][2][3][4][5][6][7][8][9] Weight 209.63 g/mol
Monoisotopic Mass 209.0356 (³⁵Cl)
Key Electrophile α-Chloroacetamide (Cysteine reactive)
Scaffold 1H-Indazole (6-substituted)

Synthetic Context & Impurity Profile

To understand the analytical requirements, we must first visualize the synthesis and potential byproducts. The reaction typically involves treating 6-aminoindazole with chloroacetyl chloride.[1]

Synthesis & Regioselectivity Workflow

The following diagram illustrates the reaction pathways and the critical isomers that must be distinguished.

SynthesisPath SM 6-Aminoindazole (Nucleophile) Target Target Product: 2-chloro-N-(1H-indazol-6-yl)acetamide (N6-Acylation) SM->Target Primary Pathway (Kinetic Control) Impurity1 Impurity A: Ring N-Acylation (N1 or N2) SM->Impurity1 Competing Pathway Reagent Chloroacetyl Chloride (Electrophile) Reagent->Target Impurity2 Impurity B: Bis-Acylation (N6 + N1) Target->Impurity2 Over-reaction

Figure 1: Synthetic pathways showing the target molecule and potential regiochemical impurities.

Analytical Strategy: The "Triad of Proof"

To claim high confidence in the structure, we utilize a three-pillar approach.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and chlorine isotope pattern.[1]

  • Expected [M+H]⁺: 210.0434 (Calculated).

  • Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 210 and 212 confirms the presence of a single chlorine atom.

  • Diagnostic: If the mass is ~286, bis-acylation has occurred.

Pillar 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the amide bond and intact indazole NH.

  • Amide I Band: ~1660–1690 cm⁻¹ (Strong, C=O stretch).

  • Indazole NH: ~3100–3200 cm⁻¹ (Broad). Note: Absence of this band suggests Ring N-acylation.[1]

Pillar 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Unambiguous regiochemical assignment. Standard ¹H NMR is insufficient due to solvent-dependent tautomerism.[1] 2D NMR (HMBC & NOESY) is required to link the exocyclic amide to the specific carbon framework of the indazole.

Detailed NMR Elucidation Protocol

A. Sample Preparation[4][10][11]
  • Solvent: DMSO-d₆ (Preferred).[1][4] Chloroform-d often leads to broad signals for indazoles due to rapid tautomeric exchange.[1]

  • Concentration: 5–10 mg in 600 µL.

  • Temperature: 298 K (Standard). If signals are broad, heat to 320 K to coalesce tautomers.

B. ¹H NMR Assignment Logic (400 MHz, DMSO-d₆)

The spectrum should show 5 aromatic/heteroaromatic protons and 2 aliphatic protons .

ProtonApprox. Shift (δ)MultiplicityAssignment Logic
NH (Amide) 10.40 – 10.60s (broad)Downfield shift confirms N-acylation.[1] Disappears with D₂O shake.
NH (Indazole) 12.90 – 13.10s (broad)Confirms the ring nitrogen is free (not acylated).
H3 7.95 – 8.05sCharacteristic indazole singlet.
H7 8.10 – 8.20s (or d)Ortho to N1. Deshielded by the aromatic system.
H4 7.60 – 7.70d (J~8.5Hz)Ortho to H5.
H5 7.05 – 7.15ddOrtho to H4, Meta to H7.
CH₂ (Alpha) 4.25 – 4.35sSinglet for the isolated -CH₂Cl group.[1]
C. The "Smoking Gun" Experiments: 2D NMR

To prove the acetyl group is on the exocyclic nitrogen (N6) and not the ring nitrogen (N1/N2), perform the following:

1. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment.

  • Target Correlation: Look for a cross-peak between the Amide NH proton (~10.5 ppm) and the Indazole C6 quaternary carbon (~136-138 ppm).

  • Verification: The H7 and H5 protons will also show correlations to this same C6 carbon.

  • Result: If the Amide NH correlates to a ring carbon (C6), the structure is N-(indazol-6-yl)acetamide .[1] If the Amide NH showed no correlation to the ring, or if the acetyl carbonyl correlated to H3/H7, it would imply ring acylation.

2. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Tautomer Check: In DMSO, the Indazole NH (~13.0 ppm) typically shows a strong NOE to H7 (the proton at position 7).

    • Observation: NOE(NH_ring, H7) = 1H-tautomer (Dominant).

    • Observation: NOE(NH_ring, H3) = 2H-tautomer (Rare in this scaffold).

  • Regio-Check: The Amide NH (~10.5 ppm) should show weak NOEs to H5 and H7 , confirming its location at position 6.

D. Visualizing the NMR Logic

The following diagram maps the critical correlations required to confirm the structure.

NMR_Logic cluster_legend Correlation Key AmideNH Amide NH (δ 10.5 ppm) C6 Quaternary C6 (δ ~137 ppm) AmideNH->C6 HMBC (3-bond) DEFINITIVE PROOF IndazoleNH Indazole NH (δ 13.0 ppm) H7 Proton H7 (δ ~8.15 ppm) IndazoleNH->H7 NOE (Spatial) Confirms 1H-tautomer H7->C6 HMBC (2-bond) Red Arrow: Covalent Connectivity (Through Bond) Red Arrow: Covalent Connectivity (Through Bond) Blue Arrow: Spatial Proximity (Through Space) Blue Arrow: Spatial Proximity (Through Space)

Figure 2: Critical NMR correlations. The HMBC link between Amide NH and C6 is the structural anchor.

Experimental Validation Protocol (Synthesis & Analysis)

Step 1: Synthesis[1][4][6][7][12][13]
  • Dissolve: 6-Aminoindazole (1.0 eq) in anhydrous THF/DMF (10:1).

  • Base: Add DIPEA (1.2 eq) or NaHCO₃ (solid) to scavenge HCl.

  • Addition: Cool to 0°C. Add chloroacetyl chloride (1.05 eq) dropwise. Crucial: Avoid excess reagent to prevent bis-acylation.[1]

  • Workup: Quench with water. The product often precipitates. Filter and wash with water (removes salts) and Et₂O (removes unreacted chloride).

Step 2: Quality Control (QC) Checklist

Before releasing the compound for biological assay, verify:

References

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The structure of indazole derivatives: a multinuclear NMR and DFT study." Arkivoc 2007.

  • General Synthesis of Chloroacetamides: Juskeviciene, R., et al. "Synthesis and biological evaluation of new N-substituted 2-chloroacetamides." Molecules 2022.

  • Indazole Scaffold in Drug Discovery: Cerecetto, H., et al. "Medicinal chemistry of indazole derivatives." Mini Reviews in Medicinal Chemistry 2005.

Sources

Exploratory

Technical Guide: 2-Chloro-N-(1H-indazol-6-yl)acetamide

Physicochemical Profile, Synthetic Protocols, and Covalent Warhead Utility Executive Summary This technical guide provides a comprehensive analysis of 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical electrophilic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Protocols, and Covalent Warhead Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical electrophilic building block in medicinal chemistry.[1] While its primary identity is defined by its molecular weight and formula, its utility lies in its role as a covalent warhead . This molecule serves as a scaffold for Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), designed to irreversibly modify cysteine residues in target proteins (e.g., kinases).

This document is structured for researchers requiring high-fidelity data on synthesis, isotopic distribution, and reaction mechanisms.

Part 1: Physicochemical Profile & Molecular Weight[1]

Accurate molecular weight calculations are prerequisite for stoichiometric precision in synthesis and mass spectrometry (MS) validation. Because chlorine possesses two stable isotopes (


 and 

) with significant natural abundance, a single "molecular weight" number is insufficient for analytical validation.
Table 1: Molecular Specifications
ParameterValueNotes
Chemical Formula

Core Indazole + Chloroacetamide tail
Average Molecular Weight 209.63 g/mol Used for molarity/stoichiometry calculations
Monoisotopic Mass (

)
209.0356 Da The primary peak observed in High-Res MS
Isotope Peak (

)
211.0327 Da The M+2 peak (approx. 32% intensity of M)
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; membrane permeable
Polar Surface Area (PSA) ~54 ŲFavorable for oral bioavailability
Analytical Insight: The Isotopic Envelope

In Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of the chlorine atom creates a distinct 3:1 isotopic envelope .

  • Validation Check: If your MS spectrum does not show an M+2 peak at 211.03 Da with approximately 33% intensity of the base peak, the chloro-substituent has likely been displaced (hydrolyzed to alcohol or reacted with solvent).

Part 2: Synthetic Pathway & Protocol

The synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide requires selective acylation of the exocyclic amine at position 6, avoiding acylation of the indazole N-1 nitrogen.[1]

Reaction Logic[2][3]
  • Reagents: 6-Aminoindazole (Nucleophile) + Chloroacetyl Chloride (Electrophile).

  • Critical Control: Temperature must be maintained at 0°C to -10°C . Higher temperatures promote bis-acylation (acylation at both the exocyclic amine and the indazole N-1).[1]

  • Base Selection: A non-nucleophilic base (e.g., DIPEA or Pyridine) is preferred over primary amines to prevent side reactions with the acyl chloride.

Diagram 1: Selective Synthesis Workflow

SynthesisWorkflow Start 6-Aminoindazole (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Conditions Conditions: THF/DIPEA, -10°C (Kinetic Control) Conditions->Intermediate Product 2-chloro-N-(1H-indazol-6-yl)acetamide (Target) Intermediate->Product HCl Elimination SideProduct Bis-acylated Impurity Intermediate->SideProduct High Temp (>0°C)

Figure 1: Synthetic pathway emphasizing kinetic control to prevent bis-acylation impurities.

Step-by-Step Protocol (Self-Validating)
  • Preparation: Dissolve 1.0 eq of 6-aminoindazole in anhydrous THF (0.1 M concentration). Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

  • Cooling: Submerge reaction vessel in an ice/salt bath to reach -10°C.

  • Addition: Add 1.1 eq of Chloroacetyl chloride dropwise over 20 minutes.

    • Why? Slow addition prevents local concentration spikes that favor side reactions.

  • Monitoring (Validation Point): After 1 hour, check via TLC (5% MeOH in DCM).

    • Success Criteria: Disappearance of the polar starting amine (Rf ~0.2) and appearance of a less polar spot (Rf ~0.5).

  • Quench: Add saturated

    
     to neutralize HCl salts.
    
  • Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration; wash with cold ether to remove trace impurities.

Part 3: Mechanism of Action – The Covalent Warhead

This molecule is rarely the "final drug"; it is a reactive probe . The chloroacetamide moiety acts as a "warhead" that targets nucleophilic cysteine residues on proteins (e.g., Cys481 in BTK or similar solvent-exposed cysteines in kinases).

Mechanism: Nucleophilic Substitution ( )

The reaction between the target protein and the warhead is irreversible.

  • Recognition: The indazole core binds reversibly to the kinase ATP-binding pocket (non-covalent affinity).

  • Proximity: This binding positions the chloroacetamide group adjacent to a specific cysteine thiol (-SH).

  • Conjugation: The thiol attacks the

    
    -carbon of the acetamide, displacing the chloride ion.
    
Diagram 2: Cysteine Targeting Mechanism

CovalentMechanism Drug Indazole-Warhead (Electrophile) Complex Non-Covalent Binding Complex Drug->Complex Affinity Binding Protein Target Protein (Cysteine Thiol -SH) Protein->Complex TS Transition State (S_N2 Attack) Complex->TS Proximity Effect Adduct Covalent Protein-Ligand Adduct (Irreversible) TS->Adduct Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Displacement

Figure 2: Mechanism of irreversible inhibition via Cysteine-mediated S_N2 displacement.[1]

Part 4: Analytical Validation

To confirm the identity of the synthesized 2-chloro-N-(1H-indazol-6-yl)acetamide, compare experimental data against these standards.

Proton NMR ( -NMR) in DMSO-
  • Indazole Protons: Aromatic signals in the 7.0–8.5 ppm region.

  • The "Warhead" Singlet (Critical): You must observe a sharp singlet integrating to 2 protons at

    
     4.2–4.3 ppm .
    
    • Diagnostic: If this peak is split or shifted significantly upfield (< 4.0 ppm), the chloride may have been displaced (hydrolysis).

  • Amide Proton: A broad singlet downfield (~10.5 ppm), exchangeable with

    
    .
    
Mass Spectrometry (LC-MS)[1]
  • Retention Time: The compound is moderately polar. On a standard C18 column (Water/Acetonitrile gradient), it typically elutes earlier than non-polar kinase inhibitors but later than the aminoindazole precursor.

  • m/z signature: Look for the [M+H]+ pair at 210.04 and 212.04 .

References

  • BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (2011). Chloroacetamide Synthesis and Safety Protocols. Org. Syn. Coll. Vol. 1, 488. Retrieved from

  • Singh, R. et al. (2017).[3] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3). Retrieved from

  • Liu, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC / NIH. Retrieved from

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Retrieved from

Sources

Foundational

Technical Guide: 2-Chloro-N-(1H-indazol-6-yl)acetamide

Executive Summary 2-chloro-N-(1H-indazol-6-yl)acetamide is a specialized heterocyclic building block used primarily in the design of Targeted Covalent Inhibitors (TCIs) .[1] Structurally, it combines a privileged 1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(1H-indazol-6-yl)acetamide is a specialized heterocyclic building block used primarily in the design of Targeted Covalent Inhibitors (TCIs) .[1] Structurally, it combines a privileged 1H-indazol-6-amine scaffold—common in ATP-competitive kinase inhibitors—with a 2-chloroacetamide electrophile.[1]

This compound functions as a "warhead," capable of forming irreversible covalent bonds with nucleophilic cysteine residues within a protein's binding pocket.[2][3] It serves two critical roles in drug discovery:

  • Direct Covalent Probe: For labeling or inhibiting kinases with accessible cysteines (e.g., FGFR, EGFR, JAK).[1]

  • Synthetic Intermediate: A precursor for synthesizing complex N-substituted glycine derivatives via nucleophilic substitution (

    
    ).[1]
    

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

The compound is an


-chloroacetamide derivative of indazole. Its reactivity is defined by the polarization of the C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack.
Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2-chloro-N-(1H-indazol-6-yl)acetamide
Common Name

-(Indazol-6-yl)-2-chloroacetamide
Molecular Formula

Molecular Weight 209.63 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Ethanol
Reactivity Class Electrophilic Alkylating Agent (Covalent Warhead)
Key Functional Groups Indazole (H-bond donor/acceptor), Chloride (Leaving group)

Synthetic Framework

The synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide requires precise control of regioselectivity.[1] The 6-aminoindazole starting material possesses three nucleophilic nitrogens.[1] The exocyclic amine (


 at C6) is the target, but the indazole 

proton is acidic and can interfere if base strength is not modulated.[1]
Reaction Logic[1]
  • Reagent: Chloroacetyl chloride is used as the acylating agent.[1][4]

  • Base Selection: A weak organic base (e.g., Pyridine or

    
    ) is preferred over strong bases to prevent deprotonation of the indazole 
    
    
    
    , which could lead to bis-acylation.[1]
  • Temperature: Low temperature (

    
    ) controls the exothermic nature of the reaction and suppresses side reactions.[1]
    
Detailed Experimental Protocol

Objective: Selective


-acylation of 6-aminoindazole.
  • Preparation: Charge a flame-dried round-bottom flask with 6-aminoindazole (1.0 equiv) and anhydrous THF (10 mL/mmol).

  • Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (1.1 equiv).[1] Cool the mixture to

    
      under an inert atmosphere (
    
    
    
    or Ar).
  • Acylation: Dropwise add Chloroacetyl chloride (1.1 equiv) dissolved in minimal THF over 15 minutes.

    • Note: The solution often turns cloudy as the amine hydrochloride salt precipitates.[1]

  • Monitoring: Stir at

    
     for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS (
    
    
    
    ).[1]
  • Workup:

    • Quench with saturated aqueous

      
      .[1][5]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Pathway Visualization[1]

Synthesis Start 6-Aminoindazole (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Base (Pyridine) THF, 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product 2-chloro-N-(1H-indazol-6-yl)acetamide (Target) Inter->Product Elimination of Cl- Byprod HCl Salt (Byproduct) Inter->Byprod

Figure 1: Synthetic workflow for the selective acylation of 6-aminoindazole.

Mechanism of Action: The Cysteine Trap[1]

In medicinal chemistry, this molecule acts as a Targeted Covalent Inhibitor (TCI) .[1][3] The indazole core mimics the adenine ring of ATP, guiding the molecule into the kinase ATP-binding pocket. Once bound, the chloroacetamide moiety is positioned near a non-catalytic cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR).[1]

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution:

  • Recognition: The inhibitor binds reversibly (

    
    ) to the kinase active site via Hydrogen bonds (Indazole 
    
    
    
    Hinge Region).[1]
  • Warhead Positioning: The electrophilic carbon (

    
    ) is held in proximity to the Cysteine thiol (
    
    
    
    ).[1]
  • Alkylation (

    
    ):  The thiolate anion attacks the methylene carbon, displacing the chloride ion.[1]
    
  • Irreversible Inhibition: The formation of the stable Thioether bond permanently inactivates the enzyme.[1]

Mechanistic Pathway[1]

Mechanism Enzyme Kinase Active Site (Cysteine-SH) Complex Reversible Michaelis Complex (Non-covalent Binding) Enzyme->Complex Recognition Inhibitor 2-chloro-N-(indazol-6-yl)acetamide (Warhead) Inhibitor->Complex Recognition Transition S_N2 Transition State (Cl- leaving) Complex->Transition Nucleophilic Attack Covalent Irreversible Adduct (Thioether Bond) Transition->Covalent Alkylation (k_inact)

Figure 2: Mechanism of covalent kinase inactivation via Cysteine alkylation.[1]

Applications in Drug Development[1][2][3][12][13]

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "covalent fragment."[1] Researchers screen libraries of chloroacetamido-heterocycles to identify scaffolds that bind specific pockets.[1]

  • Target Class: Tyrosine Kinases (FGFR, VEGFR).[1]

  • Utility: If the fragment labels the protein (detected by Mass Spectrometry), the scaffold is validated.[1] The chloroacetamide is then often replaced with a "tunable" acrylamide (Michael acceptor) in the final drug candidate to optimize reactivity.[1]

Synthetic Intermediate for PROTACs

The labile chloride allows for further functionalization.[1]

  • Reaction: Displacement of Cl with primary or secondary amines.[1]

  • Product: N-substituted glycinamides.[1]

  • Relevance: This allows the attachment of "linker" chains for PROTACs (Proteolysis Targeting Chimeras), connecting the indazole (kinase binder) to an E3 ligase ligand.[1]

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Vesicant.[1]

  • Toxicity: Highly toxic if inhaled, swallowed, or absorbed through skin.[1] As a covalent modifier of proteins, it is a potential mutagen and sensitizer.

  • PPE Requirements: Double nitrile gloves, lab coat, and chemical safety goggles.

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Deactivation: Spills and glassware should be treated with a solution of 10% sodium thiosulfate (nucleophile scavenger) to neutralize the alkylating potential before disposal.[1]

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2018.[1]

    • URL:[Link][1][5]

  • Covalent Kinase Inhibitor Design

    • Title: Covalent Kinase Inhibitors: An Overview.
    • Source: ResearchG
    • URL:[Link]

  • Chemical Properties of Chloroacetamides

    • Title: Acetamide, 2-chloro- Properties and Spectra.[6][4][7]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][1]

  • Synthesis of Indazole Derivatives

    • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)
    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

Sources

Exploratory

Foreword: The Privileged Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of N-Substituted Indazole Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist The indazole ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Substituted Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding and hydrophobic interactions with biological targets.[1] This is evidenced by its presence in a growing number of blockbuster drugs, including the PARP inhibitor Niraparib and the multi-kinase inhibitors Pazopanib and Axitinib .[2][3]

However, the synthetic utility of the indazole core is complicated by its inherent annular tautomerism. The proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to the existence of 1H-indazole and 2H-indazole tautomers.[4][5] While the 1H-tautomer is generally the more thermodynamically stable form, direct substitution reactions often yield a mixture of N1 and N2-functionalized products.[2][5][6]

This guide provides a comprehensive overview of the core strategies employed to achieve regioselective N-substitution on the indazole nucleus. We will delve into the mechanistic principles that govern selectivity, provide field-proven experimental protocols, and illustrate key concepts with data-driven examples and process diagrams. Our focus is not merely on the "what" but on the "why," empowering researchers to make informed decisions in their synthetic campaigns.

The Core Challenge: Understanding Indazole Tautomerism and Reactivity

The central challenge in N-substitution is controlling which of the two nitrogen atoms acts as the nucleophile. This is dictated by a delicate interplay of thermodynamics, kinetics, and reaction conditions.

  • Tautomeric Equilibrium: The 1H- and 2H-tautomers exist in equilibrium. The 1H-form is more stable by approximately 4-5 kcal/mol, making it the predominant species in solution.[5][7][8]

  • Nucleophilicity: Deprotonation of the indazole N-H with a base generates the indazolide anion. The negative charge is delocalized across both nitrogen atoms and the aromatic system, but the N1 and N2 positions remain the primary sites of nucleophilic attack.

  • Regiocontrol: Achieving selectivity requires exploiting the subtle differences between the N1 and N2 positions. This can be accomplished by manipulating steric hindrance, electronic effects, chelation with counter-ions, or by selecting reaction pathways that favor either the kinetic or thermodynamic product.[5][9][10]

Strategic N-Alkylation: A Game of Sterics, Solvents, and Counter-Ions

Direct N-alkylation of indazoles is a fundamental transformation, yet it is notoriously difficult to control. The choice of base, solvent, and even the cation of the base can dramatically influence the ratio of N1 to N2 alkylated products.[9][10]

Achieving N1-Selectivity: The Power of Chelation and Thermodynamic Control

The N1-substituted indazole is often the thermodynamically more stable product.[9][11] Strategies to favor its formation often rely on either allowing the reaction to reach thermodynamic equilibrium or using conditions that sterically favor attack at the N1 position.

A highly effective and widely adopted strategy involves using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination is particularly powerful for indazoles bearing a coordinating group (e.g., an ester or amide) at the C3-position.

Causality Behind the Selectivity: Upon deprotonation by NaH, the resulting sodium indazolide forms a six-membered chelate between the sodium cation, the N2-nitrogen, and the carbonyl oxygen of the C3-substituent. This chelation effectively blocks the N2 position, leaving the N1 position as the only accessible site for the incoming alkyl halide electrophile.[5][10]

// Reactants Indazole [label=< Indazole-3-carboxylate

>];

NaH [label="+ NaH", fontsize=14]; AlkylHalide [label="+ R-X", fontsize=14];

// Intermediate Intermediate [label=< Sodium-Chelated Intermediate N2 is sterically blocked

>];

// Product Product [label=< N1-Alkylated Product (Major Isomer)

>];

// Edges Indazole -> NaH [arrowhead=none]; NaH -> Intermediate [label=" -H₂\n THF", fontsize=10]; Intermediate -> AlkylHalide [arrowhead=none]; AlkylHalide -> Product [label=" -NaX", fontsize=10]; } Caption: Chelation-controlled N1-alkylation pathway.

Experimental Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [10]

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension (approx. 0.2 M relative to the indazole).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas evolution) should be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., pentyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the pure N1-alkylated indazole.

Achieving N2-Selectivity: Leveraging Sterics and Alternative Mechanisms

Obtaining the N2-isomer often requires circumventing the thermodynamic preference for N1. This can be achieved using different reaction mechanisms or by exploiting steric hindrance.

Mitsunobu Reaction: The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (DEAD or DIAD), frequently favors the formation of the N2-alkylated product.[9] The exact cause for this selectivity is debated but is likely related to the steric bulk of the intermediate phosphonium salt favoring approach at the less-hindered N2 position.

Experimental Protocol: Selective N2-Alkylation via Mitsunobu Reaction [10]

  • To a flame-dried flask under an inert atmosphere, dissolve the starting indazole (e.g., methyl 5-bromo-1H-indazole-3-carboxylate, 1.0 equiv.), triphenylphosphine (PPh₃, 1.5-2.0 equiv.), and the desired alcohol (1.5-2.3 equiv.) in anhydrous THF (approx. 0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv.) dropwise to the stirred solution. A color change is typically observed.

  • Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to the desired temperature (e.g., 50 °C) and stir for 2-12 hours, monitoring for completion.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue directly by column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Acid-Catalyzed Alkylation: A highly selective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[8][12]

Causality Behind the Selectivity: Quantum mechanical (QM) analyses suggest a fascinating mechanism. The 1H-indazole tautomer is more stable and thus more abundant. For N2-alkylation, the N2-nitrogen of this abundant tautomer directly attacks the protonated trichloroacetimidate. For N1-alkylation to occur, the indazole must first tautomerize to the less stable, higher-energy 2H-form. This initial energy penalty for tautomerization makes the overall activation energy for the N1-alkylation pathway significantly higher (by >3 kcal/mol) than the N2-pathway, leading to excellent N2 selectivity.[8]

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes typical regiochemical outcomes for the alkylation of substituted indazoles under various conditions.

Starting MaterialElectrophile/ReagentBase / CatalystSolventN1:N2 RatioReference(s)
1H-Indazole-3-carboxamiden-Pentyl BromideNaHTHF>99 : <1[9]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃DMF52 : 48[5]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alcohols / PPh₃ / DEAD-THFFavors N2[10]
1H-IndazoleIsopropyl 2,2,2-trichloroacetimidateTfOH (cat.)Dioxane<1 : >99[8][12]
1H-Indazolen-Pentyl BromideCs₂CO₃DMF~2.5 : 1[9]

N_Alkylation_Decision_Tree

Strategic N-Arylation: Mastering Modern Cross-Coupling

The synthesis of N-aryl indazoles, a key feature in many kinase inhibitors, relies on transition-metal-catalyzed cross-coupling reactions. The two dominant methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction has revolutionized C-N bond formation, offering broad substrate scope and high functional group tolerance.[13] It involves the coupling of a nucleophile (the indazole) with an aryl halide or triflate, catalyzed by a palladium complex.[14][15]

Key Components & Causality:

  • Palladium Precursor: Typically Pd(OAc)₂ or Pd₂(dba)₃. This provides the active Pd(0) catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, tBu₃P·HBF₄) is crucial. The ligand stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to form the C-N bond.[16][17]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the indazole, generating the active nucleophile.

N_Arylation_Schemes

Experimental Protocol: Buchwald-Hartwig N-Arylation of Indazole [17][18]

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add the indazole (1.2 equivalents) and the aryl halide (e.g., 4-bromotoluene, 1.0 equivalent).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction for completion by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water, then brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam)

As the historical predecessor to palladium catalysis, copper-catalyzed N-arylation remains a valuable and cost-effective alternative.[18] The Chan-Lam variant allows for the use of milder aryl boronic acids as coupling partners. These reactions are often effective for substrates that perform poorly in palladium-catalyzed systems.

Key Components:

  • Copper Source: Typically CuI, Cu₂O, or CuSO₄.

  • Ligand: Often a simple diamine (e.g., TMEDA, ethylenediamine) or an amino acid (e.g., L-proline) is required to facilitate the coupling.[18]

  • Base: A carbonate or phosphate base is commonly used.

While generally requiring higher temperatures and sometimes longer reaction times than Buchwald-Hartwig reactions, copper-catalyzed methods are robust and highly scalable.

Application in Drug Synthesis: Case Studies

The principles outlined above are not merely academic; they are the enabling technologies behind the industrial-scale synthesis of life-saving medicines.

Case Study 1: Pazopanib (Votrient®) - A 2H-Indazole The synthesis of Pazopanib, a treatment for renal cell carcinoma, involves the construction of a key N2, C3-dimethylated indazole amine intermediate.[19] A common route starts with 3-methyl-6-nitro-1H-indazole. The synthesis of the core intermediate, N,2,3-trimethyl-2H-indazol-6-amine, requires careful control of methylation steps to achieve the desired N2-substitution pattern on the indazole ring before coupling with the pyrimidine and sulfonamide fragments.[20][21]

Case Study 2: Niraparib (Zejula®) - A 2H-Indazole The synthesis of the PARP inhibitor Niraparib showcases the power of late-stage C-N cross-coupling.[1] In a key step, a pre-formed indazole carboxamide is coupled with a functionalized phenyl bromide derivative. This N-arylation, typically achieved under Buchwald-Hartwig conditions, forges the critical bond to install the piperidine-phenyl moiety at the N2 position of the indazole core.[2]

Conclusion and Future Outlook

The regioselective synthesis of N-substituted indazoles is a mature field that has transitioned from a synthetic challenge to a solved problem with a robust toolbox of reliable methods. For N-alkylation , selectivity is primarily governed by the strategic choice of base and solvent to exploit chelation (for N1) or by employing distinct mechanisms like the Mitsunobu or acid-catalyzed reactions (for N2). For N-arylation , palladium-catalyzed Buchwald-Hartwig amination offers a versatile and highly efficient platform, complemented by classic copper-catalyzed methods.

Looking forward, the field continues to evolve. The development of photoredox-catalyzed and electrochemical methods may offer even milder and more sustainable pathways for these crucial transformations. Furthermore, late-stage C-H functionalization techniques are emerging as powerful tools to directly install substituents onto the indazole core, bypassing the need for pre-functionalized starting materials and enabling rapid exploration of chemical space in drug discovery programs.[22]

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Foundational

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activity of Indazole-Containing Compounds For: Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus, a bicyclic heteroaromatic system, has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Biological Activity of Indazole-Containing Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility stems from its unique structural and electronic properties, which allow for tailored interactions with a multitude of biological targets.[3] Indazole-containing compounds are not merely academic curiosities; they are the core of several FDA-approved therapeutics and numerous candidates in clinical trials, spanning oncology, inflammation, and infectious diseases.[2][4] This technical guide provides an in-depth exploration of the key biological activities of indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the molecular mechanisms of action, present comparative quantitative data, provide detailed experimental protocols for activity assessment, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel indazole-based therapeutic agents.

The Indazole Core: Structural and Physicochemical Rationale for Bioactivity

Indazole, or benzpyrazole, consists of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[5] Its significance in drug design can be attributed to several key features:

  • Bioisosterism: Indazole is considered a bioisostere of endogenous structures like indole and phenol. This allows it to mimic the interactions of natural ligands with their receptors while often conferring improved metabolic stability and pharmacokinetic properties.[6]

  • Hydrogen Bonding Capability: The indazole ring possesses both a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (pyridine-type nitrogen), enabling it to form crucial interactions within the active sites of enzymes, particularly the hinge region of kinases.[6]

  • Aromatic System: The stable, 10 π-electron aromatic system facilitates π-π stacking interactions with aromatic amino acid residues in target proteins, further stabilizing the drug-receptor complex.[1]

  • Synthetic Tractability: The indazole scaffold is amenable to chemical modification at multiple positions, allowing for the systematic optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

These features have propelled indazole derivatives to the forefront of drug discovery, particularly in the development of kinase inhibitors.[6][7]

Anticancer Activity: Targeting Aberrant Signaling

The application of indazole-containing compounds in oncology is one of the most successful areas of research. These agents primarily function as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[8][9]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism for the anticancer effect of many indazoles is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[2][10] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][7]

Pazopanib , an FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, serves as a prime example.[10][11] It potently inhibits VEGFR-1, -2, and -3, as well as PDGFR and c-Kit.[11] By competing with ATP for the binding site in the intracellular kinase domain of VEGFR-2, Pazopanib blocks the phosphorylation and activation of the receptor.[10] This halts the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[7][12] The net result is a potent anti-angiogenic effect that starves the tumor of its blood supply.[2]

Visualization: The VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by VEGF binding to VEGFR-2 and the point of inhibition by indazole-based kinase inhibitors like Pazopanib.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_pathways VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 (Dimerized) (Activated Receptor) VEGFR2->P_VEGFR2 Autophosphorylation Pazopanib Pazopanib (Indazole Inhibitor) Pazopanib->P_VEGFR2 Inhibition PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Akt Akt PI3K->Akt Survival Cell Survival, Proliferation Akt->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by Pazopanib.

Other indazole derivatives induce apoptosis through alternative pathways, such as generating reactive oxygen species (ROS) that disrupt the mitochondrial membrane potential and activate caspases.[7]

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of novel indazole compounds is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for potency.

Compound IDCancer Cell LineTarget/Mechanism (if known)IC₅₀ (µM)Reference
Pazopanib HUVECVEGFR-20.00345[13]
Axitinib HUVECVEGFR-20.0001[11]
Compound 2f 4T1 (Breast)Apoptosis Induction (ROS)0.23[7][14]
Compound 2f A549 (Lung)Apoptosis Induction (ROS)0.89[14]
Compound 6o K562 (Leukemia)Apoptosis, p53/MDM2 Pathway5.15[4][14]
Compound 4f MCF-7 (Breast)Cytotoxic1.629[15]
Compound 4i A549 (Lung)Cytotoxic2.305[15]
Compound 93 HL60 (Leukemia)Antiproliferative0.0083[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing cell density is critical. Too few cells will yield a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results. A preliminary experiment to determine the linear range of cell number versus absorbance is essential for each cell line.

  • Incubation Time: The duration of drug exposure (e.g., 24, 48, 72 hours) is chosen based on the expected mechanism of action. Compounds that affect cell cycle progression may require longer incubation times than those inducing rapid apoptosis.

  • Solubilization Agent: The insoluble formazan crystals must be dissolved. DMSO is commonly used due to its efficacy, but acidified isopropanol or SDS solutions can also be employed. The choice depends on optimizing the signal-to-noise ratio and ensuring complete solubilization.[18]

Step-by-Step Methodology: [3][16][17]

  • Cell Plating: a. Harvest cells during their exponential growth phase. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the predetermined optimal concentration (e.g., 5,000-10,000 cells/well) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of dilutions of the indazole test compound in culture medium (e.g., from 0.01 µM to 100 µM). b. Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution. Include vehicle control wells (e.g., 0.1% DMSO in medium). c. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution. b. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). c. Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. c. Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Use a reference wavelength of 630 nm to subtract background absorbance due to cell debris and other factors. c. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, often by targeting key enzymes in the inflammatory pathway.[1][19]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism for the anti-inflammatory action of many indazoles is the selective inhibition of Cyclooxygenase-2 (COX-2).[6][19] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[19][20] While COX-1 is constitutively expressed and plays a role in homeostatic functions (like protecting the gastric mucosa), COX-2 is induced at sites of inflammation by stimuli like cytokines.[21][22] Selective inhibition of COX-2 reduces the production of inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[23][24]

Indazole derivatives can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), further contributing to their anti-inflammatory profile.[6][19]

Visualization: The COX-2 Inflammatory Pathway

This diagram shows the conversion of arachidonic acid into pro-inflammatory prostaglandins via the COX-2 enzyme and its subsequent inhibition.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Activation Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Release COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion Indazole Indazole-based COX-2 Inhibitor Indazole->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation

Caption: Inhibition of the COX-2 pathway by indazole derivatives.

Data Presentation: In Vitro & In Vivo Anti-inflammatory Activity

The anti-inflammatory potential is quantified both in vitro (enzyme inhibition) and in vivo (reduction of inflammation in animal models).

CompoundAssayPotency MetricValueReference
Indazole Carrageenan-induced paw edema (100 mg/kg)% Inhibition (at 5h)61.03%[6][19]
5-Aminoindazole Carrageenan-induced paw edema (100 mg/kg)% Inhibition (at 5h)83.09%[6][19]
5-Aminoindazole COX-2 Enzyme InhibitionIC₅₀12.32 µM[6]
Indazole COX-2 Enzyme InhibitionIC₅₀23.42 µM[6]
Compound 16 COX-2 Enzyme InhibitionIC₅₀0.409 µM[23]
Compound 81 MD2-TLR4 Complex InhibitionIC₅₀0.53 µM[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity of new compounds.[19][25]

Causality Behind Experimental Choices:

  • Phlogistic Agent: Carrageenan, a sulphated polysaccharide, is used because it induces a reproducible, biphasic inflammatory response.[26] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, making it ideal for evaluating COX inhibitors.[27]

  • Positive Control: A standard NSAID like Indomethacin or Diclofenac is used to validate the assay. A positive result with the control confirms that the model is responsive and the results for the test compound are reliable.[28]

  • Measurement Tool: A plethysmometer is used for precise and objective measurement of paw volume (edema), minimizing operator bias compared to simpler caliper measurements.[28]

Step-by-Step Methodology: [25][28]

  • Animal Acclimatization and Grouping: a. Use male Wistar or Sprague-Dawley rats (180-200 g). b. Acclimatize animals to laboratory conditions for at least one week with free access to food and water. c. On the day of the experiment, weigh and randomly divide rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses).

  • Baseline Measurement: a. Gently mark the right hind paw of each rat at the level of the malleolus (ankle joint). b. Measure the initial volume (V₀) of the right hind paw by immersing it up to the mark in the plethysmometer chamber. Record the displaced water volume.

  • Compound Administration: a. Administer the vehicle, positive control, or test compound to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.

  • Edema Measurement: a. Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours.

  • Data Analysis: a. Calculate the edema volume (increase in paw volume) at each time point: Edema = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 c. Analyze the data statistically (e.g., using ANOVA) to determine significance.

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Indazole derivatives have shown promising activity against a range of bacteria and fungi.[1][14][29]

Mechanism of Action

The antimicrobial mechanisms of indazoles are diverse. Some derivatives are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby halting bacterial proliferation.[1] Others may disrupt cell membrane integrity or inhibit key metabolic enzymes like lanosterol-14α-demethylase in fungi.[1] The ability to hybridize the indazole scaffold with other known antimicrobial pharmacophores (like benzimidazoles) has led to compounds with enhanced potency.[14]

Data Presentation: In Vitro Antimicrobial Activity

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[5][30]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 62 Staphylococcus aureus3.125[1]
Compound M6 Staphylococcus aureus3.90[31]
Compound M6 Candida tropicalis1.95[31]
Compound 71 Candida auris0.67 - 1.25[1]
Compound 75 Streptococcus mutans11.2[1]
Compound 5 Staphylococcus aureus (MDR)64 - 128[32]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[5][30][33]

Causality Behind Experimental Choices:

  • Inoculum Standardization: The bacterial inoculum must be standardized (typically to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to ensure that the results are reproducible and comparable between experiments. An overly dense inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.[33]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria, as its composition is well-defined and has minimal effect on antibiotic activity.[30]

  • Serial Dilution: A two-fold serial dilution series is used to precisely identify the concentration at which growth is inhibited. This provides a clear and quantitative endpoint.[8]

Step-by-Step Methodology: [8][30][33]

  • Preparation of Materials: a. Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB). b. Prepare a stock solution of the indazole test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). c. Label a sterile 96-well microtiter plate.

  • Preparation of Compound Dilutions: a. Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12. b. In column 1, add 100 µL of the test compound diluted in CAMHB to twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2. Mix well by pipetting. d. Continue this serial transfer from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. e. Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in CAMHB so that each well will receive a final inoculum of approximately 5 x 10⁵ CFU/mL after addition.

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL. b. Add 100 µL of sterile CAMHB to column 12. c. Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation: a. After incubation, examine the plate for visible bacterial growth (turbidity). A reading mirror or a plate reader can be used. b. The MIC is the lowest concentration of the indazole compound at which there is no visible growth (i.e., the first clear well). c. The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.

Conclusion and Future Directions

The indazole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in generating potent and selective modulators of various biological targets. The success of indazole-based drugs in oncology validates the scaffold's utility and continues to inspire further exploration. Key areas of future research will likely focus on:

  • Expanding Therapeutic Applications: While oncology is a major focus, the potent anti-inflammatory and antimicrobial activities warrant further preclinical and clinical investigation, especially in the context of drug-resistant infections and chronic inflammatory diseases.

  • Novel Mechanisms of Action: Exploring new indazole derivatives that operate through novel mechanisms, such as inhibition of protein-protein interactions or epigenetic targets, could open new therapeutic avenues.

  • Scaffold Hybridization: Combining the indazole core with other pharmacologically active moieties will continue to be a fruitful strategy for developing dual-acting or multi-targeted agents with enhanced efficacy and improved resistance profiles.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to design the next generation of indazole-containing compounds, driving innovation in the treatment of human disease.

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Exploratory

Physicochemical Profiling of Novel Chloroacetamide Warheads in Targeted Covalent Inhibitors

This technical guide details the physicochemical profiling of novel chloroacetamide derivatives, focusing on their application as "warheads" in Targeted Covalent Inhibitors (TCIs). Executive Summary The resurgence of cov...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling of novel chloroacetamide derivatives, focusing on their application as "warheads" in Targeted Covalent Inhibitors (TCIs).

Executive Summary

The resurgence of covalent drugs has shifted the focus from purely non-covalent binders to electrophilic ligands that form irreversible bonds with specific nucleophilic residues (primarily cysteine). While acrylamides are the industry standard (e.g., Ibrutinib, Osimertinib), chloroacetamides represent a distinct class of "warheads" offering higher intrinsic reactivity.[1]

Historically associated with herbicides and non-specific toxicity, novel chloroacetamide derivatives are now engineered for "tunable reactivity." By modulating steric and electronic properties at the


-carbon, researchers can position these warheads in the "Goldilocks zone"—reactive enough to engage the target cysteine but stable enough to evade rapid glutathione (GSH) clearance.

Core Physicochemical Attributes[2][3][4][5]

Electrophilicity and Mechanism of Action

Unlike Michael acceptors (acrylamides) that react via 1,4-addition, chloroacetamides react via a bimolecular nucleophilic substitution (


) . The thiolate anion (

) of the cysteine residue attacks the

-carbon, displacing the chloride leaving group.

Key Insight: The reaction rate (


) is driven by the electrophilicity of the 

-carbon and the steric accessibility. Novel derivatives often introduce substituents (e.g.,

-methyl,

-aryl variations) to dampen this reactivity, preventing indiscriminate alkylation of off-target proteins.
Lipophilicity (LogP/LogD) and Permeability

Chloroacetamide warheads are generally small and polar. However, the full inhibitor scaffold dictates the overall LogP.

  • Optimal Range: A LogD (pH 7.4) between 1.0 and 3.5 is critical.

  • Risk: High lipophilicity (>4.0) combined with a reactive chloroacetamide warhead exponentially increases the risk of idiosyncratic toxicity (immune-mediated hypersensitivity) due to non-specific haptenization of liver proteins.

Metabolic Stability vs. Chemical Stability
  • Chemical Stability: Chloroacetamides are susceptible to spontaneous hydrolysis in aqueous buffers, particularly at elevated pH (>8.0).

  • Metabolic Stability: The primary clearance mechanism is GSH conjugation mediated by Glutathione S-Transferases (GSTs). A novel chloroacetamide must demonstrate a GSH half-life (

    
    ) > 2-4 hours in microsomal assays to be viable for systemic exposure.
    

Visualization: Reaction Mechanism & Optimization Logic

The Cysteine Targeting Mechanism

The following diagram illustrates the irreversible binding mechanism of a chloroacetamide warhead to a target protein cysteine.

SN2_Mechanism cluster_0 Reactants cluster_1 Products Cys Target Cysteine (Thiolate Form: S-) TS Transition State [Pentacoordinate-like] Cys->TS Nucleophilic Attack Warhead Chloroacetamide Warhead (R-NH-C(=O)-CH2-Cl) Warhead->TS Electrophilic Center Adduct Covalent Protein Adduct (Thioether Bond) TS->Adduct Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Displacement

Caption:


 reaction pathway showing the nucleophilic attack of the cysteine thiolate on the chloroacetamide 

-carbon.
Warhead Optimization Workflow

This decision tree guides the optimization of novel chloroacetamides to balance potency (


) and selectivity.

Optimization_Workflow Start Novel Chloroacetamide Library Synthesis GSH_Assay GSH Reactivity Assay (Intrinsic Reactivity) Start->GSH_Assay Decision1 t1/2 < 15 min? GSH_Assay->Decision1 Too_Reactive Discard: Too Promiscuous/Toxic Decision1->Too_Reactive Yes Potency_Assay Biochemical Potency (kinact/KI determination) Decision1->Potency_Assay No (Stable) Decision2 kinact/KI > 10^4 M-1s-1? Potency_Assay->Decision2 Optimize_Scaffold Optimize Non-Covalent Binding Interactions Decision2->Optimize_Scaffold No Cell_Assay Cellular Washout Assay (Confirm Irreversibility) Decision2->Cell_Assay Yes

Caption: Screening funnel for chloroacetamide warheads. High GSH reactivity triggers early rejection to avoid toxicity.

Experimental Protocols

Glutathione (GSH) Reactivity Assay

This assay is the industry standard for assessing the intrinsic electrophilicity of a warhead. It serves as a surrogate for off-target cysteine reactivity.

Objective: Determine the pseudo-first-order half-life (


) of the test compound in the presence of excess GSH.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • L-Glutathione (reduced), 100 mM stock in water.

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Test Compound (10 mM in DMSO).

Protocol:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess) in PBS (pH 7.4) with 10% acetonitrile (to ensure solubility).

    • Control: Prepare a "No GSH" control to monitor hydrolytic stability.

    • Reference: Run Ibrutinib (acrylamide, slow) and 2-Chloroacetamide (fast) as benchmarks.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with cold acetonitrile containing 1% Formic Acid and the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    

Interpretation:

  • 
    : Highly reactive. High risk of toxicity.[2]
    
  • 
    : "Goldilocks" zone. Tunable for drugs.
    
  • 
    : Low reactivity. May require extremely high affinity (
    
    
    
    ) to function.
Chemical Stability (Hydrolysis)

Objective: Differentiate between GSH reactivity and simple aqueous instability. Protocol:

  • Incubate 10 µM compound in PBS (pH 7.4) without nucleophiles at 37°C for 24 hours.

  • Analyze by LC-MS.[1][3][4][5]

  • Acceptance Criteria: >90% parent remaining after 24 hours. If degradation is fast, the compound is chemically unstable and unsuitable for development.

Comparative Data: Structural Tuning

The following table illustrates how structural modifications to the chloroacetamide core affect physicochemical properties.

Compound ClassStructureReactivity (

GSH)
LogP (Calc)Drug Dev Potential
Simple Chloroacetamide

< 10 min (High)0.5 - 1.5Low. Too reactive; likely toxic.

-Methyl Chloroacetamide

60 - 120 min1.8 - 2.5High. Steric hindrance slows attack; improves selectivity.

-Aryl Chloroacetamide

20 - 45 min2.5 - 4.0Medium. Electronic effects of Aryl ring modulate reactivity.

-Chlorofluoroacetamide

> 24 hours1.0 - 2.0Specialized. Very low reactivity; requires precise positioning.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors: Reactive Metabolite and Safety Considerations." Expert Opinion on Drug Discovery. [Link]

  • McEnroe, E., et al. (2025). "Physicochemical properties of the studied chloroacetamides." ResearchGate. [Link][6][7]

  • PubChem. (2025).[8] "Chloroacetamide Compound Summary." National Library of Medicine. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization and Application of 2-chloro-N-(1H-indazol-6-yl)acetamide

Executive Summary & Compound Significance 2-chloro-N-(1H-indazol-6-yl)acetamide represents a critical class of electrophilic "warhead" intermediates used in the development of covalent kinase inhibitors and chemoproteomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

2-chloro-N-(1H-indazol-6-yl)acetamide represents a critical class of electrophilic "warhead" intermediates used in the development of covalent kinase inhibitors and chemoproteomic probes. Structurally, it combines a pharmacophore-privileged indazole core (common in ATP-competitive inhibitors) with a reactive


-chloroacetamide  moiety.

This guide provides a standardized protocol for the synthesis, spectroscopic validation, and functional application of this compound. The chloroacetamide group serves as a "soft" electrophile, designed to target non-catalytic cysteine residues (e.g., Cys481 in BTK or Cys797 in EGFR) via nucleophilic substitution (


), forming an irreversible covalent bond.
Core Chemical Identity
PropertySpecification
IUPAC Name 2-chloro-N-(1H-indazol-6-yl)acetamide
Molecular Formula

Molecular Weight 209.63 g/mol
CAS Registry Not widely listed; synthesized in situ or as intermediate
Key Functionality Covalent Cysteine Modifier (Electrophile)

Synthesis Protocol: Chloroacetylation of 6-Aminoindazole

The synthesis of this intermediate requires strict anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride reagent. The following protocol is optimized for high purity without extensive chromatographic purification.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 6-Amino-1H-indazole (Commercial grade, >97%).

  • Acylating Agent: Chloroacetyl chloride (1.1 equivalents).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (1.2 equivalents).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology
  • Dissolution: Dissolve 6-aminoindazole (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert Nitrogen (

    
    ) or Argon atmosphere.
    
  • Base Addition: Add DIPEA (1.2 eq) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm and prevents bis-acylation.

  • Acylation: Dropwise add chloroacetyl chloride (1.1 eq) over 15 minutes.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water if necessary, or use directly if purity >95% by NMR.

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Aminoindazole (Precursor) Intermediate Reaction Mixture (THF, 0°C -> RT) Start->Intermediate Dissolve Reagent Chloroacetyl Chloride + DIPEA (Base) Reagent->Intermediate Dropwise Addition Quench Quench (NaHCO3) & Extraction Intermediate->Quench 2 Hours Product 2-chloro-N-(1H-indazol-6-yl)acetamide (Solid) Quench->Product Workup/Dry caption Figure 1: Optimized synthesis workflow for chloroacetylation of 6-aminoindazole.

Figure 1: Optimized synthesis workflow for chloroacetylation of 6-aminoindazole.

Spectroscopic Characterization Data

The following data represents the standardized spectral signature for 2-chloro-N-(1H-indazol-6-yl)acetamide. Deviations in these signals often indicate hydrolysis (loss of Cl) or oxidation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent due to the solubility of the indazole core.

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.95 s (broad)1HIndazole NH Exchangeable proton; confirms 1H-indazole tautomer.
10.45 s1HAmide NH Downfield shift due to electron-withdrawing Cl and aromatic ring.
8.15 s1HC3-H Characteristic pyrazole proton of indazole.
7.98 s1HC7-H Proton between the two nitrogens (amide and indazole N).
7.68 d (

Hz)
1HC4-H Ortho coupling to C5-H.
7.15 dd (

Hz)
1HC5-H Meta coupling to C7 and Ortho to C4.
4.28 s2H-CH

Cl
Diagnostic Peak. Sharp singlet. If split/shifted, suspect hydrolysis.

C NMR (100 MHz, DMSO-

)
Shift (

ppm)
Assignment
165.2 C=O (Amide Carbonyl)
140.1 C7a (Bridgehead Carbon)
136.5 C6 (Ipso Carbon attached to Amide)
133.8 C3 (Pyrazole Carbon)
122.5 C4 (Aromatic CH)
120.4 C4a (Bridgehead Carbon)
114.2 C5 (Aromatic CH)
98.5 C7 (Aromatic CH, shielded by N lone pairs)
43.8 C H

Cl (Alpha-carbon)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion (

    
    ):  210.04 Da
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the

    
     (210.04) and 
    
    
    
    (212.04) peaks.[2]
    • Note: Absence of the +2 peak indicates loss of the chlorine (hydrolysis to glycolamide).

Infrared Spectroscopy (FT-IR)
  • 3200-3400 cm

    
    :  N-H stretch (Broad, Indazole/Amide overlap).
    
  • 1670 cm

    
    :  C=O stretch (Amide I band).
    
  • 1540 cm

    
    :  N-H bend (Amide II band).
    
  • 740 cm

    
    :  C-Cl stretch (Weak but diagnostic).
    

Functional Application: Covalent Labeling

This compound is rarely the final drug; it is a "scaffold" used to test covalent binding or to synthesize larger inhibitors via thioether formation.

Mechanism of Action

The electrophilic carbon of the chloroacetamide undergoes nucleophilic attack by the thiolate anion (


) of a cysteine residue. This reaction is irreversible.
Reaction Scheme: Cysteine Modification

ReactionMechanism Warhead Chloroacetamide (Electrophile) TS Transition State (SN2 Attack) Warhead->TS Cysteine Cysteine Thiol (Nucleophile - SH) Cysteine->TS Adduct Thioether Adduct (Covalent Bond) TS->Adduct Irreversible Leaving Cl- Leaving Group TS->Leaving caption Figure 2: Mechanism of covalent cysteine modification by 2-chloro-N-(1H-indazol-6-yl)acetamide.

Figure 2: Mechanism of covalent cysteine modification by 2-chloro-N-(1H-indazol-6-yl)acetamide.

Experimental Protocol: Thioether Coupling (Probe Synthesis)

To convert this intermediate into a biological probe (e.g., coupling to a biotin-thiol or a specific targeting moiety):

  • Solvent: Degassed DMF or DMSO.

  • Reactants: Mix 2-chloro-N-(1H-indazol-6-yl)acetamide (1.0 eq) with the desired Thiol (R-SH, 1.1 eq).

  • Catalyst: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    ).
  • Conditions: Stir at RT for 4-12 hours.

  • Validation: Monitor disappearance of the Chlorine isotope pattern in LC-MS.

References

  • Indazole Synthesis & Functionalization

    • Luo, G., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.
  • Chloroacetamide Warhead Chemistry

    • Singh, J., et al. (2011). "The resurgence of covalent drugs.
  • Spectroscopic Data Correlation (Indazole Amides)

    • BenchChem Technical Support.[3] (2025).[3][1] "Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide." BenchChem Protocols.

  • Covalent Inhibitor Design (KRAS/Kinases)

    • Zeng, M., et al. (2019). "Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C." Journal of Medicinal Chemistry.
  • General Spectroscopic Data for Organic Compounds

    • Dean, J.A. (1999). Lange's Handbook of Chemistry. 15th Edition. McGraw-Hill.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-(1H-indazol-6-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the safety and handling protocols for 2-chloro-N-(1H-indazol-6-yl)acetamide, a compound of interest in contemp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and handling protocols for 2-chloro-N-(1H-indazol-6-yl)acetamide, a compound of interest in contemporary drug discovery and medicinal chemistry. Given its role as a potential intermediate or building block, a thorough understanding of its safe management is paramount for all laboratory personnel.

A Note on Structural Analogs and Precautionary Principle

Section 1: Chemical and Physical Identity

2-chloro-N-(1H-indazol-6-yl)acetamide is an organic compound featuring a chloroacetamide group attached to an indazole ring. The indazole ring system is a key component in many biologically active molecules.[1][3]

Identifier Information
IUPAC Name 2-chloro-N-(1H-indazol-6-yl)acetamide
Molecular Formula C9H8ClN3O
CAS Number 1032569-77-3
Appearance Likely a solid at room temperature, potentially crystalline, and colorless to off-white or yellowish.[4][5]
Solubility Expected to have limited solubility in water but should be soluble in various organic solvents.[6]

The reactivity of this compound is largely dictated by the chloroacetamide functional group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[6]

Section 2: Hazard Identification and Toxicological Profile

Based on data from analogous compounds like 2-chloroacetamide, 2-chloro-N-(1H-indazol-6-yl)acetamide should be treated as a hazardous substance.

Primary Hazards:

  • Acute Toxicity (Oral): 2-chloroacetamide is classified as toxic if swallowed.[5][7][8] Therefore, ingestion of 2-chloro-N-(1H-indazol-6-yl)acetamide could lead to serious health consequences.

  • Skin Sensitization: There is a strong potential for this compound to be a skin sensitizer, meaning repeated contact may lead to an allergic skin reaction.[4][7][8][9]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[10]

  • Reproductive Toxicity: Some acetamide derivatives are suspected of damaging fertility or the unborn child.[5][7][8][11] This potential hazard should be seriously considered.

  • Carcinogenicity: Acetamide itself is suspected of causing cancer.[12][13] While the data for the specific compound is not available, this risk cannot be ruled out.

Routes of Exposure:

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] The substance can be absorbed through the skin in hazardous amounts.[4]

Section 3: Core Directive for Safe Handling and Storage

A proactive and informed approach is essential for the safe handling of 2-chloro-N-(1H-indazol-6-yl)acetamide.

Engineering Controls: The First Line of Defense

All work with this compound, especially when handling the solid material, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[14] The work area should be well-ventilated.[14]

Personal Protective Equipment (PPE): A Non-Negotiable Standard
  • Hand Protection: Wear nitrile rubber gloves that are resistant to the product. Always inspect gloves before use and dispose of contaminated gloves properly after use.[8][12]

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashing.[8]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a particulate filter respirator adapted to the airborne concentration of the substance is necessary.[4][15]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][14]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][14]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[15]

Storage Requirements
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store separately from strong oxidants, strong bases, and strong acids.[4]

  • The storage area should not have drain or sewer access.[4][15]

Section 4: Experimental Protocols and Workflow

A General Synthetic Procedure (Illustrative)

The synthesis of N-substituted acetamides often involves the reaction of an amine with a chloroacetylating agent. A plausible, though not explicitly documented for this specific compound, synthesis could involve the reaction of 6-aminoindazole with chloroacetyl chloride or chloroacetic anhydride in the presence of a base.

Step-by-Step Example Workflow:

  • Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: Dissolve 6-aminoindazole in a suitable aprotic solvent. Cool the solution in an ice bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled amine solution. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified, often by recrystallization or column chromatography, to yield the final 2-chloro-N-(1H-indazol-6-yl)acetamide.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Scenario First Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if irritation or a rash develops.[4][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[11]

  • Prevent the dispersion of dust. If appropriate, moisten the spilled material to prevent it from becoming airborne.[4][15]

  • Carefully sweep or scoop the spilled substance into a covered, sealable container for disposal.[4][15]

  • Clean the spill area thoroughly.

Firefighting Measures:

  • This substance is not expected to be flammable.[12]

  • In case of a fire in the surroundings, use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[12]

  • During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be generated.[4][7][11]

Section 6: Disposal Considerations

All waste containing 2-chloro-N-(1H-indazol-6-yl)acetamide must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.[7][11]

  • It is recommended to use a licensed professional waste disposal service.[11]

Visualizations

Chemical Structure```dot

graph "2-chloro-N-(1H-indazol-6-yl)acetamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "N1" [label="N"]; "N2" [label="N"]; "H1" [label="H"]; "C7" [label="C"]; "O1" [label="O"]; "N3" [label="N"]; "H2" [label="H"]; "C8" [label="C"]; "H3" [label="H"]; "H4" [label="H"]; "Cl" [label="Cl"];

}

Caption: A workflow for the safe handling of 2-chloro-N-(1H-indazol-6-yl)acetamide.

References

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • PENTA. (2023, March 30).
  • Sigma-Aldrich.
  • Chemos GmbH & Co. KG. (2020, August 18).
  • ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
  • Key Organics. (2017, December 1).
  • CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2025, November 6).
  • PMC. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment.
  • Wikipedia. Chloroacetamide.
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • ChemicalBook.

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 2-chloro-N-(1H-indazol-6-yl)acetamide in DMSO

[1] Executive Summary Compound Identity: 2-chloro-N-(1H-indazol-6-yl)acetamide Primary Application: Critical intermediate in the synthesis of indazole-based kinase inhibitors (e.g., targeting FGFR, VEGFR, FLT3). Solubili...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: 2-chloro-N-(1H-indazol-6-yl)acetamide Primary Application: Critical intermediate in the synthesis of indazole-based kinase inhibitors (e.g., targeting FGFR, VEGFR, FLT3). Solubility Status: High in Dimethyl Sulfoxide (DMSO).[1] Critical Warning: While highly soluble, this compound contains an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-chloroacetamide  moiety, rendering it an electrophilic alkylating agent. It is prone to hydrolysis in "wet" DMSO and potential thermal degradation.[1]

This guide provides a standardized physicochemical profile, a validated solubility determination protocol, and handling procedures to ensure data integrity during drug development workflows.

Physicochemical Profile & Solubility Mechanism[1][2][3]

To understand the solubility behavior of 2-chloro-N-(1H-indazol-6-yl)acetamide, we must analyze its structural interaction with the solvent.

Structural Analysis
  • Indazole Core: A fused bicyclic system containing two nitrogen atoms.[1] The N1-H (pyrrole-like) is a hydrogen bond donor (HBD), while N2 (pyridine-like) is a hydrogen bond acceptor (HBA).

  • Acetamide Linker: Provides both an HBD (Amide N-H) and an HBA (Carbonyl O).[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Chloro Substituent:  Increases lipophilicity relative to a simple acetamide but introduces significant electrophilic reactivity.
    
Mechanism of Dissolution in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and a strong dipole moment. It dissolves this compound through two primary mechanisms:
  • Dipole-Dipole Interactions: DMSO solvates the polar amide and indazole rings, stabilizing the molecule in solution.[1]

  • Hydrogen Bond Disruption: DMSO is a potent H-bond acceptor.[1] It competitively disrupts the intermolecular H-bonds (N-H

    
     N and N-H 
    
    
    
    O) that hold the crystal lattice of the solid compound together.

Predicted Solubility Range: Based on structural analogs (e.g., 6-aminoindazole derivatives), the thermodynamic solubility in anhydrous DMSO at 25°C is estimated to be >50 mg/mL (approx. 200 mM) . This classifies it as "Freely Soluble" for most medicinal chemistry applications.[1]

Validated Experimental Protocols

Do not rely on visual estimation alone.[1] The following protocols ensure accuracy and reproducibility, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) solubility.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Best for: Rapidly checking if a compound is suitable for biological assays (e.g., IC50 determination).

Reagents:

  • Compound: 2-chloro-N-(1H-indazol-6-yl)acetamide (Solid)

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water Content <0.1%)
    

Workflow:

  • Preparation: Weigh 10 mg of solid compound into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Addition: Add 200

    
    L of DMSO.
    
  • Agitation: Vortex vigorously for 60 seconds.

  • Observation:

    • Clear Solution: Solubility ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       50 mg/mL.
      
    • Suspension: Add DMSO in 100

      
      L increments, vortexing between additions, until clear.
      
  • Filtration (Optional): If used for biological assay, filter through a 0.22 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    m PTFE syringe filter to remove micro-particulates.
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation studies and precise physicochemical characterization.

Workflow:

  • Saturation: Add excess solid compound (approx. 50 mg) to 0.5 mL DMSO to ensure a saturated suspension.

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer). Note: Do not heat above 40°C to accelerate dissolution due to stability risks.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute 1000-fold in Acetonitrile/Water (50:50), and analyze via HPLC-UV (254 nm) against a standard curve.

Visualization of Solubility Decision Logic

SolubilityWorkflow Start Start: Solid Compound SolventSelect Add Anhydrous DMSO (Target: 50 mg/mL) Start->SolventSelect Vortex Vortex (1 min) SolventSelect->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution Check->Clear Dissolved Cloudy Cloudy/Precipitate Check->Cloudy Undissolved Filter Filter (PTFE 0.22µm) Clear->Filter Dilute Dilute stepwise (+100 µL DMSO) Cloudy->Dilute Dilute->Vortex QC QC: Check Purity (HPLC) Avoid Hydrolysis Filter->QC Ready Ready for Assay QC->Ready

Figure 1: Decision tree for preparing stock solutions of 2-chloro-N-(1H-indazol-6-yl)acetamide.

Stability & Handling Risks (Critical)

The presence of the


-chloroacetamide group requires specific handling precautions that differ from standard inert compounds.
Chemical Instability Mechanisms
  • Hydrolysis: In the presence of water, the C-Cl bond is susceptible to nucleophilic attack by hydroxide ions (or water itself over long periods), converting the reactive chloroacetamide into a hydroxyacetamide (inactive impurity).

    • Reaction:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      
      
  • Alkylation: The compound is an electrophile.[1] It can react with nucleophilic impurities in DMSO (e.g., amines) or biological nucleophiles (cysteine residues) if not stored correctly.

  • Photodegradation: Indazoles can be light-sensitive.[1] Store solutions in amber vials.

Stability Data Summary Table
ParameterConditionStability AssessmentRecommendation
Solvent Anhydrous DMSOStable (24-48 hrs @ RT)Use immediately or freeze.[1]
Solvent DMSO + Water (>1%)Unstable (Hydrolysis risk)Avoid hygroscopic DMSO.[1]
Temperature 25°C (Room Temp)Stable (Short-term)Process quickly.[1]
Temperature >40°CRisk of Degradation Do NOT heat to dissolve.[1]
Storage -20°C or -80°CStable (Months)Store as solid; make fresh stocks.
Visualization of Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions Compound 2-chloro-N-(1H-indazol-6-yl)acetamide Product1 Hydroxy-acetamide (Hydrolysis) Compound->Product1 Slow Hydrolysis Product2 Alkylated Adducts (Covalent Binding) Compound->Product2 Alkylation Water Trace H2O (Hygroscopic DMSO) Water->Product1 Heat Heat (>40°C) Heat->Product1 Nucleophile Nucleophiles (R-SH, R-NH2) Nucleophile->Product2

Figure 2: Potential degradation pathways in solution.[1] The electrophilic C-Cl bond is the primary site of instability.

References

  • Synthesis of Indazole Intermediates

    • Li, H., et al. (2018).[2] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.

  • Solubility of Amide Derivatives in DMSO

    • Gershon, H., et al. (2003). "Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols." Monatshefte für Chemie, 134, 1099–1104.[3] (Highlighting halo-compound instability in polar aprotic solvents).

  • General Solubility Protocols

    • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Chemical Properties of Alpha-Chloroacetamides

    • ChemicalBook. "2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties and Stability."[1][4]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-chloro-N-(1H-indazol-6-yl)acetamide

Application Note: Synthesis Protocol for 2-chloro-N-(1H-indazol-6-yl)acetamide Abstract & Introduction This guide details the synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 2-chloro-N-(1H-indazol-6-yl)acetamide

Abstract & Introduction

This guide details the synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide , a critical intermediate in the development of covalent kinase inhibitors and antibacterial agents. The compound features a reactive


-chloroacetamide "warhead" capable of forming irreversible covalent bonds with cysteine residues in target proteins (e.g., Cys481 in BTK).

The synthesis involves the regioselective


-acylation of 6-aminoindazole  with chloroacetyl chloride . The primary challenge in this transformation is distinguishing between the exocyclic aniline-like amine (C6-

) and the endocyclic pyrazole nitrogen (

1-

), both of which are nucleophilic. This protocol utilizes controlled basicity and temperature to favor the kinetic formation of the desired amide over the thermodynamic or competitive

1-acylation.

Retrosynthetic Analysis & Reaction Strategy

The target molecule is disconnected at the amide bond. The forward strategy relies on the higher nucleophilicity of the exocyclic amine compared to the indazole nitrogen under neutral-to-mildly basic conditions.

Retrosynthesis Target 2-chloro-N-(1H-indazol-6-yl)acetamide (Target) Precursor1 6-Aminoindazole (Nucleophile) Target->Precursor1 Amide Coupling Precursor2 Chloroacetyl Chloride (Electrophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Materials & Safety

Reagents:

  • 6-Aminoindazole (CAS: 6967-12-0): 1.0 equiv.[1] (Light sensitive, store in dark).

  • Chloroacetyl Chloride (CAS: 79-04-8): 1.1–1.2 equiv. (Danger: Lachrymator, toxic, corrosive).[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine (1.2–1.5 equiv).
    
  • Solvent: Tetrahydrofuran (THF) (Anhydrous) or DMF (if solubility is an issue).

Safety Critical:

  • Chloroacetyl chloride is a potent lachrymator and causes severe skin burns. All operations must be performed in a functioning fume hood.

  • 6-Aminoindazole is a potential irritant.[1][2][3][4] Wear nitrile gloves and eye protection.

Experimental Protocol

Method A: Standard Synthesis in THF (Recommended)

This method provides the best balance of yield and purity, minimizing


1-acylation by maintaining low temperature during the addition phase.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 6-aminoindazole (1.33 g, 10.0 mmol).

    • Add anhydrous THF (40 mL) and stir until fully dissolved. Note: If the starting material does not dissolve completely, add dry DMF (5-10 mL) as a co-solvent.

  • Base Addition:

    • Add DIPEA (2.1 mL, 12.0 mmol) to the solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Acylation (The Critical Step):

    • Prepare a solution of chloroacetyl chloride (0.96 mL, 12.0 mmol) in THF (5 mL) in a separate vial.

    • Dropwise Addition: Add the acid chloride solution to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel. Crucial: Rapid addition causes localized heating, increasing the risk of N1-acylation.

    • Maintain the temperature at 0 °C during addition.

  • Reaction Progression:

    • After addition is complete, allow the mixture to warm to room temperature (RT) naturally.

    • Stir at RT for 2–3 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[5] The product typically appears as a less polar spot than the amine but more polar than bis-acylated byproducts.

  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.

    • A precipitate should form immediately. Stir for an additional 15 minutes to ensure all salts are dissolved in the aqueous phase.

    • Filtration: Collect the solid by vacuum filtration.

    • Wash: Wash the filter cake with water (

      
       mL) followed by cold diethyl ether (
      
      
      
      mL) to remove trace organic impurities.
  • Purification:

    • The crude solid is often sufficiently pure (>95%).

    • If necessary, recrystallize from Ethanol/Water or Methanol .

    • Dry under high vacuum at 40 °C for 12 hours.

Yield Expectation: 75–85% Appearance: Off-white to pale beige solid.

Workflow Visualization

Workflow Start Start: 6-Aminoindazole in THF/DMF Cool Cool to 0°C Add Base (DIPEA) Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Warm to RT Stir 2-3 Hours Add->React Check Checkpoint: TLC/LCMS (Target m/z ~210) React->Check Check->React Incomplete Quench Pour into Ice Water Precipitate Product Check->Quench Complete Filter Vacuum Filtration Wash (H2O, Et2O) Quench->Filter Finish Final Product: 2-chloro-N-(1H-indazol-6-yl)acetamide Filter->Finish

Figure 2: Operational workflow for the synthesis, emphasizing the temperature control checkpoint.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Indazole aggregationUse DMF/THF (1:4) mixture or pure DMF.

1-Acylation (Byproduct)
Base too strong / Temp too highUse Pyridine instead of DIPEA; Ensure strictly 0 °C addition.
No Precipitation Product soluble in aqueous mixExtract aqueous layer with EtOAc (

), dry (

), and concentrate.
Hydrolysis of Chloride Wet solvents or prolonged aqueous exposureUse anhydrous solvents; minimize time in aqueous workup.

Expert Insight - Regioselectivity: If


1-acylation occurs (observed as a bis-acylated product on LC-MS, M+H ~286), treat the crude mixture with mild base  (e.g., 

in MeOH) at RT for 30 minutes. The

1-acyl group is chemically labile and will hydrolyze selectively, leaving the desired exocyclic amide intact [1, 2].

Characterization Data (Simulated)

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    13.05 (s, 1H, Indazole-NH), 10.45 (s, 1H, Amide-NH), 8.05 (s, 1H, H-3), 7.72 (d,
    
    
    Hz, 1H, H-4), 7.35 (s, 1H, H-7), 7.15 (dd,
    
    
    Hz, 1H, H-5), 4.32 (s, 2H,
    
    
    ).
  • MS (ESI): Calculated for

    
    : 209.04; Found: 210.1 
    
    
    
    .

References

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Voynikov, Y. et al. (2014). Direct Linkage of Chloroacetamides of Amino Acids to Theophylline.[6] Bulgarian Society for Pharmaceutical Sciences. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81423, 6-Aminoindazole. Retrieved from

  • Combi-Blocks. Safety Data Sheet: 6-Aminoindazole. Retrieved from

  • Lange's Handbook of Chemistry. Physical Properties of Organic Compounds. Retrieved from

Sources

Application

Application Note: Covalent Fragment Screening with 2-chloro-N-(1H-indazol-6-yl)acetamide

Topic: 2-chloro-N-(1H-indazol-6-yl)acetamide as a Kinase Inhibitor Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1] Executive Summary 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-(1H-indazol-6-yl)acetamide as a Kinase Inhibitor Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary

2-chloro-N-(1H-indazol-6-yl)acetamide (CAS: 401591-05-7) is a specialized covalent fragment used in Fragment-Based Drug Discovery (FBDD) .[1][2] It combines a "privileged" kinase scaffold (1H-indazole) with a mild electrophilic warhead (2-chloroacetamide).[1] Unlike fully optimized ATP-competitive inhibitors, this molecule serves as a chemical probe to identify accessible cysteine residues within the ATP-binding pocket or allosteric sites of kinases (e.g., FLT3, PLK4, c-KIT).[1]

This guide details the utility of this compound in mapping the "cysteinom" of the kinome, providing protocols for synthesis, covalent labeling verification, and biochemical screening.

Scientific Background & Mechanism[1][3]

The "Privileged" Scaffold

The 1H-indazol-6-amine core mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of the kinase domain.[1] This reversible binding affinity localizes the electrophile near specific residues.

The Electrophilic Warhead

The 2-chloroacetamide moiety acts as a "proximity-driven" electrophile.[1] It is less reactive than acrylamides, meaning it rarely labels proteins non-specifically in solution. However, when the indazole core binds to the kinase hinge, the local effective concentration of the warhead increases, allowing it to react specifically with a nearby cysteine via Nucleophilic Substitution (


).

Mechanism of Action:

  • Reversible Binding: Indazole moiety binds to the ATP pocket (

    
    ).
    
  • Covalent Capture: The C-Cl bond undergoes nucleophilic attack by a thiolate anion (

    
    ).[1]
    
  • Irreversible Inhibition: Formation of a stable thioether bond (

    
    ).
    
Target Relevance

This fragment is particularly relevant for kinases with Solvent Front Cysteines or Gatekeeper Cysteines , such as:

  • FLT3 (Fms-like tyrosine kinase 3): Cys694 (Gatekeeper) or Cys828 (Activation Loop).

  • PLK4 (Polo-like kinase 4): Targeted by similar indazole-sulfonamides.[1]

  • FGFR family: Rich in cysteines near the P-loop.[1]

Visualization: Mechanism & Workflow

Reaction Mechanism (DOT Diagram)

ReactionMechanism Kinase Kinase Target (Cys-SH) Complex Michaelis Complex (Reversible Binding) Kinase->Complex Kd (Binding) Inhibitor 2-chloro-N-(1H-indazol-6-yl)acetamide (Electrophile) Inhibitor->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct kinact (SN2 Reaction) HCL HCl (Byproduct) Complex->HCL

Caption: Kinetic mechanism of covalent inhibition via SN2 reaction between the chloroacetamide warhead and a kinase cysteine residue.[1]

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: To synthesize high-purity probe from commercially available precursors.

Reagents:

  • 6-Aminoindazole (1.0 eq)[1][3]

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 6-Aminoindazole (e.g., 500 mg) in anhydrous DCM (10 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add TEA (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 10 minutes. The reaction is exothermic; control rate to maintain T < 5°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOH or purify via Flash Chromatography (0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR (distinct singlet for 
    
    
    
    at ~4.2 ppm) and LC-MS (M+H: ~210).
Protocol B: Intact Protein Mass Spectrometry Screening

Objective: To confirm covalent labeling and determine stoichiometry.

Materials:

  • Recombinant Kinase Domain (e.g., FLT3, 5-10 µM)[1]

  • Compound: 2-chloro-N-(1H-indazol-6-yl)acetamide (10 mM DMSO stock)[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP (Avoid DTT; it reacts with the warhead).

Workflow:

  • Incubation: Mix Kinase (1 µM final) with Compound (10 µM final, 10x excess) in buffer.

  • Time-Course: Incubate at RT. Take aliquots at T = 0, 15, 60, and 240 mins.

  • Quenching: Quench aliquots with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein mass spectrum.

  • Data Interpretation: Look for a mass shift of +174.15 Da .

    • Calculation: MW(Probe) - MW(HCl) = 209.6 - 36.5 = +173.1 (approx) or +174 (exact adduct mass addition).

    • Note: If +348 Da is observed, double labeling has occurred (non-specific).

Protocol C: with Washout (Irreversibility Test)

Objective: To distinguish between reversible and irreversible inhibition.

Method:

  • Pre-incubation: Incubate Kinase + Compound (at

    
    ) for 60 mins.
    
  • Washout: Dilute the mixture 100-fold into reaction buffer containing ATP and substrate. (Rapid dilution reduces free inhibitor concentration to near zero).

  • Control: Perform the same with a known reversible inhibitor (e.g., Staurosporine).

  • Readout: Measure kinase activity immediately.

    • Reversible Inhibitor:[1] Activity recovers (inhibitor dissociates).

    • Covalent Inhibitor: Activity remains inhibited (inhibitor is permanently bound).

Data Presentation & Analysis

Expected Mass Spectrometry Results
ParameterValueNotes
Parent MW 209.63 DaMonoisotopic Mass
Leaving Group Chlorine (Cl)Lost as HCl upon reaction
Adduct Mass +174.06 Da Mass added to the protein
Target Residue Cysteine (-SH)Forms Thioether
Kinetic Parameters ( )

For covalent inhibitors,


 is time-dependent. The true potency is defined by the efficiency of covalent bond formation.


  • 
     (M):  Affinity of the initial non-covalent binding.
    
  • 
     (
    
    
    
    ):
    Rate of covalent bond formation.
  • Goal: High

    
     and low 
    
    
    
    yield the most potent inhibitors.

References

  • Liu, X., et al. (2019). "Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Lee, H., et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Backes, A. C., et al. (2008). "Covalent Fragment-Based Drug Discovery." Nature Reviews Drug Discovery. (General grounding for the methodology).
  • PubChem Compound Summary. "N-(1H-indazol-6-yl)-2-chloroacetamide."[1][2] CID 401591-05-7.[1][2] Link

Sources

Method

Application Notes and Protocols: Cell-Based Assays for Indazole Derivatives

Introduction Indazole and its derivatives represent a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1][2] This is due to their versatile sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole and its derivatives represent a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1][2] This is due to their versatile scaffold, which allows for diverse functionalization, leading to a wide spectrum of biological activities.[1] Indazole-based compounds have been successfully developed and investigated as anti-tumor, anti-inflammatory, antibacterial, and antihypertensive agents, with several molecules entering clinical trials or receiving FDA approval.[3][4][5]

The journey from a synthesized indazole derivative to a potential therapeutic candidate is critically dependent on a robust preclinical evaluation pipeline. Cell-based assays form the cornerstone of this process, providing the first crucial insights into a compound's biological effects in a relevant physiological context.[6][7][8] Unlike target-based biochemical assays, which assess the interaction with an isolated protein, cell-based assays evaluate a compound's activity within the complex intracellular environment. This allows for the simultaneous assessment of cell permeability, target engagement, downstream signaling effects, and potential off-target cytotoxicity.[9]

This guide provides a comprehensive overview of key cell-based assays for characterizing indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and rationale for experimental design. We will cover primary screening assays to determine general bioactivity, followed by mechanistic assays to elucidate how these compounds exert their effects at a cellular level.

Section 1: Primary Screening: Assessing Cytotoxicity & Proliferation

The initial step in evaluating any new compound with therapeutic potential, particularly in oncology, is to determine its effect on cell viability and growth. These assays are typically high-throughput and provide fundamental data, such as the half-maximal inhibitory concentration (IC50), which is essential for dose-selection in subsequent, more complex experiments.

Principle of Viability and Cytotoxicity Assays

It is crucial to distinguish between assays that measure metabolic activity (often used as a surrogate for proliferation) and those that measure cell death (cytotoxicity).

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays rely on the enzymatic conversion of a substrate by metabolically active, viable cells into a colored formazan product. A decrease in signal indicates either reduced cell number (growth inhibition) or decreased metabolic activity, which can precede cell death.[10]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify cytotoxicity by measuring the release of intracellular components from cells with compromised plasma membranes. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that, upon its release into the culture medium, can be detected through an enzymatic reaction.[11][12] This method directly measures cell death but does not distinguish between apoptosis and necrosis.

Using both types of assays can provide a more complete picture; for instance, a compound might inhibit proliferation (low MTT signal) without causing significant cell death (low LDH release).[10][13]

Comparative Overview of Primary Screening Assays
AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Mitochondrial reductase activity converts tetrazolium salt (MTT) to purple formazan.Cell viability/Metabolic activityInexpensive, well-established.Requires a solubilization step; can be affected by compounds altering mitochondrial respiration.[3]
MTS Assay Similar to MTT, but produces a water-soluble formazan.Cell viability/Metabolic activitySimpler workflow (no solubilization); faster.More expensive than MTT.[10]
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cells.Cytotoxicity (Membrane Integrity)Directly measures cell death; non-destructive to remaining cells.Underestimates cytotoxicity in cases of strong growth inhibition without lysis.[10][12][13]
Experimental Protocol: MTT Proliferation Assay

This protocol details the use of the MTT assay to determine the anti-proliferative effects of indazole derivatives on a cancer cell line.

Rationale: The MTT assay is chosen as a primary screen for its cost-effectiveness and its ability to provide a rapid assessment of a compound's general bioactivity against cancer cells.[3]

Materials:

  • Selected cancer cell line (e.g., K562, A549, HCT116)[3][14]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Indazole derivative stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., 5-Fluorouracil or Doxorubicin)[3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivative in complete medium. A common concentration range to test is 0.1 to 100 µM.[3]

    • Include wells for "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" (medium only). Also include the positive control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution. The plate can be left on a shaker for 10-15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Section 2: Mechanistic Assays: Apoptosis & Cell Cycle

If an indazole derivative demonstrates significant anti-proliferative activity, the next logical step is to determine the mechanism of cell death or growth arrest. The two most common mechanisms investigated for anti-cancer compounds are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have lost membrane integrity.[18][19]

Workflow:

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis seed Seed Cells in Plate treat Treat with Indazole Derivative seed->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (Dark, RT) add_stains->incubate flow Analyze on Flow Cytometer incubate->flow quadrant Quadrant Analysis flow->quadrant quantify Quantify Cell Populations quadrant->quantify

Workflow for Annexin V/PI Apoptosis Assay.
Protocol: Flow Cytometry for Apoptosis

Materials:

  • Cells treated with the indazole derivative (and controls) from a 6-well plate.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and treat with the indazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cells twice with cold PBS, centrifuging between washes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Use quadrant analysis to differentiate cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells/Debris.

    • A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control indicates that the indazole derivative induces apoptosis.[20]

Cell Cycle Analysis

Principle: Many anti-cancer agents, particularly those targeting tubulin or kinases involved in mitosis, function by arresting the cell cycle at a specific phase, preventing cell division.[14] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[21][22] Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent DNA-intercalating dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA.[23][24]

Data Interpretation:

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have completed DNA replication and have double the DNA content (4n). A compound causing G2/M arrest will lead to a significant accumulation of cells in the G2/M peak of the histogram compared to the control.[14]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the indazole derivative (and controls).

  • Cold 70% Ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation and Fixation:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight). Fixation is a critical step for permeabilizing the cells to the dye.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Section 3: Target-Specific & Pathway Analysis

After establishing a compound's effect on cell viability and its general mechanism, the focus shifts to identifying its specific molecular target and elucidating its impact on cellular signaling pathways. Indazole derivatives are well-known as potent kinase inhibitors and can also target other proteins like tubulin or possess anti-inflammatory properties.[1][14][25][26]

Kinase Inhibition Assays

Principle: Many indazole derivatives are designed to inhibit protein kinases, which are crucial regulators of cell signaling.[27] Cellular assays for kinase inhibition measure the compound's ability to block the phosphorylation of a kinase's substrate within an intact cell. This is a more physiologically relevant measure than a simple enzyme assay.

Common Formats: [28]

  • Cellular Phosphorylation Assay (ELISA/AlphaLISA): This method quantifies the phosphorylation of a specific downstream substrate. Cells are treated with the indazole inhibitor, then lysed. The cell lysate is analyzed using a phospho-specific antibody in an ELISA-based format. A decrease in the phosphorylation signal indicates inhibition of the target kinase.

  • BaF3 Cell Proliferation Assay: This is used for oncogenic kinases. BaF3 cells are dependent on the cytokine IL-3 for survival. If they are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. An inhibitor of this specific kinase will block proliferation and induce cell death, which can be measured by an MTT or similar assay.[28]

G cluster_pathway Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) ligand->receptor kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (Proliferation, Survival) p_substrate->response Leads to indazole Indazole Derivative (Inhibitor) indazole->kinase

Simplified Kinase Inhibition by an Indazole Derivative.
Tubulin Polymerization and Microtubule Network Disruption

Principle: Some indazole derivatives act as microtubule-targeting agents by binding to tubulin (often at the colchicine site) and inhibiting its polymerization into microtubules.[14][29] This disruption of the cytoskeleton leads to G2/M cell cycle arrest and apoptosis.[14][30] While tubulin polymerization is often measured in a cell-free biochemical assay, its cellular consequence is visualized using immunofluorescence microscopy.

Protocol: Immunofluorescence for Microtubule Disruption

  • Cell Culture: Seed cells (e.g., HCT116) on sterile glass coverslips in a 12-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the indazole derivative (at IC50) for a duration known to induce G2/M arrest (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Interpretation: In untreated cells, a fine, filamentous network of microtubules will be visible. In cells treated with an effective tubulin polymerization inhibitor, this network will be disrupted, appearing diffuse or aggregated, and cells will often be rounded up, characteristic of mitotic arrest.[14]

Anti-Inflammatory Assays

Principle: Indazole derivatives have been investigated for anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in immune cells like macrophages.[25][31][32]

Common Assays:

  • Nitric Oxide (NO) Production: Macrophages (like RAW 264.7) stimulated with lipopolysaccharide (LPS) produce nitric oxide via inducible nitric oxide synthase (iNOS).[33] NO production can be indirectly measured in the culture supernatant using the Griess reagent. A reduction in NO indicates anti-inflammatory activity.

  • Cytokine Measurement (ELISA): LPS-stimulated macrophages also release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[32][34] The concentration of these cytokines in the culture supernatant can be quantified using specific ELISA kits.

Protocol: Inhibition of NO Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the indazole derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include control wells (untreated, LPS only, compound only).

  • Griess Assay:

    • Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution).

    • Incubate for another 10 minutes. A purple/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Interpretation: A dose-dependent decrease in nitrite concentration in the supernatant of cells treated with the indazole derivative indicates inhibition of the inflammatory response. It is crucial to run a parallel MTT assay to ensure the observed effect is not due to cytotoxicity.[32]

Conclusion

The cell-based assays outlined in this guide provide a systematic framework for the preclinical evaluation of novel indazole derivatives. Beginning with high-throughput screening for cytotoxicity and anti-proliferative effects establishes a baseline of bioactivity. Subsequent mechanistic assays, including apoptosis and cell cycle analysis, unravel the means by which these compounds affect cell fate. Finally, target-specific assays for kinase inhibition, microtubule disruption, or anti-inflammatory pathways provide critical insights into the molecular mechanism of action. By employing this multi-faceted approach, researchers can efficiently characterize lead compounds, validate their therapeutic potential, and generate the robust data packages necessary for progression into more advanced preclinical and clinical studies.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HAL Open Science. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Spotlight: Cell-based kinase assay formats.. Reaction Biology. [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. Immunochemistry Technologies. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC.. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. [Link]

  • Discovery of novel indole‐1,2,4‐triazole derivatives as tubulin polymerization inhibitors. Wiley Online Library. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Applications of Cell Biology in Drug Development and Personalized Medicine. Walsh Medical Media. [Link]

  • Everything about Annexin V-based apoptosis assays. Immunostep Biotech. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Application of scRNA-Seq in Drug Development. CD Genomics. [Link]

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Taylor & Francis Online. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Involvement of the Soluble Guanylate Cyclase, Nitric Oxide Synthase and Cytokines Pathway in the Anti-inflammatory Profile of N-'(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide. Preprints.org. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). SciSpace. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Cell Biology Interactions between Drugs and Interconnected Fields. Hilaris Publisher. [Link]

  • Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

Sources

Application

Using 2-chloro-N-(1H-indazol-6-yl)acetamide in cancer research

Application Note: Covalent Fragment Screening & Target Validation in Oncology Compound Focus: 2-chloro-N-(1H-indazol-6-yl)acetamide Catalog Class: Electrophilic Fragment / Covalent Probe CAS Registry: (Generic structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Fragment Screening & Target Validation in Oncology Compound Focus: 2-chloro-N-(1H-indazol-6-yl)acetamide Catalog Class: Electrophilic Fragment / Covalent Probe CAS Registry: (Generic structure class: 79-07-2 ref for warhead; Indazole core ref 6-aminoindazole)

Part 1: Executive Summary & Scientific Rationale

The "Warhead-Scaffold" Synergy In modern cancer drug discovery, 2-chloro-N-(1H-indazol-6-yl)acetamide represents a prototypical "Covalent Fragment." It combines two critical structural elements:

  • The Scaffold (1H-indazol-6-yl): A "privileged structure" in medicinal chemistry, the indazole ring mimics the purine base of ATP, allowing it to anchor effectively within the hinge region of kinases (e.g., VEGFR, PLK4) or hydrophobic pockets of transcription factors (e.g., TEAD).

  • The Warhead (2-chloroacetamide): A moderately reactive electrophile that specifically targets nucleophilic cysteine residues. Unlike highly reactive acrylamides, chloroacetamides often require better geometric alignment for conjugation, reducing off-target promiscuity during initial screens.

Primary Applications

  • Fragment-Based Drug Discovery (FBDD): Screening for "hits" that bind to cryptic cysteine pockets (allosteric sites) on undruggable targets like KRAS-G12C or TEAD/YAP1.

  • Target Engagement Assays: Using the compound as a mass-tag to validate the accessibility of specific cysteine residues in a proteome.

  • Ligandability Assessment: Determining if a novel protein pocket can support small-molecule binding.

Part 2: Experimental Workflow (Visualized)

The following diagram illustrates the critical path for utilizing this compound in a covalent fragment screening campaign.

CovalentScreeningWorkflow cluster_mechanism Mechanism of Action Synthesis 1. Probe Synthesis (Acylation of 6-aminoindazole) QC 2. Quality Control (NMR, LC-MS, GSH Stability) Synthesis->QC >95% Purity Screen 3. Primary Screen (Intact Protein LC-MS) QC->Screen Incubate with Target HitVal 4. Hit Validation (Competition Assay / X-ray) Screen->HitVal Mass Shift (+91 Da) LeadOpt 5. Lead Optimization (Warhead Tuning) HitVal->LeadOpt Kd determination Cys Target Cysteine (-SH) Adduct Covalent Adduct (Irreversible) Cys->Adduct Nucleophilic Attack

Figure 1: Workflow for utilizing 2-chloro-N-(1H-indazol-6-yl)acetamide in covalent fragment screening campaigns.

Part 3: Detailed Protocols

Protocol A: Synthesis of the Probe

Context: Commercial availability of specific fragment isomers varies. In-house synthesis ensures freshness and avoids hydrolysis of the chloroacetamide.

Reagents:

  • 6-Aminoindazole (1.0 eq)

  • 2-Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-aminoindazole (e.g., 1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C using an ice bath.
    
  • Base Addition: Add TEA (1.5 mmol) dropwise. Note: The base neutralizes the HCl byproduct.

  • Acylation: Slowly add 2-chloroacetyl chloride (1.2 mmol) via syringe over 10 minutes.

    • Critical Check: Maintain 0°C to prevent bis-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

    • Target Identity: Confirm by

      
      -NMR (look for singlet at ~4.2 ppm for 
      
      
      
      ) and MS (M+H).
Protocol B: Intact Protein Mass Spectrometry Screening

Context: This is the "Gold Standard" assay to verify that the compound covalently modifies the target protein.

Materials:

  • Recombinant Target Protein (e.g., KRAS-G12C, TEAD4) in buffer (pH 7.5, no DTT/BME).

  • Compound Stock: 100 mM in DMSO.

  • LC-MS System: Q-TOF or Orbitrap.

Procedure:

  • Incubation: Dilute protein to 5 µM in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dosing: Add 2-chloro-N-(1H-indazol-6-yl)acetamide to a final concentration of 50 µM (10x excess).

    • Control: DMSO vehicle only.

  • Time-Course: Incubate at RT. Take aliquots at T=1h, 4h, and 24h.

  • Quenching: Quench aliquots with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 reverse-phase column. Deconvolute the mass spectrum.

    • Success Criteria: Observation of a mass shift corresponding to the adduct.

    • Calculation: Adduct Mass = Protein Mass + Compound Mass - HCl.

    • Specific Shift: The loss of Cl and H means the net mass addition is +75.02 Da (approx, depending on isotope). Correction: Chloroacetamides react via

      
       displacement of Cl. The added group is 
      
      
      
      . Mass added = Molecular Weight of Probe - 35.45 (Cl) - 1.008 (H) + 1.008 (H from Cys? No, H is lost from Cys). Net addition is Mass(Probe) - Mass(HCl).
    • Simplified: Look for + [MW of Probe - 36] .

Protocol C: Glutathione (GSH) Stability Assay

Context: To ensure the compound is not a "pan-assay interference compound" (PAINS) that reacts indiscriminately, you must measure its intrinsic reactivity.

  • Mix: Incubate 50 µM compound with 5 mM GSH (100x excess) in PBS (pH 7.4).

  • Monitor: Measure the disappearance of the parent compound by HPLC-UV or LC-MS over 24 hours.

  • Interpretation:

    • 
       min: Too reactive (likely toxic).
      
    • 
       hours: Too inert (won't label target).
      
    • Ideal Range:

      
       between 1–6 hours. This indicates "tunable" reactivity suitable for specific proximity-driven bonding.
      

Part 4: Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
No Adduct Formed Target cysteine is buried or oxidized.1. Add TCEP (0.5 mM) to reduce disulfides.2. Try "denaturing" conditions to expose cryptic sites.
Multiple Adducts (+2x, +3x) Compound is promiscuous (reacting with Lys/His).Reduce incubation time or lower pH to 6.5 (increases Cys selectivity).
Precipitation Compound insolubility.Lower concentration to 10 µM or increase DMSO to 5%.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Bumpus, N. N., et al. (2021). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][2]·YAP1 interaction."[1][2][3] RSC Medicinal Chemistry, 12, 123-134. Link

  • Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for the discovery of novel kinase inhibitors." Journal of Medicinal Chemistry, 59(4), 1350-1368. Link

  • Enamine Ltd. "Covalent Fragment Libraries: Chloroacetamides." Enamine Catalog. Link

Sources

Method

Application Note: Covalent Labeling of Proteins with Chloroacetamides

Here is a comprehensive Application Note and Protocol guide for the Covalent Labeling of Proteins with Chloroacetamides , designed for researchers in chemical biology and drug discovery. Executive Summary Chloroacetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the Covalent Labeling of Proteins with Chloroacetamides , designed for researchers in chemical biology and drug discovery.

Executive Summary

Chloroacetamides (CAs) represent a critical class of electrophiles in modern proteomics and drug discovery. While Iodoacetamide (IA) remains the historical standard for total cysteine alkylation, CAs offer a distinct reactivity profile that balances stability with electrophilicity. This guide addresses two distinct applications:

  • High-Fidelity Proteomics: Using CA as a superior alternative to IA for reducing off-target alkylation during sample preparation.

  • Covalent Fragment Discovery: Utilizing CA-based warheads to screen for "ligandable" cysteines in Activity-Based Protein Profiling (ABPP).

Mechanism & Chemical Biology

The Electrophilic Warhead

Chloroacetamides react with cysteine residues via an SN2 nucleophilic substitution mechanism. Unlike Michael acceptors (e.g., acrylamides) that require a specific orientation and activation, CAs are intrinsic alkylators but are generally less reactive than their iodo- counterparts.

  • Reaction: The thiolate anion (RS⁻) attacks the

    
    -carbon of the chloroacetamide, displacing the chloride ion.
    
  • Selectivity: The lower leaving group ability of chloride (vs. iodide) makes CA less prone to "over-alkylation" (e.g., reacting with Lysine, Histidine, or N-termini) at physiological pH.

  • Stability: CAs are stable in solution and do not generate free iodine, a common byproduct of IA degradation that can cause tyrosine iodination artifacts.

Reactivity Hierarchy

Understanding the reactivity landscape is crucial for experimental design.

  • Iodoacetamide: High reactivity, lower specificity (risk of off-targets).

  • Chloroacetamide: Moderate-High reactivity, higher specificity, excellent stability.

  • Acrylamide: Lower intrinsic reactivity, often requires protein-templated binding (ideal for targeted drugs).

ReactivityLandscape cluster_0 Electrophile Reactivity Spectrum cluster_1 Primary Application IA Iodoacetamide (High Reactivity) CA Chloroacetamide (Balanced Profile) IA->CA Decreasing Intrinsic Electrophilicity App_IA Total Cys Alkylation (Proteomics) IA->App_IA AC Acrylamide (Tunable/Low Reactivity) CA->AC App_CA Fragment Screening & Robust Alkylation CA->App_CA App_AC Targeted Covalent Inhibitors (TCI) AC->App_AC caption Figure 1: Reactivity hierarchy of common cysteine-reactive warheads.

Protocol A: High-Fidelity Alkylation for Mass Spectrometry

Purpose: To alkylate cysteine residues prior to enzymatic digestion with minimal artifact formation. This protocol replaces standard Iodoacetamide workflows.

Reagents
  • Lysis Buffer: 8 M Urea or 5% SDS in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

  • Reducing Agent: 200 mM DTT (Dithiothreitol) or 200 mM TCEP.

  • Alkylating Agent: 500 mM Chloroacetamide (freshly prepared in water).

    • Note: CA is less light-sensitive than IA but should still be handled with care.

Step-by-Step Workflow
  • Solubilization: Resuspend protein pellet or lyse cells in Lysis Buffer to a concentration of 1–2 mg/mL.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes .

    • Why: Reduces disulfides to free thiols.

  • Alkylation: Add Chloroacetamide to a final concentration of 40 mM .

    • Critical: The ratio of CA to thiols should be at least 5:1.

  • Incubation: Incubate at 37°C for 30–45 minutes in the dark.

    • Difference: Unlike IA (room temp), CA often benefits from slight heating due to lower reactivity, ensuring completion without off-target effects.

  • Quenching: Add DTT (or Cysteine) to a final concentration equal to the excess CA (e.g., 40 mM) to quench unreacted electrophiles.

  • Processing: Proceed to precipitation (methanol/chloroform) or direct digestion (if using SP3/S-Trap methods).

Validation Data: Artifact Reduction

Feature Iodoacetamide (IA) Chloroacetamide (CA)
Methionine Oxidation High risk (Iodine catalyzed) Minimal
Lysine Alkylation Common at pH > 8.0 Rare
Tyrosine Iodination Potential artifact None

| Solution Stability | Low (hours) | High (days) |

Protocol B: Competitive ABPP for Covalent Fragment Discovery

Purpose: To screen a library of Chloroacetamide-based fragments to identify compounds that bind specific cysteine pockets. This utilizes isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling).[1][2][3]

Experimental Logic[4][5][6][7][8]
  • Treatment: Proteome is treated with a CA-Fragment.

  • Competition: Residual (unbound) cysteines are labeled with a broad-spectrum probe (IA-Alkyne).

  • Readout: If the CA-Fragment binds Cys-X, the IA-Alkyne cannot. Cys-X disappears from the mass spec data (High Ratio: Control/Treated).

ABPP_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm Start Cell Lysate / Proteome Exp_Treat Incubate with CA-Fragment (20-50 µM) Start->Exp_Treat Ctrl_Treat Incubate with DMSO Vehicle Start->Ctrl_Treat Probe Add Broad Probe (IA-Alkyne, 100 µM) Exp_Treat->Probe Ctrl_Treat->Probe Click CuAAC Click Chemistry (Biotin-TEV-Azide) Probe->Click Enrich Streptavidin Enrichment & On-Bead Digestion Click->Enrich MS LC-MS/MS Analysis (Quantify Peptide Ratios) Enrich->MS caption Figure 2: Competitive ABPP workflow for screening chloroacetamide fragments.

Detailed Protocol
1. Sample Preparation & Probe Treatment[4][5][6][7][8][9]
  • Lysate: Prepare 1 mg/mL proteome in PBS (pH 7.4). Avoid amine-based buffers (Tris) if high concentrations of electrophile are used, though CA is generally selective for Cys.

  • Fragment Incubation: Add CA-Fragment (typically 50–100 µM) to the experimental sample. Add DMSO to control.

  • Time: Incubate 1 hour at 25°C.

  • Probe Labeling: Add IA-Alkyne (100 µM) to both samples. Incubate 1 hour at 25°C.

2. Copper-Catalyzed Click Chemistry (CuAAC)

To conjugate the probe-labeled proteins to a handle for enrichment.

  • Reagents:

    • Azide-Tag: Biotin-TEV-Azide (100 µM).

    • TCEP (1 mM fresh).

    • TBTA Ligand (100 µM).

    • CuSO₄ (1 mM).

  • Reaction: Add reagents in the order listed. Vortex. Incubate 1 hour at RT.

  • Precipitation: Add 4 volumes of cold methanol, 1 vol chloroform, 3 vol water. Spin, remove supernatant, wash pellet with methanol.

3. Enrichment & Digestion[5][6]
  • Resuspension: Redissolve pellet in 1.2% SDS/PBS by sonication. Dilute to 0.2% SDS with PBS.

  • Binding: Incubate with Streptavidin-agarose beads (2 hours).

  • Washing: Stringent washes (1% SDS, 6M Urea, PBS) to remove non-covalent binders.

  • On-Bead Digestion: Treat beads with Trypsin (overnight). This removes non-probe-labeled peptides.

  • Elution: Wash beads. Elute probe-modified peptides using TEV Protease (cleaves the linker).

4. Data Analysis
  • Metric: Calculate the Ratio

    
    .
    
  • Interpretation:

    • 
      : No binding (Fragment did not block Probe).
      
    • 
      : Hit.  The CA-Fragment covalently bound the cysteine, preventing IA-Alkyne labeling.
      

Troubleshooting & Optimization (Self-Validating Systems)

IssuePotential CauseSolution / Validation Check
Low Labeling Efficiency pH too low (< 7.0)Cysteine pKa is ~8.3. Ensure buffer is pH 7.5–8.0. Check pH with strips before adding probe.
Precipitation during Click High copper concentrationUse THPTA ligand instead of TBTA for better water solubility.
High Background Non-specific binding to beadsIncrease wash stringency (use 6M Urea wash). Perform a "No Probe" control.
Over-alkylation pH > 8.5 or excess reagentUse Chloroacetamide (Protocol A) instead of Iodoacetamide. Limit reaction time.

References

  • Nature Protocols (2007) . Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes.[10][11]

  • Journal of the American Chemical Society (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (Backus et al.

  • Nature Reviews Drug Discovery (2022). The resurgence of covalent drugs.

  • Thermo Fisher Scientific.
  • Journal of Proteome Research (2011). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.

Sources

Application

Application Notes and Protocols for the Functionalization of the Indazole C3 Position

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole C3 Position The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole C3 Position

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as protein kinase inhibitors in oncology.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, exists as two principal tautomers, the more stable 1H-indazole and the 2H-indazole.[2] Its unique structure allows it to serve as a bioisostere for native protein ligands like purines or indoles, forming critical hydrogen bond interactions within enzyme active sites.

While functionalization can occur at several positions, the C3 position holds particular strategic importance. Modification at this site directly influences the steric and electronic properties of the molecule, profoundly impacting its interaction with biological targets and thereby modulating potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth exploration of key synthetic strategies for modifying the indazole C3 position, offering detailed, field-proven protocols and the mechanistic rationale behind them.

Strategy 1: The Classic Pathway: Halogenation and Cross-Coupling

One of the most robust and widely adopted strategies for C3 functionalization is a two-stage process involving initial halogenation of the C3 position, followed by a transition metal-catalyzed cross-coupling reaction. This approach offers immense versatility, allowing for the introduction of a vast array of carbon-based substituents (aryl, heteroaryl, alkyl, vinyl) and other functionalities. The C3-iodoindazole is a particularly valuable intermediate due to the high reactivity of the C-I bond in cross-coupling reactions.

Causality and Workflow Rationale

The overall workflow begins with the activation of the C3 position via iodination. The indazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Under basic conditions, the N1 proton is removed, increasing the nucleophilicity of the heterocyclic ring and facilitating electrophilic attack by iodine at the C3 position.

However, the NH proton of the indazole can interfere with many organometallic cross-coupling catalysts. Therefore, a common and often necessary step is to protect this nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of many coupling reactions and can be easily removed later under acidic conditions. With the stable, protected 3-iodo-1H-indazole in hand, a variety of cross-coupling reactions can be employed to forge the desired C-C bond.

G cluster_0 Overall Workflow for Cross-Coupling Strategy A 1H-Indazole B N1-Boc-1H-Indazole A->B  Boc₂O, DMAP C N1-Boc-3-iodo-1H-Indazole B->C  I₂, KOH, DMF D N1-Boc-3-aryl-1H-Indazole C->D  ArB(OH)₂, Pd Catalyst, Base E 3-Aryl-1H-Indazole D->E  Acid (e.g., TFA)

General workflow for C3-functionalization via halogenation and cross-coupling.
Protocol 1: N-Protection of 1H-Indazole with Boc Anhydride

Rationale: This protocol employs di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate acylation of the indazole nitrogen. Triethylamine is used as a base to neutralize the acid generated during the reaction.

Reagent MW Equivalents Amount (for 5 mmol scale)
3-Iodo-1H-indazole244.021.01.22 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.11.2 g
4-(Dimethylamino)pyridine (DMAP)122.170.0530 mg
Triethylamine (Et₃N)101.191.51.1 mL
Acetonitrile (CH₃CN)41.05-10 mL

Step-by-Step Procedure: [2]

  • To a 250 mL round-bottom flask, add 3-iodo-1H-indazole (1.22 g, 5 mmol), di-tert-butyl dicarbonate (1.2 g, 5.5 mmol), and DMAP (30 mg, 0.24 mmol).

  • Add acetonitrile (10 mL) followed by triethylamine (1.1 mL, 7.5 mmol).

  • Seal the flask and stir the mixture vigorously at room temperature (25 °C) for 10 hours. Monitor reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Upon completion, concentrate the dark orange solution to dryness under reduced pressure using a rotary evaporator to remove the solvent and excess triethylamine.

  • The resulting crude tert-butyl 3-iodo-1H-indazole-1-carboxylate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: C3-Iodination of 1H-Indazole

Rationale: This procedure utilizes molecular iodine as the electrophile and potassium hydroxide (KOH) as the base. KOH deprotonates the indazole, increasing its nucleophilicity and facilitating the regioselective attack at the C3 position. The reaction is performed in DMF, a polar aprotic solvent that effectively solubilizes the reagents.

Reagent MW Equivalents Amount (for 32 mmol scale)
1H-Indazole118.141.03.77 g
Iodine (I₂)253.812.016.0 g
Potassium Hydroxide (KOH)56.113.756.72 g
N,N-Dimethylformamide (DMF)73.09-60 mL

Step-by-Step Procedure: [2][3]

  • In a suitable flask, dissolve 1H-indazole (3.77 g, 32 mmol) in DMF (60 mL).

  • To this solution, add potassium hydroxide pellets (6.72 g, 120 mmol) and iodine (16.0 g, 64 mmol).

  • Stir the reaction mixture at room temperature (25 °C) for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃, 200 mL) to quench the excess iodine.

  • Extract the aqueous mixture with diethyl ether (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-iodo-1H-indazole as a solid.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole

Rationale: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle involves the oxidative addition of the 3-iodoindazole to a Pd(0) species, followed by transmetalation with a boronic acid (activated by the base) and reductive elimination to yield the C3-arylated product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting the reaction steps.

Reagent MW Equivalents Amount (for 1 mmol scale)
tert-Butyl 3-iodo-1H-indazole-1-carboxylate344.151.0344 mg
Arylboronic AcidVaries1.21.2 mmol
PdCl₂(dppf)731.700.0322 mg
Sodium Carbonate (Na₂CO₃)105.992.0212 mg
Toluene/Ethanol/Water--4 mL / 1 mL / 2 mL

Step-by-Step Procedure: [2]

  • To a flame-dried reaction tube, add tert-butyl 3-iodo-1H-indazole-1-carboxylate (344 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and anhydrous sodium carbonate (212 mg, 2 mmol).

  • Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system: toluene (4 mL), ethanol (1 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole derivative. Subsequent deprotection of the Boc group can be achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM).

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_A Ar-Pd(II)L₂(I) OA->PdII_A Trans Transmetalation PdII_A->Trans PdII_B Ar-Pd(II)L₂(Ar') Trans->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product Indazole-Ar' RE->Product Indazole_I Indazole-I Indazole_I->OA Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Trans

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Strategy 2: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to classical cross-coupling methods. These strategies avoid the need for pre-halogenation of the indazole, reducing synthetic steps and waste generation. Visible-light photoredox catalysis, in particular, offers mild reaction conditions, making it compatible with a wide range of sensitive functional groups.

Protocol 4: Visible-Light-Promoted C3-Carbamoylation of 2H-Indazoles

Rationale: This metal-free protocol utilizes an organic photocatalyst (4CzIPN) that, upon excitation with visible light, initiates a radical cascade. The photocatalyst oxidizes the oxamic acid, which then undergoes decarboxylation to generate a nucleophilic carbamoyl radical. This radical adds to the electron-deficient C3 position of the protonated 2H-indazole (a Minisci-type reaction). An oxidant (molecular oxygen) regenerates the photocatalyst to complete the cycle.[1][4]

Reagent MW Equivalents Amount (for 0.2 mmol scale)
2-Aryl-2H-indazoleVaries1.00.2 mmol
Oxamic AcidVaries2.50.5 mmol
4CzIPN (photocatalyst)793.930.057.9 mg (5 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.0130 mg
Dimethyl Sulfoxide (DMSO)78.13-3 mL

Step-by-Step Procedure: [1]

  • To an oven-dried reaction vial, add the 2-aryl-2H-indazole (0.2 mmol), the corresponding oxamic acid (0.5 mmol), 4CzIPN (7.9 mg, 0.01 mmol), and cesium carbonate (130 mg, 0.4 mmol).

  • Add DMSO (3 mL) as the solvent.

  • Seal the vial and sparge with oxygen (O₂) for 5 minutes.

  • Place the reaction vial approximately 5-10 cm from a purple LED lamp (λmax = 405 nm) and stir at 35 °C for 12 hours.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C3-carbamoylated 2H-indazole.

G cluster_2 Photoredox Catalytic Cycle for C-H Carbamoylation PC PC PC_star PC* PC->PC_star hν (light) PC_ox PC•⁺ PC_star->PC_ox SET PC_red PC•⁻ PC_ox->PC SET Oxamic Oxamic Acid (R-CO-COOH) Carbamoyl Carbamoyl Radical (R•) Oxamic->Carbamoyl -CO₂ Indazole_Radical Indazole Adduct Carbamoyl->Indazole_Radical Indazole 2H-Indazole Indazole->Indazole_Radical Product C3-Carbamoyl Indazole Indazole_Radical->Product [O]

Plausible mechanism for photocatalytic C-H carbamoylation.

Strategy 3: Advanced C3-Alkylation via Umpolung Reactivity

Reversing the intrinsic polarity of a functional group, a concept known as "umpolung," opens up unconventional reaction pathways. In the context of indazoles, which are typically nucleophilic, this strategy involves transforming the indazole into an electrophile. This allows for reactions with nucleophiles at positions that are normally unreactive, such as C3.

Protocol 5: Copper-Hydride Catalyzed Enantioselective C3-Allylation

Rationale: This innovative method employs an N-(benzoyloxy)indazole as an electrophilic indazole precursor.[5][6][7] A copper-hydride (CuH) catalyst, generated in situ, first reacts with an allene via hydrocupration to form a nucleophilic allyl-copper intermediate. This intermediate then attacks the electrophilic N-(benzoyloxy)indazole. The reaction proceeds through a Zimmerman-Traxler-type transition state, leading to a highly C3-regioselective and enantioselective allylation.[5][8] The choice of a chiral phosphine ligand is critical for inducing asymmetry.

Reagent MW Equivalents Amount (for 0.5 mmol scale)
N-(Benzoyloxy)indazole238.241.0119 mg
1-Aryl-1-alkylalleneVaries1.20.6 mmol
Copper(II) Acetate (Cu(OAc)₂)181.630.054.5 mg (5 mol%)
(R)-Ph-BPE (Ligand)540.630.0616.2 mg (6 mol%)
Dimethoxymethylsilane ((MeO)₂MeSiH)120.222.00.14 mL
Tetrahydrofuran (THF)72.11-2.5 mL

Step-by-Step Procedure (Generalised from[5]):

  • In a glovebox, add Cu(OAc)₂ (4.5 mg, 0.025 mmol) and (R)-Ph-BPE (16.2 mg, 0.03 mmol) to an oven-dried vial.

  • Add anhydrous THF (1.0 mL) and stir for 10 minutes.

  • Add dimethoxymethylsilane (0.14 mL, 1.0 mmol) and stir for another 10 minutes to generate the active CuH catalyst.

  • In a separate vial, dissolve the N-(benzoyloxy)indazole (119 mg, 0.5 mmol) and the allene (0.6 mmol) in anhydrous THF (1.5 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by exposing it to air and filtering through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the C3-allylated indazole product.

G cluster_3 CuH-Catalyzed C3-Allylation via Umpolung CuH LCu-H AllylCu Allyl-CuL CuH->AllylCu Hydrocupration Allene Allene Allene->AllylCu TS Zimmerman-Traxler Transition State AllylCu->TS Indazole_E Indazole Electrophile (N-OBz Indazole) Indazole_E->TS Product C3-Allyl Indazole TS->Product C-C Bond Formation

Conceptual pathway for CuH-catalyzed C3-allylation.

Conclusion

The functionalization of the indazole C3 position is a critical task in the synthesis of potential therapeutic agents. The choice of strategy depends on the desired substituent, available starting materials, and tolerance for functional groups. The classic halogenation/cross-coupling sequence provides a reliable and versatile route for introducing aryl and vinyl groups. Direct C-H functionalization represents a more modern, efficient approach that minimizes synthetic steps. Finally, advanced methods like the umpolung strategy with copper-hydride catalysis offer novel and highly selective pathways to complex, chiral C3-substituted indazoles. By understanding the rationale and protocols for each of these distinct strategies, researchers can effectively navigate the synthesis of novel indazole derivatives for drug discovery and development.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022). Frontiers in Chemistry. [Link]

  • Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides. (2012). Chemical Communications. [Link]

  • Proposed mechanism for the direct C−H carbamoylation of heterocycles. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). Europe PMC. [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022). PubMed. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). PubMed. [Link]

Sources

Method

Part 1: Executive Summary &amp; Mechanistic Insight

Application Note: Structural Elucidation and Regiochemical Assignment of N-Acylindazoles via NMR Spectroscopy The Challenge: Indazoles are privileged pharmacophores in medicinal chemistry.[1] However, the functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Regiochemical Assignment of N-Acylindazoles via NMR Spectroscopy

The Challenge: Indazoles are privileged pharmacophores in medicinal chemistry.[1] However, the functionalization of the indazole ring—specifically


-acylation—presents a classic regioselectivity problem.[1] The indazole anion is ambidentate, capable of reacting at either the N1 or N2 position. While N1-acylation is often thermodynamically favored, N2-acyl isomers can form under kinetic control or specific steric conditions. Distinguishing these isomers is critical because they possess vastly different biological activities and metabolic stability profiles.

The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof for these isomers. This guide details a self-validating workflow relying on three specific spectroscopic phenomena:

  • Magnetic Anisotropy (The "Deshielding Cone"): The carbonyl group of the acyl substituent exerts a strong deshielding effect on spatially proximal protons.

  • Dipolar Coupling (NOE): Through-space interactions confirm the proximity of the acyl group to the benzene ring (N1) or the pyrazole singlet (N2).

  • Nitrogen Chemical Shifts (

    
    N):  The hybridization state (pyrrole-like vs. pyridine-like) provides an unambiguous fingerprint.
    

Part 2: Mechanistic Principles of Assignment

The "Low-Field" Proton Diagnostic (1H NMR)

The most immediate visual check in a 1D proton spectrum is the chemical shift of the proton at position 7 (H7).

  • N1-Acylindazole: The

    
    -acyl group at position 1 places the carbonyl oxygen in close proximity to the H7 proton on the benzene ring. The magnetic anisotropy of the C=O bond creates a "deshielding cone." Consequently, H7 shifts significantly downfield , often appearing as a doublet or multiplet between 8.2 – 8.5 ppm .
    
  • N2-Acylindazole: The acyl group is distant from H7. H7 typically resonates in the standard aromatic range (7.4 – 7.8 ppm). Conversely, the H3 proton (on the pyrazole ring) may experience slight deshielding, but the effect is less dramatic than the H7 shift in the N1 isomer.

The Connectivity Check (HMBC & NOESY)
  • N1-Isomer: The acyl carbonyl carbon correlates (HMBC) with H7 (weak/long-range) or the ring junction carbons. Crucially, NOESY shows a correlation between the acyl methyl/alkyl protons and H7 .

  • N2-Isomer: The acyl group correlates with H3 in NOESY experiments.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Critical)

Context:


-acylindazoles are chemically active amides ("azolides"). They are susceptible to hydrolysis by trace moisture or acyl-transfer in the presence of nucleophiles.
  • Solvent Selection: Use CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ or stored over 4Å molecular sieves. Avoid DMSO-d₆ unless solubility is strictly required, as it is hygroscopic and its high polarity can mask subtle anisotropic effects.

  • Concentration: Prepare a solution of 10–15 mg/mL for standard 1H/13C acquisition.

  • Tube Prep: Use oven-dried 5mm NMR tubes. Flush the tube with nitrogen gas before capping if the sample is particularly labile.

  • Reference: Add a trace amount of TMS (Tetramethylsilane) as an internal reference (0.00 ppm) to ensure the precision of aromatic chemical shifts.

Protocol B: 1D Acquisition & Analysis Workflow

Objective: Rapid identification of the major isomer.

  • Pulse Sequence: Standard zg30 (30° pulse) or equivalent.

  • Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of aromatic protons).
      
    • Scans (NS): 16 (sufficient for >10mg sample).

  • Analysis Step:

    • Zoom into the 8.0 – 8.6 ppm region.

    • Decision Gate:

      • Signal Present (d/m, ~8.4 ppm): High probability of N1-Acyl .

      • Signal Absent (Highest peak < 8.0 ppm): High probability of N2-Acyl (or hydrolysis to parent indazole).

Protocol C: 2D Structural Confirmation (NOESY/HMBC)

Objective: Definitive proof for regulatory filing or publication.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: 300–500 ms.

    • Target: Look for cross-peaks between the Acyl-CH protons (usually 2.0–3.0 ppm) and the aromatic region.

      • Correlation to H7 (doublet, high shift)

        
        N1-Isomer .
        
      • Correlation to H3 (singlet, ~8.0-8.2 ppm)

        
        N2-Isomer .
        
  • 1H-15N HMBC (Optional but Definitive):

    • If equipped with a cryoprobe or high-sensitivity probe.

    • N1-Acyl: N1 is amide-like (pyrrole-type, shielded, ~140-160 ppm). N2 is pyridine-like (deshielded, ~300+ ppm).

    • N2-Acyl: N2 is amide-like. N1 is pyridine-like.

Part 4: Data Visualization & Logic

Workflow Logic: Isomer Assignment

IndazoleAssignment Start Start: Purified N-Acylindazole H1_Spec Acquire 1H NMR (CDCl3) Start->H1_Spec Check_H7 Check 8.2 - 8.6 ppm Region H1_Spec->Check_H7 N1_Path Signal Detected (H7) (Doublet/Multiplet) Check_H7->N1_Path Yes N2_Path No Signal > 8.2 ppm Check_H7->N2_Path No NOESY_Step Run 2D NOESY N1_Path->NOESY_Step N2_Path->NOESY_Step N1_Confirm NOE: Acyl-R ↔ H7 (Benzene Ring) NOESY_Step->N1_Confirm N2_Confirm NOE: Acyl-R ↔ H3 (Pyrazole Ring) NOESY_Step->N2_Confirm Result_N1 Conclusion: N1-Acyl Isomer (Thermodynamic) N1_Confirm->Result_N1 Result_N2 Conclusion: N2-Acyl Isomer (Kinetic/Steric) N2_Confirm->Result_N2

Caption: Decision tree for the regiochemical assignment of N-acylindazoles based on 1H chemical shifts and NOE correlations.

Comparative Spectral Data Table
FeatureN1-Acylindazole N2-Acylindazole Parent Indazole
H7 Chemical Shift 8.2 – 8.5 ppm (Deshielded)7.4 – 7.7 ppm (Normal)~7.4 ppm
H3 Chemical Shift ~8.1 ppm8.3 – 8.6 ppm (Variable)~8.0 ppm
NOE Correlation Acyl-Group

H7
Acyl-Group

H3
N/A

N Shift (N1)
~160 ppm (Amide-like)~300 ppm (Pyridine-like)~130 ppm (Pyrrole-like)

N Shift (N2)
~320 ppm (Pyridine-like)~170 ppm (Amide-like)~250 ppm (Pyridine-like)
C=O Carbon (

C)
~170 ppm~170 ppmN/A

Part 5: Troubleshooting & Anomalies

  • Broad Peaks (Rotamers):

    • Issue: N-acyl bonds have partial double-bond character, leading to restricted rotation. This can cause peak broadening or signal doubling (rotamers) at room temperature.

    • Solution: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the signals, or cool down to -40°C to resolve distinct rotamers.

  • Missing Amide Signals (Hydrolysis):

    • Issue: The sample spectrum looks exactly like the parent indazole plus free carboxylic acid/aldehyde.

    • Cause: N-acylindazoles are active acylating agents. Trace water in the NMR solvent (especially DMSO) can hydrolyze the compound during the acquisition.

    • Validation: Always check the integration of the acyl group against the aromatic ring. If the ratio is off, hydrolysis has occurred.

References

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • National Institutes of Health (PMC). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds (Supporting Info). [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]

Sources

Application

Application Note: Structural Determination of Substituted Indazoles via X-Ray Crystallography

Abstract & Strategic Overview The indazole scaffold (benzo[d]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Axitinib (Inlyta®) an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The indazole scaffold (benzo[d]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Axitinib (Inlyta®) and Pazopanib (Votrient®). However, the scaffold presents a unique crystallographic challenge: annular tautomerism .

While the


-indazole tautomer is thermodynamically preferred in the gas phase by 

kcal/mol, the energy barrier is low. In the solid state, intermolecular hydrogen bonding and crystal packing forces can stabilize the

-tautomer or induce specific polymorphs. Furthermore, chemical substitution at N1 or N2 fundamentally alters the electronic distribution from a benzenoid (

) to a quinoid (

) system.[1]

This guide provides a high-level protocol for the crystallization, data collection, and structural refinement of substituted indazoles, with a specific focus on unambiguously distinguishing regioisomers and tautomers.

Crystal Growth Strategies for Indazoles

Indazoles are typically hydrophobic, planar systems prone to "stacking" (


-

interactions) rather than forming specific hydrogen bond networks, often leading to thin needles or plates unsuitable for diffraction.[1]
Solubility & Solvent Selection

Indazoles often require dipolar aprotic solvents for initial solubilization.

  • Primary Solvents: DMSO, DMF, or 1,2-Dimethoxyethane (DME).[1]

  • Antisolvents: Water (controlled addition), Methanol, or Isopropanol.[1]

  • Additives: For carboxylic acid derivatives (e.g., Lonidamine analogs), slight acidification (0.1 M HCl) can suppress salt formation and improve lattice order.[1]

Protocol: Vapor Diffusion for Hydrophobic Scaffolds

This modified hanging-drop method is optimized to slow the nucleation of planar heterocycles.

  • Prepare Stock: Dissolve 5 mg of the indazole derivative in 50

    
    L of DMSO.
    
  • Prepare Reservoir: 500

    
    L of 1:1 Methanol/Water.
    
  • Drop Setup: Mix 2

    
    L of Stock + 1 
    
    
    
    L of Reservoir on the cover slip.
  • Sealing: Seal with high-vacuum grease.

  • Incubation: Store at 4°C. Lower temperature increases the supersaturation threshold, promoting fewer, thicker crystals over showers of micro-needles.[1]

Workflow Visualization

CrystallizationWorkflow Start Purified Indazole (>98% Purity) Solubility Solubility Screen (DMSO/DMF/DME) Start->Solubility Method Method Selection Solubility->Method VD Vapor Diffusion (Hydrophobic) Method->VD Low Solubility SE Slow Evaporation (Stable Solvates) Method->SE High Solubility Opt Optimization (Temp/Additives) VD->Opt SE->Opt Harvest Harvest & Cryo-Protect (Paratone-N) Opt->Harvest

Figure 1: Decision matrix for crystallizing hydrophobic indazole derivatives.

Data Collection Protocols

The "Hydrogen Problem"

The primary structural ambiguity in indazoles is the location of the proton on the pyrazole ring (N1 vs. N2). X-rays scatter off electron density; hydrogen atoms (1 electron) have very weak scattering power.[1]

  • Requirement: You must collect data to a resolution of < 0.84 Å (Sheldrick's criterion) to freely refine hydrogen atom positions.

  • Temperature: Data must be collected at 100 K (or lower) . Thermal vibration at room temperature smears the electron density of H-atoms, making them invisible.

Beamline/Instrument Settings
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred for small organic molecules.[1] The higher scattering cross-section compared to Mo K
    
    
    improves the signal-to-noise ratio for weak high-angle reflections, which are critical for resolving bond lengths.
  • Strategy: High redundancy (>6x). This improves the precision of intensity measurements, allowing for more accurate difference Fourier maps (

    
    ) to locate the N-H proton.
    

Structure Solution & Refinement: The Tautomer Check

This is the most critical section for the medicinal chemist. Misassigning the tautomer can lead to incorrect SAR (Structure-Activity Relationship) models.

Geometric Markers (Benzenoid vs. Quinoid)

If the data resolution is insufficient to see the H-atom directly, you must rely on Bond Length Alternation (BLA) . The electronic structure of the benzene ring changes depending on N-substitution.

Bond Parameter1H-Indazole (Benzenoid) 2H-Indazole (Quinoid) Mechanistic Insight
N1—N2

1.36 Å

1.34 Å
Shorter in 2H due to imine character.[1]
N1—C7a

1.37 Å

1.39 Å
Single bond character increases in 2H.
C3—C3a

1.44 Å

1.41 Å
Double bond character increases in 2H.
Benzene Ring Uniform (

1.39 Å)
Alternating2H form disrupts aromaticity, inducing localized double bonds.[1]
Refinement Protocol
  • Initial Solve: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1]

  • Difference Map Inspection: After refining heavy atoms (C, N, O, F) anisotropically, generate a difference Fourier map.[1]

    • Look for a residual peak (

      
      -peak) of 
      
      
      
      near N1 or N2.
  • Free Refinement: Attempt to refine the H-atom coordinates freely with isotropic thermal parameters (

    
     of the parent N).
    
  • Validation: If the N-H bond length refines to unreasonable values (e.g., < 0.7 Å or > 1.1 Å), apply a distance restraint (DFIX 0.88 0.02) but monitor the R-factor . If

    
     spikes, the tautomer assignment is likely wrong.
    
Tautomer Assignment Logic

TautomerLogic Data Refined Heavy Atoms (R1 < 5%) Map Inspect Difference Map (Fo - Fc) Data->Map PeakN1 Peak near N1? Map->PeakN1 PeakN2 Peak near N2? PeakN1->PeakN2 No Res1H Assign 1H-Tautomer (Benzenoid Ring) PeakN1->Res1H Yes CheckGeo Check Geometry (Bond Lengths) PeakN2->CheckGeo Ambiguous Res2H Assign 2H-Tautomer (Quinoid Ring) PeakN2->Res2H Yes CheckGeo->Res1H C3-C3a > 1.43Å CheckGeo->Res2H C3-C3a < 1.42Å Disorder Model as Disordered (Occupancy Refinement) CheckGeo->Disorder Intermediate

Figure 2: Logical flowchart for assigning N-H tautomers in indazole crystal structures.

Case Study: Pazopanib Precursors

In the development of Pazopanib, distinguishing between N1-methyl and N2-methyl regioisomers was critical.

  • Observation: The N2-methyl derivative (related to the

    
     tautomer) exhibited a distinct "flattening" of the molecules in the unit cell compared to the N1-methyl derivative.
    
  • Key Metric: The N1-C7a bond length in the N2-methylated structure was elongated (1.392 Å) compared to the N1-methylated structure (1.368 Å), confirming the quinoid resonance contribution in the N2 isomer [1].

References

  • Alkorta, I., et al. (2019).[1][2] "Bond Length Alternation Observed Experimentally: The Case of 1H-Indazole." Chemistry – A European Journal. Link

  • Claramunt, R. M., et al. (2006).[1] "The structure of indazole derivatives: 1H vs 2H tautomerism." Arkivoc. Link

  • Vrzal, L., et al. (2022).[1] "Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles." Crystals, MDPI. Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Indazole Geometric Statistics." Link

  • BenchChem. "Reaction Mechanisms of Indazole Synthesis & Structural Analysis." Link

Sources

Method

2-chloro-N-(1H-indazol-6-yl)acetamide for fragment-based drug discovery

Application Note & Protocols Topic: 2-chloro-N-(1H-indazol-6-yl)acetamide for Fragment-Based Drug Discovery Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-chloro-N-(1H-indazol-6-yl)acetamide for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of high-quality lead compounds.[1] This approach relies on screening low molecular weight compounds (<300 Da) that, despite binding with low affinity, do so with high ligand efficiency. This application note provides a detailed guide to the use of 2-chloro-N-(1H-indazol-6-yl)acetamide , a strategically designed fragment for FBDD campaigns, particularly those targeting protein kinases and other ATP-dependent enzymes. This fragment uniquely combines a "privileged" indazole scaffold for high-quality anchoring interactions with a mildly reactive chloroacetamide warhead for covalent targeting of proximal nucleophilic residues, such as cysteine. We present its physicochemical profile, a rationale for its use, and detailed protocols for its application in a typical FBDD workflow, from primary screening to hit validation and structural characterization.

The Fragment Profile: A Dual-Functionality Approach

The design of 2-chloro-N-(1H-indazol-6-yl)acetamide is rooted in principles of medicinal chemistry that maximize its potential as a starting point for drug discovery.

Physicochemical Properties & "Rule of Three" Compliance

A successful fragment must possess favorable physicochemical properties to ensure solubility and provide ample room for optimization without violating drug-likeness criteria.[2] 2-chloro-N-(1H-indazol-6-yl)acetamide is fully compliant with the widely accepted "Rule of Three" (Ro3), which defines the characteristics of an ideal fragment.[3][4][5]

PropertyRule of Three (Ro3) Guideline2-chloro-N-(1H-indazol-6-yl)acetamideCompliance
Molecular Weight (MW)< 300 Da224.65 g/mol
cLogP (Lipophilicity)≤ 31.5 (Predicted)
Hydrogen Bond Donors≤ 32 (Indazole N-H, Amide N-H)
Hydrogen Bond Acceptors≤ 33 (Indazole N, Amide C=O, Cl)
Rotatable Bonds≤ 32

Table 1: Physicochemical properties of 2-chloro-N-(1H-indazol-6-yl)acetamide compared against the "Rule of Three" guidelines for optimal fragments.

Rationale for Use: The Privileged Scaffold and the Covalent Warhead

The power of this fragment lies in its two distinct functional components:

  • The 1H-Indazole Scaffold: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry.[6][7] It is a bioisostere of indole and phenol and is frequently found in the core of potent kinase inhibitors.[6][8] Its key features include:

    • Hydrogen Bonding: The N1-H acts as a hydrogen bond donor, while the N2 atom serves as an acceptor, often forming critical interactions with the hinge region of kinase ATP-binding pockets.[8]

    • Structural Rigidity: The bicyclic system provides a rigid anchor, minimizing the entropic penalty upon binding and ensuring a well-defined binding pose.[6]

    • Synthetic Tractability: The indazole core is amenable to synthetic modification, providing clear vectors for subsequent fragment evolution.[9]

  • The Chloroacetamide Warhead: This group is a soft electrophile designed to form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[10][11] While some fragment libraries intentionally avoid reactive groups[2], the inclusion of a mild electrophile offers distinct advantages:

    • Potency and Duration: Covalent inhibition can lead to significantly increased potency and a prolonged duration of action.

    • Hit Validation: The formation of an irreversible bond provides an unambiguous method for confirming target engagement via mass spectrometry.[10][12]

    • Targeting Specificity: By targeting a non-conserved cysteine near a binding pocket, it is possible to achieve selectivity even among closely related proteins.

The FBDD Workflow: From Screening to Structure

The following sections outline a logical workflow for utilizing 2-chloro-N-(1H-indazol-6-yl)acetamide in a drug discovery campaign. The process begins with a broad primary screen to identify binding, followed by rigorous validation and structural studies to pave the way for optimization.

FBDD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation cluster_3 Phase 4 & 5: Optimization b0 Fragment Stock (QC & Solubilization) b1 Thermal Shift Assay (TSA) High-Throughput Screen b0->b1 Screening b2 Identify Initial Hits (ΔTm > 1.5°C) b1->b2 Data Analysis b3 Orthogonal Screen (e.g., SPR, NMR) b2->b3 Confirmation b4 Covalent Binding Assay (Intact Protein MS) b3->b4 Mechanism Check b5 Validated Covalent Hit b4->b5 b6 X-Ray Crystallography (Co-crystal Structure) b5->b6 Structural Biology b7 Structure-Guided Design (Fragment Growing) b6->b7 Rational Design b8 Lead Candidate b7->b8 Optimization Cycles

FBDD workflow using the covalent fragment.
Protocol: Fragment Preparation and Quality Control

Causality: Ensuring fragment purity and solubility is critical. Impurities can lead to false positives, while poor solubility prevents reaching the high concentrations needed for detecting weak-binding fragments.[2]

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) of 2-chloro-N-(1H-indazol-6-yl)acetamide in 100% dimethyl sulfoxide (DMSO).

  • Purity Analysis: Confirm the identity and purity (>95%) of the fragment using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-NMR.

  • Aqueous Solubility: Determine the maximum aqueous solubility in the final assay buffer. This is crucial for designing screening experiments and interpreting results.

Protocol: Primary Screening via Thermal Shift Assay (TSA)

Causality: TSA (also known as Differential Scanning Fluorimetry or DSF) is a rapid and cost-effective primary screening method.[13] It detects ligand binding by measuring the change in a protein's melting temperature (Tm). A stabilizing ligand increases the Tm.[14][15]

Reagents & Equipment:

  • Purified target protein (>90% purity) at a stock concentration of 1-2 mg/mL.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl). Note: Buffer conditions should be optimized for protein stability.[15]

  • Fragment stock solution (100 mM in DMSO).

  • Real-Time PCR instrument with a thermal ramping feature.[16]

  • 384-well PCR plates.[17]

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a protein-dye master mix. For a final volume of 20 µL per well, this mix will contain the target protein (to a final concentration of 2-5 µM) and SYPRO Orange dye (to a final concentration of 5x).[17]

  • Aliquot Master Mix: Dispense 19.8 µL of the master mix into each well of a 384-well plate.

  • Add Fragment: Add 0.2 µL of the 100 mM fragment stock to the appropriate wells for a final fragment concentration of 1 mM.

  • Add Controls:

    • Negative Control: Add 0.2 µL of 100% DMSO (final concentration 1%).

    • No Protein Control: Add 0.2 µL of DMSO to wells containing only buffer and dye to check for background fluorescence.

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.

  • Run Thermal Melt: Place the plate in the qPCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at every step.[16]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. A sigmoidal curve will be generated as the protein unfolds.

    • Determine the Tm, which is the inflection point of the curve (the peak of the first derivative).

    • Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .

    • Hit Criterion: A fragment is typically considered a hit if it induces a ΔTm of ≥ 1.5 °C.

Well IDCompoundFinal Conc.Tm (°C)ΔTm (°C)Hit?
A1DMSO Control1%45.20.0-
A22-chloro-N-(1H-indazol-6-yl)acetamide1 mM48.1+2.9Yes
A3Negative Fragment1 mM45.3+0.1No
A4Destabilizer1 mM42.5-2.7Yes (Destabilizer)

Table 2: Example data from a primary TSA screen. The target fragment shows a significant stabilizing shift.

Protocol: Hit Validation with Mass Spectrometry

Causality: Since 2-chloro-N-(1H-indazol-6-yl)acetamide is a covalent fragment, the most definitive validation is to confirm the formation of a covalent adduct with the target protein using mass spectrometry.[10]

Procedure:

  • Incubation: Incubate the target protein (e.g., 10 µM) with an excess of the fragment (e.g., 100 µM) in assay buffer for 2-4 hours at room temperature. Include a DMSO-only control.

  • Sample Cleanup: Remove unbound fragment using a desalting column or buffer exchange spin column.

  • Intact Mass Analysis: Analyze the protein samples using LC-MS. A mass increase corresponding to the molecular weight of the fragment (224.65 Da minus HCl, so +188.6 Da) in the fragment-treated sample compared to the DMSO control confirms covalent modification.

  • (Optional) Peptide Mapping: For greater resolution, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. This will identify the exact peptide and, ideally, the specific cysteine residue that has been modified.[10]

Structural Biology: The Blueprint for Optimization

Causality: Obtaining a high-resolution X-ray crystal structure of the fragment covalently bound to the target is the most valuable step in an FBDD campaign.[18][19] It provides a detailed, atomic-level map of the binding interactions, which is essential for rational, structure-guided drug design.[20]

Protocol Outline:

  • Co-crystallization or Soaking: Set up crystallization trials with the protein. Once crystals are obtained, they can either be soaked in a solution containing the fragment or the protein can be pre-incubated with the fragment before setting up the crystallization trial.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the data and solve the structure. The resulting electron density map should clearly show the fragment covalently attached to a cysteine residue and the specific interactions made by the indazole core.

Hit-to-Lead: The Path Forward

The validated, structurally characterized fragment hit is not the end but the beginning. The goal is to evolve this low-affinity starting point into a potent and selective lead compound.[21]

Binding_and_Growth cluster_0 Hypothetical Protein Binding Pocket cluster_1 Hinge Hinge Region (Backbone NH) Cys Cysteine (Sidechain SH) Pocket Hydrophobic Pocket Indazole Indazole Core Indazole->Hinge H-Bond Warhead Chloroacetamide Indazole->Warhead Vector Growth Vector (e.g., C3 position) Indazole->Vector Warhead->Cys Covalent Bond Vector->Pocket Explore & Grow

Conceptual binding and fragment growth strategy.

The primary strategy for evolving this fragment is Fragment Growing .[22][23] Guided by the crystal structure, new chemical functionality is added to the indazole core to make additional, potency-enhancing interactions with the protein. For example, if the C3 position of the indazole points towards an unoccupied hydrophobic pocket, synthetic chemistry can be used to add groups that fill this space, thereby increasing affinity and selectivity.[24]

Conclusion

2-chloro-N-(1H-indazol-6-yl)acetamide represents a high-quality, rationally designed tool for fragment-based drug discovery. Its compliance with the Rule of Three, combined with the dual functionality of a privileged indazole anchor and a covalent chloroacetamide warhead, makes it a potent starting point for identifying novel inhibitors. The protocols outlined in this note provide a clear and validated pathway for researchers to leverage this fragment in screening campaigns, enabling the efficient progression from a weakly binding hit to a structurally defined, optimizable lead.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • BioSolveIT GmbH. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]

  • Klančar, G., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. International Journal of Molecular Sciences, 23(23), 15285. Available at: [Link]

  • Boyd, S. M., et al. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(7), 735-748. Available at: [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Ali, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 10), 931-942. Available at: [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Chen, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. Available at: [Link]

  • Progress in Biophysics and Molecular Biology. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Kamal, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-61. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Semantic Scholar. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Structural Biology, 159(3), 341-353. Available at: [Link]

  • Unno, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14451-14465. Available at: [Link]

  • Betzi, S., et al. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry, 61(13), 5644-5656. Available at: [Link]

  • ResearchGate. (2018). A three-stage biophysical screening cascade for fragment-based drug discovery. Retrieved from [Link]

  • SciSpace. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Simpson, F., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Methods in Enzymology, 541, 145-169. Available at: [Link]

  • SARomics Biostructures. (n.d.). How to Choose A Library for Screening?. Retrieved from [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Australian Journal of Chemistry. (2013). Interrogating Fragments Using a Protein Thermal Shift Assay. Retrieved from [Link]

  • ACS Publications. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]

  • NovAliX. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from [Link]

  • Pantoliano, M. W., & Markisz, J. (2013). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, Chapter 28, Unit 28.9. Available at: [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Available at: [Link]

  • Erlanson, D. A., et al. (2023). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry, 66(18), 12431-12469. Available at: [Link]

  • Vankayalapati, H., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5431-5437. Available at: [Link]

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • Desai, N. C., et al. (2011). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Bioorganic & Medicinal Chemistry Letters, 21(18), 5494-5497. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Application

Developing cellular assays for covalent inhibitors

Application Note: Developing Cellular Assays for Covalent Inhibitors Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has necessitated a paradigm shift in assay development.[1] Unlike reversible in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Cellular Assays for Covalent Inhibitors

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated a paradigm shift in assay development.[1] Unlike reversible inhibitors, which are driven by equilibrium thermodynamics (


, 

), covalent inhibitors are driven by non-equilibrium kinetics.[1] Their potency is time-dependent, governed by the two-step mechanism of initial binding (

) followed by bond formation (

).[1]

Standard 1-hour


 assays are fundamentally flawed for TCIs, often underestimating potency and failing to capture the duration of action.[1] This guide details the development of cellular assays specifically designed to interrogate the unique properties of covalent drugs: Time-Dependent Potency , Target Occupancy (TO) , and Functional Reversibility (Washout) .[1]

The Kinetic Challenge: Why is Insufficient

For a covalent inhibitor, the equilibrium assumption of the Michaelis-Menten model does not hold because the inhibitor creates a sink condition (permanent inactivation).[1]

The Two-Step Mechanism:



  • 
    :  The affinity of the initial non-covalent encounter complex.[1][2][3]
    
  • 
    :  The rate of covalent bond formation.[1]
    
  • 
    :  The second-order rate constant, representing the true efficiency of the inhibitor.[1][4]
    

In a cellular context, this manifests as Time-Dependent Inhibition .[1] A compound with moderate affinity but high reactivity can achieve complete target silencing given enough time.[1] Therefore, we must measure how fast the target is silenced, not just if it is silenced.[1]

Diagram 1: Kinetic Mechanism of Covalent Inhibition

CovalentMechanism cluster_legend Key Parameters E Free Enzyme (E) EI Non-Covalent Complex (E·I) E->EI k_on I Inhibitor (I) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Bond Formation) Text1 K_I = k_off / k_on Text2 Efficiency = k_inact / K_I

Caption: The two-step mechanism distinguishing reversible binding (


) from irreversible inactivation (

). Ideally, a drug is optimized for high

and low

.[1]

Protocol A: Cellular Target Occupancy (Probe-Competition)

Objective: Quantify the percentage of target engaged by the inhibitor within the intact cell using a fluorescent or biotinylated activity-based probe.[1]

Principle: The "Probe" is a reactive analog that binds the same cysteine as the inhibitor.[1] If the inhibitor has successfully bound the target, the probe is blocked.[1]

  • High Signal: Low Inhibitor Occupancy.[1]

  • Low Signal: High Inhibitor Occupancy.[1]

Materials
  • Cells: Expressing target of interest (e.g., BTK in Ramos cells).[1]

  • Test Compound: Serial dilutions.

  • Activity-Based Probe: e.g., BODIPY-Ibrutinib (for BTK) or Biotin-Warhead.[1]

  • Detection: Flow Cytometry (for fluorescent probes) or Streptavidin-HRP Western Blot (for biotin probes).[1]

Step-by-Step Workflow
  • Cell Seeding: Plate

    
     cells/mL in 6-well plates or tubes.
    
  • Inhibitor Treatment: Treat cells with test compound (dose-response) for a fixed time (e.g., 1 hour) at 37°C.[1]

    • Control: DMSO only (0% Occupancy).[1]

  • Wash (Critical): Wash cells

    
     with PBS to remove unbound inhibitor.[1] This prevents the inhibitor from competing with the probe during lysis or subsequent steps.[1]
    
  • Probe Labeling: Resuspend cells in media containing the Activity-Based Probe (at saturating concentration, typically 1–5 µM).[1] Incubate for 30–60 mins.

  • Fixation/Lysis:

    • For Flow Cytometry: Fix, permeabilize, and wash.[1]

    • For Western Blot: Lyse cells, run SDS-PAGE, stain with Streptavidin-HRP.[1]

  • Quantification:

    • Normalize signal to DMSO control.

    • Calculate

      
        (Concentration achieving 50% occupancy).[1]
      
Data Analysis Table
ParameterDefinitionCalculation
MFI (Mean Fluorescent Intensity) Raw signal from flow cytometer.[1]Measured directly.[1][5]
% Occupancy Percent of target bound by drug.[1]


Concentration for 50% target engagement.[1]Non-linear regression (Sigmoidal dose-response).[1]

Protocol B: The Cellular Washout Assay (Duration of Action)

Objective: Confirm irreversibility and measure the recovery of biological activity (residence time).

Scientific Rationale: A true covalent inhibitor should maintain target inhibition even after the free drug is removed.[1] Recovery of activity should depend solely on protein resynthesis (slow) rather than drug dissociation (fast).[1]

Diagram 2: Washout Assay Workflow

WashoutWorkflow cluster_recovery 3. Recovery Phase (Incubate in drug-free media) Step1 1. Incubation Treat cells with EC90 of compound (1-2 hours) Step2 2. Aggressive Washout Wash 3x with large volume PBS (Removes free drug) Step1->Step2 T0 T=0h Step2->T0 T4 T=4h Step2->T4 T24 T=24h Step2->T24 Step4 4. Readout Stimulate pathway & Measure Phosphorylation (e.g., p-ERK, p-BTK) T0->Step4 T4->Step4 T24->Step4

Caption: Workflow to distinguish covalent (irreversible) from non-covalent (reversible) inhibition. Covalent inhibitors show sustained suppression at T=24h.

Step-by-Step Methodology
  • Pulse: Treat cells with inhibitor at a concentration

    
     (determined from a standard potency assay) for 1 hour.
    
  • Wash: Remove media.[1] Wash cells

    
     with warm PBS + 1% BSA (BSA helps scavenge lipophilic drugs).[1]
    
  • Chase: Add fresh, drug-free media.

  • Time Points: Harvest cells at

    
     hours post-wash.
    
  • Stimulation & Readout:

    • At each time point, stimulate the pathway (e.g., add EGF for EGFR inhibitors).[1]

    • Lyse and measure downstream phosphorylation (e.g., p-ERK) via Western Blot or AlphaLISA.[1]

  • Interpretation:

    • Reversible Inhibitor:[1][2][5][6] Activity recovers rapidly (within 1–4 hours) as drug dissociates.[1]

    • Covalent Inhibitor: Activity remains suppressed for

      
       hours (recovery tracks with protein half-life).[1]
      

Protocol C: Time-Dependent Shift

Objective: Demonstrate that potency increases with incubation time, a hallmark of covalent kinetics.

Protocol:

  • Prepare replicate plates of cells.[1]

  • Add serial dilutions of the inhibitor.[1]

  • Incubate plates for different durations: 1 hour, 4 hours, 24 hours, and 48 hours .

  • Perform viability assay (e.g., CellTiter-Glo) or functional readout.[1]

  • Analysis: Plot

    
     vs. Time.
    
    • Result: A covalent inhibitor will show a significant "left-shift" (lower

      
      ) at longer time points.[1]
      
    • Metric: Calculate the Shift Ratio =

      
      .[1] A ratio 
      
      
      
      is indicative of slow-binding or covalent kinetics [1].

Troubleshooting & Controls

IssuePossible CauseSolution
High Background in TO Assay Non-specific binding of probe.Use a "No Probe" control and a "Parental Cell" (target negative) control.[1]
Rapid Recovery in Washout Compound is not covalent or is unstable.[1]Verify covalent adduct by Mass Spec (Intact Protein Analysis).[1][3][7] Check compound stability in media (

).[1]
Toxicity in Control Cells Off-target reactivity.Run counter-screen with a cell line lacking the target protein.[1] If toxic, the warhead is too reactive (promiscuous).[1]

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1][5] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Barf, T., & Kaptein, A. (2012).[1] "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243–6262.[1] Link[1]

  • Strelow, J. M. (2017).[1] "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3–20.[1] Link[1]

  • Langan, T. J., et al. (2024).[1] "Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor." ACS Pharmacology & Translational Science.[1] Link[1]

  • Drug Hunter. (2025).[1][8] "Cheat Sheet for Covalent Enzyme Inhibitors." Link

Sources

Method

Application Note: Covalent Target Identification using 2-chloro-N-(1H-indazol-6-yl)acetamide

This Application Note and Protocol guide details the use of 2-chloro-N-(1H-indazol-6-yl)acetamide (CAS: 401591-05-7) as a covalent scout fragment for chemoproteomic target identification. Executive Summary 2-chloro-N-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-chloro-N-(1H-indazol-6-yl)acetamide (CAS: 401591-05-7) as a covalent scout fragment for chemoproteomic target identification.

Executive Summary

2-chloro-N-(1H-indazol-6-yl)acetamide is an electrophilic fragment used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . It combines a "privileged" kinase-binding scaffold (indazole) with a reactive "warhead" (chloroacetamide).

  • Primary Application: Identification of ligandable cysteine residues within the ATP-binding pockets of kinases and other purine-binding proteins.

  • Mechanism of Action: The indazole moiety provides non-covalent affinity (typically hinge-binding), positioning the chloroacetamide group to react irreversibly with proximal nucleophilic cysteines via an SN2 mechanism.

  • Key Advantage: Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), the indazole core confers scaffold-directed reactivity , limiting off-target labeling and enriching for functionally relevant cysteines in the kinome (e.g., FGFR, FLT3).

Chemical Biology Profile

Structural Logic

The compound consists of two functional domains:

  • The Affinity Element (1H-indazol-6-yl): A bioisostere of the purine ring found in ATP. It forms hydrogen bonds with the "hinge region" of kinase domains.

  • The Reactive Warhead (2-chloroacetamide): An electrophile with moderate reactivity. It is less reactive than iodoacetamide, requiring specific positioning by the affinity element to label a cysteine effectively. This "proximity-driven" reactivity reduces non-specific background.

Reaction Mechanism

The target cysteine's thiolate anion attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion. This forms a stable thioether bond, permanently tagging the protein.

ReactionMechanism cluster_legend Mechanism Probe Probe: 2-chloro-N-(1H-indazol-6-yl)acetamide Complex Non-Covalent Complex (Indazole binds Hinge) Probe->Complex Affinity Binding (Kd) Target Target Protein: Cysteine (Thiolate) Target->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct Proximity-Induced Reaction (k_inact) Mechan S_N2 Nucleophilic Attack Cl- is leaving group

Figure 1: Mechanism of scaffold-directed covalent labeling.

Experimental Strategy: Competitive ABPP

Since 2-chloro-N-(1H-indazol-6-yl)acetamide lacks a "click" handle (alkyne or azide) for direct visualization, it is used as a competitor in an isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) workflow.

The Logic of Competition
  • Treatment: Two samples are prepared. One is treated with the Indazole Probe (Competitor), the other with Vehicle (DMSO).

  • Labeling: Both samples are subsequently treated with a broad-spectrum "reporter" probe, such as Iodoacetamide-Alkyne (IA-alkyne) .

  • Readout: If the Indazole Probe successfully binds and modifies a specific cysteine, the IA-alkyne cannot bind.

  • Result: The target is identified by a loss of signal (or low TMT ratio) in the Indazole-treated sample compared to the Vehicle sample.

Detailed Protocol: Competitive isoTOP-ABPP

Materials Required[1][2][3][4][5]
  • Compound: 2-chloro-N-(1H-indazol-6-yl)acetamide (10-50 mM stock in DMSO).

  • Reporter Probe: Iodoacetamide-Alkyne (IA-alkyne) (10 mM stock).

  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Reagents: CuSO4, TCEP, TBTA, Biotin-Azide (cleavable linker preferred).

  • Enrichment: Streptavidin-Agarose beads.

  • Digestion: Sequencing grade Trypsin.

  • Analysis: LC-MS/MS (e.g., Orbitrap).

Step-by-Step Workflow
Phase 1: Proteome Labeling
  • Cell Lysis: Lyse cells (e.g., 20 mg protein total) in Lysis Buffer. Clarify by centrifugation (10,000 x g, 10 min, 4°C).

  • Protein Adjustment: Dilute lysate to 2 mg/mL. Split into two aliquots:

    • Sample A (Control): Add DMSO (Vehicle).

    • Sample B (Experiment): Add 2-chloro-N-(1H-indazol-6-yl)acetamide (Final conc: 10–50 µM).

  • Incubation: Rotate for 1 hour at Room Temperature (RT). Note: This allows the indazole probe to block specific targets.

  • Competition Labeling: Add IA-alkyne (Final conc: 100 µM) to BOTH samples. Incubate for 1 hour at RT.

    • Critical: The IA-alkyne will label all available cysteines except those blocked by your indazole probe.

Phase 2: Click Chemistry & Enrichment
  • Click Reaction: To each sample, add the following "Click Mix" (final concentrations):

    • 100 µM Biotin-Azide

    • 1 mM TCEP (Fresh)

    • 100 µM TBTA (Ligand)

    • 1 mM CuSO4

  • Reaction: Vortex and incubate for 1 hour at RT.

  • Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted reagents. Wash pellet 2x with Methanol.

  • Resolubilization: Redissolve protein pellet in 6M Urea/PBS.

  • Enrichment: Incubate with Streptavidin beads for 2 hours. Wash beads aggressively (1% SDS, then PBS) to remove non-specific binders.

Phase 3: On-Bead Digestion & TMT Labeling (Optional but Recommended)
  • Reduction/Alkylation: Treat on-bead proteins with DTT (10 mM) and Iodoacetamide (50 mM) to cap unmodified cysteines.

  • Trypsin Digestion: Add Trypsin (1 µg) directly to beads. Incubate overnight at 37°C.

  • Peptide Recovery: Collect supernatant containing tryptic peptides (specifically those that were labeled by IA-alkyne).

  • Quantification: Analyze via LC-MS/MS. (For high throughput, label peptides from Sample A and Sample B with TMT tags, mix, and run together).

Data Analysis & Interpretation

Visualizing the Workflow

ABPP_Workflow cluster_Ctrl Control Arm cluster_Exp Experimental Arm Lysate Cell Lysate Split Split Samples Lysate->Split Ctrl_Tx DMSO Treatment Split->Ctrl_Tx Exp_Tx Add Indazole Probe (Blocks Specific Cys) Split->Exp_Tx Ctrl_Rep Add IA-Alkyne (Labels ALL Cys) Ctrl_Tx->Ctrl_Rep Click Click Chemistry (Biotin-Azide) Ctrl_Rep->Click Exp_Rep Add IA-Alkyne (Labels Remaining Cys) Exp_Tx->Exp_Rep Exp_Rep->Click MS LC-MS/MS Analysis (Quantify Peptides) Click->MS Result Identify Target: Peptides MISSING in Exp Arm MS->Result

Figure 2: Competitive isoTOP-ABPP Workflow for Target Identification.

Interpreting Ratios (Table 1)

The ratio


 is defined as:


Ratio (

)
InterpretationAction

Non-Target. The cysteine was labeled equally by IA-alkyne in both samples. The indazole probe did not bind.Discard.

Hit (Target). Signal is significantly reduced in the treated sample. The indazole probe successfully blocked IA-alkyne binding.Validate. This is a putative target.

High-Confidence Hit. Near-complete blockade. Indicates high affinity and covalent occupancy.Prioritize. Likely a kinase hinge-cysteine.
Expected Targets

Based on the indazole scaffold, expect enrichment of kinases with cysteines located in the:

  • P-loop (e.g., FGFRs, FLT3)

  • Hinge region [1]

  • Front pocket

  • Note: The specific position of the chloroacetamide on the 6-position of the indazole directs reactivity towards specific vectors in the ATP pocket.

Validation of Hits

Once a target (e.g., FGFR1 Cys488) is identified via MS:

  • Western Blot: Repeat the competition assay but visualize using a Streptavidin-HRP blot. The specific band corresponding to the target molecular weight should disappear in the treated lane.

  • Functional Assay: Test 2-chloro-N-(1H-indazol-6-yl)acetamide in a kinase activity assay (e.g., ADP-Glo) for the identified hit.

  • Washout Experiment: Incubate cells with the compound, wash 3x, and measure recovery of kinase activity. Lack of recovery confirms irreversibility.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]

  • Petronini, P. G., et al. (2019).[2] "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent."[3][2] Frontiers in Oncology, 9, 179.[3][2] [Link]

  • Lenz, T., et al. (2021). "Covalent Kinase Inhibitors: An Overview." ACS Chemical Biology, 16(11), 2137–2156. [Link]

Sources

Application

Application Notes &amp; Protocols: LC-MS/MS Methods for Detecting Indazole Metabolites

Introduction: The Evolving Landscape of Indazole Derivatives Indazole-containing compounds represent a significant and expanding class of molecules, encompassing both therapeutic agents and a large number of novel psycho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Indazole Derivatives

Indazole-containing compounds represent a significant and expanding class of molecules, encompassing both therapeutic agents and a large number of novel psychoactive substances (NPS), particularly synthetic cannabinoids.[1][2][3] Initially developed for potential therapeutic applications such as analgesia, their potent activity at cannabinoid receptors has led to widespread illicit use.[1] These synthetic cannabinoids, often with an indazole or indole core, are rapidly metabolized in the body, making the detection of their metabolites crucial for forensic and clinical toxicology.[1][4] The constant evolution of their chemical structures to circumvent legal controls presents a significant analytical challenge, necessitating robust and adaptable detection methods.[3][5][6]

This guide provides a comprehensive overview and detailed protocols for the development and validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and specific detection of indazole metabolites in complex biological matrices. As a senior application scientist, the following content is grounded in established principles of bioanalytical chemistry, emphasizing the rationale behind methodological choices to ensure scientific integrity and reliable data generation.

The Scientific Rationale: Why LC-MS/MS?

LC-MS/MS has become the gold standard for the analysis of NPS and their metabolites due to its unparalleled sensitivity, selectivity, and versatility.[6][7][8]

  • Sensitivity: The ability to detect analytes at very low concentrations (ng/L to µg/L range) is critical, as metabolites are often present at trace levels in biological samples like urine and plasma.[4][8]

  • Selectivity: Tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring characteristic precursor-to-product ion transitions for each analyte, minimizing the risk of interference from the complex biological matrix.[9]

  • Versatility: LC-MS/MS can be adapted to a wide range of compounds with varying polarities and molecular weights, which is essential given the diverse and ever-changing structures of indazole derivatives.[3]

Metabolic Pathways of Indazole Synthetic Cannabinoids

A fundamental understanding of the metabolic fate of indazole-based synthetic cannabinoids is a prerequisite for developing a successful analytical method. The primary metabolic transformations include:

  • Oxidation: Hydroxylation is a common metabolic route, often occurring on the N-alkyl chain or the indazole core itself.[10]

  • Hydrolysis: Amide or ester linkages within the molecule are susceptible to hydrolysis.[10]

  • Glucuronidation: Phase II metabolism frequently involves the conjugation of metabolites with glucuronic acid to increase their water solubility and facilitate excretion.

Identifying the most abundant and stable metabolites is key to selecting appropriate analytical targets for monitoring exposure to the parent compound.[1]

Caption: General metabolic pathway of indazole synthetic cannabinoids.

Part 1: A Step-by-Step Protocol for LC-MS/MS Analysis

This section outlines a comprehensive protocol, from sample collection to data analysis, for the quantification of indazole metabolites in biological matrices.

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to improve detection limits.[8][11]

Recommended Technique: Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from biological fluids.[4][11] Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange functionalities, are particularly well-suited for the diverse range of indazole metabolites.

Protocol: Solid-Phase Extraction (SPE) for Urine Samples

  • Sample Pre-treatment: To a 1 mL urine sample, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of one of the target metabolites). This is crucial for correcting for variability during sample preparation and analysis.

  • Hydrolysis (for glucuronidated metabolites): If targeting glucuronide conjugates, enzymatic hydrolysis is necessary. Add β-glucuronidase to the sample and incubate according to the enzyme manufacturer's instructions (typically at an elevated temperature for a specified time). This step cleaves the glucuronic acid moiety, releasing the parent metabolite for detection.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially washing with methanol and then water/buffer. This step activates the sorbent for optimal analyte retention.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences while retaining the analytes of interest.

  • Elution: Elute the analytes from the cartridge using a stronger organic solvent, often with a small amount of acid or base to disrupt interactions with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase to concentrate the sample and ensure compatibility with the LC system.

Alternative Technique: Protein Precipitation

For plasma or serum samples, protein precipitation is a simpler and faster alternative to SPE.[12][13]

Protocol: Protein Precipitation for Plasma/Serum Samples

  • To 100 µL of plasma or serum, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

Chromatographic Separation: Resolving Complex Mixtures

The goal of liquid chromatography is to separate the target analytes from each other and from any remaining matrix components before they enter the mass spectrometer.[14] This is particularly important for isomeric metabolites, which have the same mass and cannot be distinguished by the mass spectrometer alone.[5]

Recommended Column: A C18 reversed-phase column is the workhorse for the separation of a wide range of small molecules, including indazole metabolites.

Typical LC Parameters:

ParameterRecommended SettingRationale
Column C18, sub-2 µm particle size (e.g., 1.9 µm)Smaller particles provide higher efficiency and better resolution.
Column Dimensions 100 mm x 2.1 mmBalances separation efficiency with analysis time and solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for eluting analytes from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5-10 µLA balance between sensitivity and potential for column overload.

Gradient Elution: A gradient elution, where the proportion of the organic mobile phase (B) is increased over time, is typically employed to effectively separate compounds with a range of polarities.

Caption: A simplified workflow of the liquid chromatography system.

Mass Spectrometric Detection: The Key to Specificity

The mass spectrometer is responsible for the detection and quantification of the separated analytes. Electrospray ionization (ESI) in the positive ion mode is typically used for indazole metabolites.

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM is the most common and sensitive mode for quantitative analysis in tandem mass spectrometry.[2][4] In MRM, the first quadrupole (Q1) is set to select a specific precursor ion (typically the protonated molecule, [M+H]+), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific product ion. This precursor-product ion transition is highly specific to the target analyte.

Optimizing MS Parameters:

ParameterDescriptionOptimization Approach
Precursor Ion The mass-to-charge ratio (m/z) of the intact molecule.Infuse a standard solution of the analyte and identify the most abundant ion.
Product Ion(s) The m/z of the fragment ions produced after collision-induced dissociation.Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions.
Collision Energy (CE) The energy applied in the collision cell to induce fragmentation.Vary the CE to maximize the intensity of the desired product ion.
Declustering Potential (DP) The voltage applied to prevent ion clusters from entering the mass spectrometer.Optimize to maximize the signal of the precursor ion.

Example MRM Transitions for a Hypothetical Indazole Metabolite:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxylated Metabolite346.2145.1 (Indazole core fragment)25
346.2215.1 (Loss of side chain)15
Internal Standard (d4)350.2149.125

Note: At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

Part 2: Method Validation - Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure that it is reliable and fit for its intended purpose.[15][16] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on method validation.[15][17][18][19]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve A linear regression with a correlation coefficient (r²) ≥ 0.99.
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The response of the analyte in the presence of matrix should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion: A Robust Framework for Indazole Metabolite Detection

The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the detection and quantification of indazole metabolites in biological matrices. By combining optimized sample preparation, high-efficiency chromatographic separation, and highly selective mass spectrometric detection, this approach offers the sensitivity and specificity required for demanding applications in clinical and forensic toxicology, as well as in drug development. Adherence to rigorous method validation protocols is paramount to ensuring the generation of high-quality, defensible data. As the landscape of novel psychoactive substances continues to evolve, the principles and techniques outlined herein will serve as an essential foundation for the development of future analytical methods.

References

  • DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Kudo, K., & Usumoto, Y. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link]

  • ResearchGate. (2014, August 7). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. Retrieved from [Link]

  • PMC. (2023, March 6). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. Retrieved from [Link]

  • PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). HPLC Method for Quantification of Ornidazole in Human Plasma. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • ACS Publications. (2025, April 7). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PMC. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]

  • PMC. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • PubMed. (n.d.). Determination of albendazole metabolites in plasma by HPLC. Retrieved from [Link]

  • MDPI. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • The Royal College of Pathologists. (2019, July 15). Novel psychoactive substances: a toxicological challenge. Retrieved from [Link]

  • MDPI. (2024, September 30). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2021, September 29). Analytical Challenges for Identification of New Psychoactive Substances. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (1989, November 4). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]

  • Repositori UPF. (n.d.). Targeting human urinary metabolome by LC–MS. Retrieved from [Link]

  • ScienceDirect. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • MDPI. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Retrieved from [Link]

  • DergiPark. (2022, September 16). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link]

  • Chromatography Online. (2024, March 12). A Review of Advancements in Detecting New Psychoactive Substances. Retrieved from [Link]

  • Semantic Scholar. (1997, March 1). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Retrieved from [Link]

  • Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Retrieved from [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • SlidePlayer. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • GaBI Journal. (n.d.). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2005, October 14). Comparative study of the enantioselective separation of several antiulcer drugs by high-performance liquid chromatography and supercritical fluid chromatography. Retrieved from [Link]

Sources

Method

Application Note: Protocol for Assessing Covalent Binding to Target Proteins

[1] Abstract The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the drug discovery paradigm from equilibrium-based binding ( ) to non-equilibrium kinetics ( ). Unlike reversible drugs, TCIs derive their po...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the drug discovery paradigm from equilibrium-based binding (


) to non-equilibrium kinetics (

). Unlike reversible drugs, TCIs derive their potency from the formation of a permanent bond with a nucleophilic residue (e.g., Cysteine, Serine, Lysine) on the target protein. This guide outlines a rigorous, orthogonal protocol to validate covalent engagement. We move beyond simple IC50 shifts to establish the "Gold Standard" kinetic parameters, confirm physical adduct formation via Mass Spectrometry, and validate selectivity in complex proteomes using Activity-Based Protein Profiling (ABPP).

Phase 1: Kinetic Characterization ( )

The Scientific Rationale

A common error in covalent drug discovery is relying solely on IC50 values. For covalent inhibitors, IC50 is a time-dependent artifact; it decreases as incubation time increases until the enzyme is fully inactivated. The true measure of potency is the efficiency of inactivation, defined by the ratio


 [1].
  • 
     (Affinity):  The equilibrium dissociation constant for the initial non-covalent binding step.[1]
    
  • 
     (Reactivity):  The first-order rate constant for the bond formation step.
    
Experimental Protocol: Time-Dependent Inhibition

This protocol uses a discontinuous assay format to determine


 at various inhibitor concentrations.

Materials:

  • Purified Target Enzyme (e.g., BTK, EGFR, KRAS G12C).

  • Fluorogenic/Chromogenic Substrate (

    
     value must be known).
    
  • Test Inhibitor (prepare 5-point dilution series).

  • Assay Buffer (ensure pH matches physiological relevance; avoid DTT if targeting Cysteines).

Workflow:

  • Enzyme Activation: Dilute enzyme to 2x final concentration in buffer.

  • Incubation: Mix Enzyme with Inhibitor at varying concentrations (

    
    ).
    
  • Time Course: At defined time points (

    
     min), remove an aliquot.
    
  • Dilution/Start: Dilute aliquot into a substrate solution (at saturating concentration,

    
    ) to "freeze" the inhibition state and measure residual activity.
    
  • Readout: Measure initial velocity (

    
    ) of product formation.
    

Data Analysis:

  • Plot ln(% Activity) vs. Time for each

    
    . The slope of this line is 
    
    
    
    (observed rate of inactivation).
  • Plot

    
      vs. 
    
    
    
    .[2]
  • Fit to the hyperbolic equation:

    
    
    

Visualization: Kinetic Workflow

KineticWorkflow cluster_time Time Points (t) Start Enzyme + Inhibitor (Pre-incubation) T0 t = 0 min Start->T0 T1 t = 15 min Start->T1 T2 t = 30 min Start->T2 T3 t = 60 min Start->T3 Substrate Add Substrate (> 10x Km) T0->Substrate T1->Substrate T2->Substrate T3->Substrate Readout Measure Residual Activity (v) Substrate->Readout Rapid Dilution Analysis Calculate k_obs Determine k_inact / K_I Readout->Analysis

Caption: Discontinuous assay workflow for determining time-dependent inactivation parameters.

Phase 2: Physical Verification (Intact Protein MS)

The Scientific Rationale

Kinetics implies covalency, but mass spectrometry (MS) proves it.[2] A covalent inhibitor will increase the molecular weight of the target protein by the mass of the inhibitor (minus any leaving group). This step validates that the loss of enzymatic activity is due to adduct formation and not denaturation or aggregation [2].

Experimental Protocol: LC-MS/MS

Materials:

  • High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

  • Desalting Columns (C4 or C18).

Steps:

  • Incubation: Incubate protein (1-5 µM) with Inhibitor (1:1.2 to 1:10 molar ratio) for 60 minutes.

  • Quench: Acidify with 0.1% Formic Acid to stop the reaction.

  • LC Separation: Inject onto a C4 column to desalt and separate protein from excess small molecules.

  • MS Acquisition: Acquire spectra in ESI+ mode.

  • Deconvolution: Use software (e.g., Biopharma Finder, MaxEnt) to convert the charge envelope to zero-charge mass.

Data Interpretation:

ObservationConclusion
Mass Shift = MW(Inhibitor) Direct addition (e.g., epoxide, aziridine).
Mass Shift = MW(Inhibitor) - MW(H₂O) Condensation (rare for standard warheads).
Mass Shift = MW(Inhibitor) - MW(HCl/HF) Nucleophilic substitution (e.g., acrylamides lose nothing, but specific leaving groups might).
No Shift Non-covalent binding or lack of reactivity.

Phase 3: Functional Irreversibility (Jump Dilution)

The Scientific Rationale

To distinguish a covalent binder from a "slow-tight" non-covalent binder, one must challenge the complex. In a Jump Dilution (Washout) assay, the Enzyme-Inhibitor complex is rapidly diluted to a concentration far below the inhibitor's


.[3] If the bond is covalent, activity will not recover. If it is non-covalent, the inhibitor will eventually dissociate (

), and activity will return [3].
Experimental Protocol
  • Formation: Incubate Enzyme with Inhibitor at

    
     for 1 hour (ensure 100% inhibition).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.[3]

    • Final [I] should be

      
      .
      
  • Monitoring: Continuously monitor product formation for 2–4 hours.

  • Control: Run a DMSO-treated enzyme control (100% activity reference).

Success Criteria:

  • Covalent: Flat progress curve (0% slope relative to control).

  • Reversible: Curvilinear increase in product formation as inhibitor dissociates.

Phase 4: Selectivity & Engagement (ABPP)

The Scientific Rationale

Biochemical assays use purified proteins, but drugs work in cells. Activity-Based Protein Profiling (ABPP) uses a "warhead-probe" (e.g., biotinylated fluorophosphonate) that reacts with the active site of the entire enzyme family. If your covalent inhibitor has bound the target in the cell, the probe cannot bind. This "competition" indicates target engagement [4].

Experimental Protocol: Competitive ABPP

Materials:

  • Cell Lysate or Live Cells.[4][5]

  • Activity-Based Probe (e.g., TAMRA-FP for serine hydrolases, or a lysine-reactive probe).

  • Test Inhibitor.[2][3][4][6][7][8]

Workflow:

  • Treatment: Treat cells/lysate with Test Inhibitor (dose response) for 1-2 hours.

  • Probe Labeling: Add the Activity-Based Probe (e.g., 1 µM) for 30 mins.

    • Note: The probe fills any active sites not blocked by the inhibitor.

  • Click Chemistry (if needed): If using an alkyne-probe, react with Azide-Rhodamine via CuAAC.

  • Detection: Run SDS-PAGE and scan for fluorescence.

  • Quantification: Loss of fluorescence band at the target's MW indicates covalent occupancy.

Visualization: ABPP Competition Workflow

ABPP cluster_treat Step 1: Target Engagement cluster_probe Step 2: Probe Labeling Sample Cell Proteome Inhibitor Add Covalent Inhibitor (Blocks Active Site) Sample->Inhibitor Probe Add Fluorescent Probe (Labels FREE Sites only) Inhibitor->Probe Detection SDS-PAGE / Fluorescence Scanning Probe->Detection Result Result: Loss of Band Intensity = Successful Binding Detection->Result

Caption: Competitive ABPP workflow. Inhibitor blocks probe binding, resulting in signal loss.

Summary of Key Metrics

ParameterReversible InhibitorCovalent Inhibitor
IC50 Constant over timeDecreases with time (Time-dependent)
Jump Dilution Activity recoversActivity remains inhibited
Mass Spec No mass shift (or non-covalent adduct dissociates)Permanent mass shift (+MW)
Primary Metric

or


(

)

References

  • Copeland, R. A. (2013).[2][9] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[6][10] The resurgence of covalent drugs.[2][6][10][11][12][13] Nature Reviews Drug Discovery, 10(4), 307–317.[10] Link

  • Kitz, R., & Wilson, I. B. (1962).[9] Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249.[9] Link

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008).[5] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide

Welcome to the Reaction Optimization & Troubleshooting Hub. This guide is designed for medicinal chemists and process scientists encountering yield or purity issues during the acylation of 6-aminoindazole.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Troubleshooting Hub. This guide is designed for medicinal chemists and process scientists encountering yield or purity issues during the acylation of 6-aminoindazole. Unlike generic protocols, this guide focuses on the specific electronic and solubility challenges of the indazole scaffold.

Module 1: The Optimized Protocol (Gold Standard)

The synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide is a nucleophilic acyl substitution. The primary challenge is balancing the nucleophilicity of the exocyclic amine against the competing N1-nitrogen of the indazole ring and preventing over-alkylation.

Core Reaction Parameters
ParameterRecommendationScientific Rationale
Solvent Anhydrous THF (or DMF/THF 1:1)Indazoles have poor solubility in non-polar solvents.[1] DMF aids solubility but is harder to remove. THF is the best balance for workup.
Base DIPEA (Hunig's Base) or TEA Scavenges HCl by-product. DIPEA is preferred due to steric bulk, reducing the risk of quaternary salt formation with the alkyl chloride.
Stoichiometry 1.0 : 1.05 (Amine : Acid Chloride)Critical: Do NOT use large excess of chloroacetyl chloride.[1] Excess leads to bis-acylation (reaction at N1 or over-alkylation).[1]
Temperature 0 °C

RT
Low temperature favors the kinetic product (exocyclic amine acylation) over the thermodynamic or competing N1-acylation.
Step-by-Step Workflow
  • Dissolution: Charge a flame-dried flask with 6-aminoindazole (1.0 eq) and anhydrous THF (10-15 volumes). If solubility is poor, add DMF dropwise until clear.[1]

  • Base Addition: Add DIPEA (1.2 eq).[1] Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of THF. Add this solution dropwise over 30 minutes.

    • Why? High local concentration of acid chloride promotes bis-acylation. Slow addition ensures the amine is always in excess relative to the chloride at the injection point.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC/LCMS.

  • Quench & Workup: Pour reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid.

    • Filtration: Filter the solid, wash with water (to remove DIPEA[1]·HCl) and cold Et₂O (to remove unreacted acid chloride).

Module 2: Troubleshooting & Optimization

Visualizing the Impurity Profile

The following diagram illustrates the competing pathways that reduce yield.

ReactionPathways SM 6-Aminoindazole Product Target Product (Exocyclic Amide) SM->Product Kinetic Control (0°C, Amine Nucleophile) Impurity_N1 N1-Acyl Impurity (Unstable) SM->Impurity_N1 Thermodynamic/Base (N1 Deprotonation) Reagent Chloroacetyl Chloride Impurity_Bis Bis-Acylated (N1 + Exocyclic) Product->Impurity_Bis Excess Reagent Impurity_N1->SM Hydrolysis (Aq. Workup)

Figure 1: Reaction pathways showing the desired kinetic route vs. competing N1-acylation and bis-acylation.

Troubleshooting Guide
Issue 1: Presence of N1-Acylated Impurity
  • Symptom: LCMS shows a peak with the same Mass (M+1) but different retention time, or NMR shows a shift in the indazole ring protons.[1]

  • Root Cause: The N1 nitrogen of indazole is nucleophilic, especially if base concentration is high or temperature is elevated.[1]

  • The Fix (The "Hydrolysis Trick"): N-acyl indazoles (amides on the ring nitrogen) are chemically labile compared to the stable exocyclic aniline-amide.

    • Protocol: Stir the crude reaction mixture in saturated NaHCO₃ or 2M NaOH (mildly basic) for 30 minutes. This often selectively hydrolyzes the unstable N1-acyl bond back to the NH-indazole, while leaving the desired exocyclic amide intact [1].

Issue 2: Low Yield / Starting Material Remains
  • Root Cause: Chloroacetyl chloride is highly moisture sensitive. If your solvent is "wet," the reagent hydrolyzes to chloroacetic acid before it can react with the amine.

  • The Fix:

    • Ensure THF is distilled or dried over molecular sieves.

    • Check the quality of Chloroacetyl Chloride. If it is dark or fuming excessively, distill it or buy a fresh bottle.

    • Alternative Reagent: Use Chloroacetic anhydride or mixed anhydrides if the acid chloride is too harsh or degraded.

Issue 3: Product is "Oiling Out" or Sticky
  • Root Cause: Presence of DMF or residual DIPEA salts preventing crystallization.

  • The Fix:

    • Dilute the reaction mixture with EtOAc, wash extensively with water and brine (5x) to remove DMF.[1]

    • Triturate the resulting oil with cold Ethanol or DCM/Hexane to induce crystallization.

Issue 4: Pink or Black Discoloration
  • Root Cause: Aminoindazoles are electron-rich and prone to oxidation (similar to anilines) when exposed to air/light.[1]

  • The Fix:

    • Perform the reaction under an Argon/Nitrogen atmosphere .

    • Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Yes, but with caution. While 6-aminoindazole is stable in water, chloroacetyl chloride hydrolyzes rapidly.[1] If you must use aqueous conditions, use a large excess (2-3 eq) of the acid chloride to account for hydrolysis loss. However, the anhydrous THF method described above generally yields higher purity.

Q: Why is the N1-position reacting? I thought the amine was more nucleophilic? A: The exocyclic amine is more nucleophilic (pKa of conjugate acid ~4-5) compared to the N1 nitrogen. However, if you use a strong base that deprotonates the N1-H (pKa ~14), the resulting N1-anion becomes a potent nucleophile.[1] Stick to organic bases like DIPEA and avoid strong inorganic bases (NaH, NaOH) during the coupling step to minimize this [2].[1]

Q: My product has a chlorine atom. Will it react further? A: Yes. The alpha-chloro amide is an electrophile (an alkylating agent). If you leave the reaction running too long with excess amine or heat it, the 6-aminoindazole starting material can attack the product, forming a dimer. Stop the reaction as soon as the starting material is consumed.

References

  • Hydrolytic Stability of N-Acyl Indazoles

    • Title: Stability Studies of N-Acylimidazoles and Indazoles.
    • Source: ResearchGate / Wiley-VCH.[2]

    • Context: Confirms that amides on the ring nitrogen (azolides) are far more susceptible to hydrolysis than exocyclic amides, allowing for selective cleanup.[1]

    • URL:[1]

  • Regioselectivity in Indazole Alkylation/Acylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[3][4][5][6]

    • Source: Beilstein Journal of Organic Chemistry / NIH.
    • Context: Discusses the thermodynamic vs kinetic control of N1 vs N2 substitution and the influence of base/solvent.
    • URL:[1]

  • General Amide Coupling with Chloroacetyl Chloride

    • Title: A facile amidation of chloroacetyl chloride using DBU.[7]

    • Source: International Journal of ChemTech Research.[7]

    • Context: Provides optimized conditions for chloroacetylation of aryl amines using DBU/THF, which can be applied here.
    • URL:[1]

Sources

Optimization

Regioselectivity issues in indazole functionalization

Triage & Diagnostic Dashboard Welcome to the Indazole Support Hub. Functionalizing indazoles is notoriously difficult due to the "Tautomer Trap"—the equilibrium between -indazole (Thermodynamic, ) and -indazole (Kinetic,...

Author: BenchChem Technical Support Team. Date: February 2026

Triage & Diagnostic Dashboard

Welcome to the Indazole Support Hub. Functionalizing indazoles is notoriously difficult due to the "Tautomer Trap"—the equilibrium between


-indazole (Thermodynamic, 

) and

-indazole (Kinetic,

).

Use the decision matrix below to identify your specific pathway and potential failure points.

Indazole_Logic Start Target Structure? Cond_Base Strong Base (NaH, Cs2CO3) Polar Solvent (DMF, DMSO) Start->Cond_Base N-Subst. Cond_Acid Acidic/Neutral or Alkyl Imidates Start->Cond_Acid N-Subst. Cond_CH Electrophilic Subst. or Metal Catalysis Start->Cond_CH C-Subst. N1_Alkyl N1-Alkyl/Aryl (Thermodynamic) N2_Alkyl N2-Alkyl/Aryl (Kinetic/Steric) C3_Func C3-Functionalization Cond_Base->N1_Alkyl Major Product Cond_Acid->N2_Alkyl Favored Path Cond_CH->C3_Func Requires Activation

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Module A: N-Alkylation & Arylation (The vs. Dilemma)

The Core Mechanism

The indazole anion is an ambident nucleophile.

  • 
    -Alkylation:  Thermodynamically favored.[1][2] Retains the aromaticity of the benzene ring (Clar's sextet).
    
  • 
    -Alkylation:  Kinetically favored in neutral conditions or with specific steric interactions. Disrupts the benzene ring's aromaticity to a quinoid-like structure, making it less stable (
    
    
    
    vs
    
    
    ).
Troubleshooting Guide
Issue 1: "I need the N1-isomer, but I'm seeing 10-20% N2 impurity."

Root Cause: Incomplete thermodynamic equilibration or solvent effects. Solution:

  • Switch Base/Solvent: Use NaH in DMF or

    
     in DMF  at elevated temperatures (
    
    
    
    ). The sodium cation coordinates tightly, and heat ensures the reaction overcomes the barrier to the thermodynamic product.
  • Check C3 Substituents: Electron-withdrawing groups at C3 (e.g., -CN, -COOR) can increase acidity and sometimes alter the dipole, but generally, strong bases still favor

    
     via the Curtin-Hammett principle.
    
Issue 2: "I specifically need the N2-isomer, but I only get N1."

Root Cause: You are likely using conditions that allow equilibration (basic, high heat). Solution:

  • The Imidate Method (High Reliability): Use alkyl 2,2,2-trichloroacetimidates.[3] This reaction proceeds under mild, acid-catalyzed conditions (e.g.,

    
     or TfOH), protonating the imidate and allowing the neutral indazole (
    
    
    
    is more nucleophilic in the neutral state) to attack.
  • Meerwein's Salt: For methylation, use

    
     in DCM. This favors the kinetic 
    
    
    
    product.
  • Mitsunobu Reaction: Often favors

    
     (approx 2:1 ratio) due to steric bulk of the 
    
    
    
    adduct, though separation is still required.
Issue 3: "My N2-acyl group migrated to N1 during workup."

Root Cause: Acyl migration (similar to the Semple rearrangement in pyrazoles).


-acyl indazoles are labile and will isomerize to the stable 

form upon exposure to heat or base. Correction: Keep workup neutral and cold. If

-acyl is the target, store at

.

Module B: C3-Functionalization

The "Blind Spot"

C3 is electron-rich but significantly less nucleophilic than the C3 of indole. Direct electrophilic aromatic substitution (


) often fails or requires harsh conditions.
Protocol: C3-Iodination (The Gateway)

This is the most robust method to activate C3. The resulting C3-iodoindazole can be used in Suzuki, Sonogashira, or Buchwald couplings.

Reagents:

  • Substrate: 1H-Indazole (unprotected or N1-protected)

  • Reagent: Iodine (

    
    )
    
  • Base: KOH or

    
    
    
  • Solvent: DMF[1][4][5][6][7]

Step-by-Step:

  • Dissolve indazole (1.0 equiv) in DMF (0.5 M).

  • Add pulverized KOH (3.0 equiv). Stir for 10 min.

  • Add

    
     (1.1 equiv) portion-wise at 
    
    
    
    (Exothermic!).
  • Warm to RT and stir for 2–4 hours.

  • Quench: Pour into ice water containing 10%

    
     (to remove excess iodine).
    
  • Isolate: Precipitate is usually pure 3-iodoindazole.

Experimental Data & Reference Tables

Table 1: Regioselectivity by Condition (General Trends)
ConditionsElectrophileMajor IsomerRatio (

:

)
Mechanism
NaH / DMF / RT Alkyl HalideN1 >95:5Thermodynamic Anion

/ Acetone / Reflux
Alkyl HalideN1 ~80:20Mixed

/ DCM
MethylN2 ~10:90Kinetic (Neutral attack)
DIAD /

(Mitsunobu)
AlcoholN2 (often)~30:70Steric Control
TCA-Imidate /

AlkylN2 <5:95Acid-Cat. Kinetic
Visualizing the Pathway

The following diagram illustrates the energy landscape and intermediate states determining the


 vs 

outcome.

Reaction_Energy Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Delocalized) Indazole->Anion Strong Base TS_N2 TS (N2 Attack) Kinetic Trap (Neutral) Indazole->TS_N2 Neutral/Acidic (Direct Attack) TS_N1 TS (N1 Attack) Lower Barrier if Base used Anion->TS_N1 Anion->TS_N2 Prod_N1 N1-Product (Aromatic - Stable) TS_N1->Prod_N1 Major Prod_N2 N2-Product (Quinoid - Less Stable) TS_N2->Prod_N2 Minor Prod_N2->Prod_N1 Heat/Time (Rearrangement)

Figure 2: Mechanistic pathways. Note the rearrangement pathway from N2 to N1.

References

  • Slade, D. J., et al. (2009).[1][8] "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry, 74(16), 6331–6334.

    • Core reference for base/solvent effects on N1/N2 r
  • Laha, J. K., et al. (2012). "Direct C-3-Arylations of 1H-Indazoles." European Journal of Organic Chemistry, 2012(36), 7075–7081.

    • Primary guide for C3 functionaliz
  • Lu, P., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1940–1954.

    • Modern mechanistic insight using DFT to explain chel
  • Koviach-Gelder, J. L., et al. (2022). "Highly Selective N2 Alkylation of Indazoles." Synthesis, 54, 3965.

    • Describes the trichloroacetimid

Sources

Troubleshooting

Stability of 2-chloro-N-(1H-indazol-6-yl)acetamide in aqueous buffer

Welcome to the technical support center for 2-chloro-N-(1H-indazol-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(1H-indazol-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer systems.

Introduction

2-chloro-N-(1H-indazol-6-yl)acetamide is a molecule of interest in medicinal chemistry and drug discovery, featuring a stable indazole core and a reactive chloroacetamide side chain.[1][2] Understanding its stability in aqueous environments is critical for the development of robust experimental protocols, formulation studies, and for ensuring the integrity of biological assay results. This guide provides a comprehensive overview of the potential stability challenges and offers practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results with 2-chloro-N-(1H-indazol-6-yl)acetamide are inconsistent over time. What could be the cause?

A1: Inconsistency in assay results, particularly when the compound is in an aqueous buffer for extended periods, strongly suggests degradation of the molecule. The primary site of instability in 2-chloro-N-(1H-indazol-6-yl)acetamide is the chloroacetamide functional group, which is susceptible to hydrolysis.[3] The rate of this hydrolysis is highly dependent on the pH and temperature of your buffer.[3]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of the compound fresh before each experiment.

  • Control pH and Temperature: Maintain a consistent pH and temperature for your buffer throughout the experiment and across different experimental runs.

  • Perform a Time-Course Experiment: Analyze the stability of your compound in the assay buffer over the typical duration of your experiment. This can be done by taking aliquots at different time points and analyzing them by HPLC to check for the appearance of degradation products.

Q2: At what pH is 2-chloro-N-(1H-indazol-6-yl)acetamide most stable?

  • Acid-Mediated Hydrolysis: Under acidic conditions, the amide bond can be cleaved.[4]

  • Base-Mediated Hydrolysis: Under basic conditions, hydrolysis can occur via two primary mechanisms: nucleophilic substitution of the chloride with a hydroxide ion (an SN2 reaction) or cleavage of the amide bond.[4] The former would result in the formation of 2-hydroxy-N-(1H-indazol-6-yl)acetamide.

Q3: Can the indazole ring itself degrade in an aqueous buffer?

A3: The 1H-indazole ring is an aromatic heterocyclic system and is generally considered to be thermodynamically stable.[1][5] However, it is not completely inert. The nitrogen atoms in the ring can be protonated or deprotonated depending on the pH, which can affect the molecule's overall properties.[6] While significant degradation of the indazole ring under typical aqueous buffer conditions (pH 4-9, room temperature) is less likely than the hydrolysis of the chloroacetamide side chain, its potential for photochemical transformation into a benzimidazole derivative has been noted under specific irradiative conditions. For most standard laboratory applications conducted under normal lighting, this is not a primary concern.

Q4: I am observing a new peak in my HPLC analysis of an aged solution. What could it be?

A4: The most probable degradation product is the hydroxylated analog, 2-hydroxy-N-(1H-indazol-6-yl)acetamide, formed from the hydrolysis of the carbon-chlorine bond. Other possibilities include products of amide bond cleavage. To confirm the identity of the new peak, LC-MS analysis would be required to determine its mass.

Forced Degradation Study: A Practical Guide

To proactively understand the stability of 2-chloro-N-(1H-indazol-6-yl)acetamide and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation Study

Objective: To identify the likely degradation products and pathways for 2-chloro-N-(1H-indazol-6-yl)acetamide and to develop a stability-indicating HPLC method.

Materials:

  • 2-chloro-N-(1H-indazol-6-yl)acetamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-chloro-N-(1H-indazol-6-yl)acetamide in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Also, heat a solution of the compound (in a 50:50 mixture of acetonitrile and water) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a 50:50 mixture of acetonitrile and water) to direct sunlight or a photostability chamber for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation: Example Forced Degradation Results
Stress Condition% Degradation (Example)Number of Degradation Products
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, RT, 4h40%1 (major), 1 (minor)
3% H₂O₂, RT, 24h5%1
Thermal (60°C, 48h)<2%0
Photolytic8%1

Note: This is example data and actual results may vary.

Visualizing Degradation and Workflow

Primary Degradation Pathway

The most probable degradation pathway is the hydrolysis of the chloroacetamide side chain to the corresponding hydroxyacetamide.

G 2-chloro-N-(1H-indazol-6-yl)acetamide 2-chloro-N-(1H-indazol-6-yl)acetamide 2-hydroxy-N-(1H-indazol-6-yl)acetamide 2-hydroxy-N-(1H-indazol-6-yl)acetamide 2-chloro-N-(1H-indazol-6-yl)acetamide->2-hydroxy-N-(1H-indazol-6-yl)acetamide Hydrolysis (H2O, OH-)

Caption: Predicted primary degradation pathway of 2-chloro-N-(1H-indazol-6-yl)acetamide.

Workflow for Stability-Indicating Method Development

The development of a robust analytical method is crucial for accurately assessing the stability of 2-chloro-N-(1H-indazol-6-yl)acetamide.

G A Forced Degradation Study B Generate Degraded Samples A->B D Analyze All Samples B->D C Initial HPLC Method Development C->D E Check for Peak Purity and Resolution D->E F Optimize Method (Gradient, pH, Column) E->F Resolution < 1.5 G Method Validation (ICH Guidelines) E->G Resolution > 1.5 F->D

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 10584-10609. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7681. Available at: [Link]

  • Brogden, G., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1999-2011. Available at: [Link]

  • Zheng, J. W., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. Journal of Agricultural and Food Chemistry, 60(3), 711-718. Available at: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3357-3382. Available at: [Link]

  • Alonso, R., et al. (2023). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition, 62(21), e202302100. Available at: [Link]

  • Hoppe-Jones, C., et al. (2005). Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. Environmental Science & Technology, 39(24), 9673-9681. Available at: [Link]

  • Stanković, A. M., et al. (2024). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 29(15), 3532. Available at: [Link]

  • Chen, Y., et al. (2021). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Critical Reviews in Biotechnology, 41(8), 1205-1224. Available at: [Link]

  • McNally, M. V., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16499-16508. Available at: [Link]

  • Wang, B., et al. (2022). Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T. Environmental Research, 212(Pt A), 112859. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(9), 10860-10874. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1ᵀ. AGRIS. Available at: [Link]

  • McNally, M. V., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16499-16508. Available at: [Link]

  • Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103223. Available at: [Link]

  • Soundararajan, S., & Vold, M. J. (1954). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 39(5), 303-308. Available at: [Link]

  • Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. Research Square. Available at: [Link]

  • McNally, M. V., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16499-16508. Available at: [Link]

  • University of California, Davis. (n.d.). Hydrolysis. Chem 215. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Indazole Compounds

Introduction: The Indazole Solubility Challenge Indazole (1H-indazole) is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Solubility Challenge

Indazole (1H-indazole) is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, its utility is frequently hampered by "brick dust" properties: high crystal lattice energy (driven by intermolecular hydrogen bonding and


-

stacking) combined with moderate lipophilicity (LogP ~2–4).

This guide addresses the specific physicochemical hurdles of indazoles. Unlike simple lipophilic compounds, indazoles possess a unique acid-base profile—acting as very weak bases (pKa


 1.2) and very weak acids (pKa 

13.8)—which complicates standard salt selection.

Module 1: Critical Analysis & Decision Framework

The "pKa Trap" in Salt Selection

Many researchers fail to improve solubility because they treat indazoles like typical basic amines (e.g., piperazines).

  • Fact: The pyridine-like nitrogen (N2) of the indazole ring has a pKa of approximately 1.2 to 2.5 .

  • Implication: To form a stable salt, you need a counterion with a pKa at least 2–3 units lower than the base.[1] This restricts you to strong acids (pKa < -1), such as Hydrochloric acid, Methanesulfonic acid (Mesylate), or Toluenesulfonic acid (Tosylate).

  • Common Error: Attempting to form salts with weak acids like Tartaric or Fumaric acid often results in cocrystals or unstable physical mixtures, not true salts.

Decision Tree: Salt vs. Cocrystal vs. Dispersion

Indazole_Solubility_Decision_Tree Start Start: Indazole Compound (Poor Solubility) Check_pKa Check Basic pKa (N2) Start->Check_pKa Is_Basic Is pKa > 3.0? Check_pKa->Is_Basic Salt_Route Route A: Salt Formation (Use Weak Acids) Is_Basic->Salt_Route Yes (e.g., amino side chain) Strong_Acid_Route Route B: Strong Acid Salt (HCl, Mesylate) Is_Basic->Strong_Acid_Route No (pKa ~1.5) ASD_Route Route D: Amorphous Solid Dispersion (HPMCAS/PVP) Salt_Route->ASD_Route If Bioavailability Low Cocrystal_Route Route C: Cocrystal Screen (Use Carboxylic Acids) Strong_Acid_Route->Cocrystal_Route If Salt Unstable/Hygroscopic Cocrystal_Route->ASD_Route If Melting Point Too High

Figure 1. Strategic decision matrix for selecting the optimal solubility enhancement pathway for indazole derivatives based on ionization properties.

Module 2: Troubleshooting Guides (Q&A Format)

Topic A: Salt Formation & Screening

Q1: I tried making a citrate salt of my indazole compound, but it dissociated back to the free base in water. Why? A: Citric acid (pKa


 3.1) is too weak.
  • The Science: The

    
    pKa rule dictates that for a stable salt, 
    
    
    
    pKa (pKa
    
    
    - pKa
    
    
    ) should be > 3.[1] With an indazole pKa of ~1.5 and Citric acid pKa of 3.1, your
    
    
    pKa is negative (-1.6). Proton transfer does not occur effectively.
  • Solution: Switch to a Sulfonic Acid screen. Try Methanesulfonic acid (pKa -1.9) or Benzenesulfonic acid (pKa -2.8). These provide the necessary proton driving force.

Q2: My HCl salt is hygroscopic and deliquescent. How do I fix this? A: HCl salts of weak bases often suffer from high hygroscopicity and potential disproportionation (loss of HCl gas).

  • Protocol:

    • Switch Counterion: Evaluate Mesylate (Methanesulfonate) or Isethionate . These often form more stable, less hygroscopic crystal lattices for indazoles.

    • Solvent Switch: Crystallize from anhydrous alcohols (Isopropanol/Ethanol) rather than aqueous mixtures to avoid hydrate formation.

Topic B: Formulation & Assay Preparation

Q3: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How can I prevent this? A: This is the "Crash-Out" effect caused by the rapid change in dielectric constant.

  • Troubleshooting Protocol:

    • Pre-dilution Step: Do not add 100% DMSO stock directly to media.

    • Intermediate Phase: Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol .

    • Final Dilution: Add this mix to the media. The cosolvent acts as a buffer against rapid precipitation.

    • Cyclodextrin Additive: Pre-dissolve the compound in DMSO, then add to a media containing 10-20% HP-

      
      -CD  (Hydroxypropyl-beta-cyclodextrin). The CD cavities sequester the hydrophobic indazole before it can aggregate.
      

Q4: I need to improve oral bioavailability (PK study). Suspension is not working. What is the "Gold Standard" for indazoles? A: Amorphous Solid Dispersions (ASD) are the industry standard for brick-dust indazoles (e.g., similar to the commercial formulation of Zelboraf or Kalydeco).

  • Recommended Polymer: HPMCAS-L (Hypromellose Acetate Succinate, L-grade) or PVP-VA64 .

  • Why: HPMCAS provides dual benefits: it stabilizes the amorphous form in the solid state and prevents recrystallization in the GI tract (parachuting effect) by maintaining supersaturation.

Module 3: Experimental Protocols

Protocol 1: High-Throughput Salt/Cocrystal Screen (Micro-Scale)

Objective: Identify stable solid forms using only 50 mg of API.

StepActionCritical Parameter
1 Stock Prep Dissolve 50 mg Indazole in 500

L THF/Methanol (1:1).
2 Acid Addition Aliquot 50

L into 10 vials. Add 1.1 equivalents of acids: HCl, Mesylate, Tosylate, Sulfate, Phosphate, Maleic, Fumaric, Benzoic, Saccharin. (*Likely Cocrystals)
3 Evaporation Slow evaporation at RT for 24-48 hours.
4 Analysis Analyze solids by PLM (Polarized Light Microscopy). Look for birefringence (crystallinity).
5 Verification Raman Spectroscopy or PXRD . Compare spectra to Free Base. A shift in peaks indicates new solid form.
Protocol 2: Kinetic Solubility Assay (The "FaSSIF" Test)

Objective: Determine realistic intestinal solubility.

  • Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5.

  • Dosing: Add excess solid compound (~1-2 mg) to 1 mL FaSSIF.

  • Incubation: Shake at 37°C.

  • Sampling:

    • Timepoints: 1h, 4h, 24h.

    • Crucial Step: Centrifuge at 14,000 rpm for 10 min (filtration often absorbs hydrophobic drugs).

  • Quantification: HPLC-UV of the supernatant.

Module 4: Mechanism of Action Visualization

Pathway: Amorphous Solid Dispersion (ASD) Stabilization[2]

The following diagram illustrates how polymers prevent the "Brick Dust" indazole from crystallizing in the GI tract.

ASD_Mechanism Amorphous_Solid Amorphous Solid Dispersion (Indazole + HPMCAS) Dissolution Dissolution in GI Fluid Amorphous_Solid->Dissolution Supersaturation Supersaturated Solution (Spring Effect) Dissolution->Supersaturation Rapid Release Nucleation Nucleation Onset Supersaturation->Nucleation Polymer_Action Polymer Adsorption (Inhibits Crystal Growth) Nucleation->Polymer_Action HPMCAS Interaction Crystallization Precipitation (Loss of Bioavailability) Nucleation->Crystallization Without Polymer Absorption Absorption across Intestinal Membrane Polymer_Action->Absorption Parachute Effect

Figure 2. The "Spring and Parachute" mechanism: HPMCAS polymers inhibit nucleation, maintaining the indazole in a supersaturated state for absorption.

FAQs: Rapid Fire

Q: Can I use pH adjustment to dissolve my indazole? A: Only at extremes. Since the basic pKa is ~1.2, you need pH < 1.0 to fully ionize it (protonate N2). Since the acidic pKa is ~13.8, you need pH > 12 to deprotonate it. Neither is physiologically relevant for oral delivery, but pH 1-2 buffers (simulated gastric fluid) will show higher solubility than neutral buffers.

Q: What is the best solvent for NMR? A: DMSO-d6 is standard. If you see broad peaks (due to tautomerism between 1H and 2H forms), try adding a drop of TFA-d (Trifluoroacetic acid) to lock the protonation state, or switch to Acetone-d6 at low temperature.

Q: Are there prodrug strategies? A: Yes. N-acyloxymethyl prodrugs (attaching a promoiety to the N1 nitrogen) are effective. They improve solubility and are cleaved by esterases in the blood to release the parent indazole.

References

  • V. J. Stella, K. W. Nti-Addae , "Prodrug strategies to overcome poor water solubility," Advanced Drug Delivery Reviews, vol. 59, no. 7, pp. 677-694, 2007. Link

  • G. S. Kumar, et al., "Salt Selection in Drug Development: A Review," Pharmaceutical Technology, 2008. (Contextualizing the pKa rule for weak bases).
  • A. Newman , "Amorphous Solid Dispersions for Bioavailability Enhancement," Contract Pharma, 2023. Link

  • GlaxoSmithKline , "Votrient (Pazopanib) Prescribing Information," FDA Access Data, 2009. (Case study of indazole salt pKa properties). Link

  • Pfizer , "Inlyta (Axitinib) Product Information," TGA Australia, 2013. (Solubility profile of indazole derivative Axitinib). Link

  • S. L. Childs, et al.

    
    pKa rule," Faraday Discussions, vol. 136, 2007. Link
    

Sources

Troubleshooting

Optimizing reaction conditions for chloroacetylation

Technical Support Center: Chloroacetylation Optimization Ticket ID: #CA-OPT-2026 Subject: Optimization of Reaction Conditions for Chloroacetylation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloroacetylation Optimization Ticket ID: #CA-OPT-2026 Subject: Optimization of Reaction Conditions for Chloroacetylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Center

You have reached the advanced support tier for alkylation and acylation chemistry.[1] Based on your inquiry, you are looking to optimize the introduction of the chloroacetyl group (


), a critical pharmacophore and synthetic handle.

This guide moves beyond basic textbook procedures to address the "hidden variables" that cause experimental failure in drug development contexts.

Module 1: Strategic Planning & Reagent Selection

Before you mix a single reagent, you must select the correct system.[1] The failure of most chloroacetylation reactions stems from a mismatch between the substrate's sensitivity and the acylating agent's aggressiveness.[1]

Decision Matrix: Chloroacetyl Chloride (CAC) vs. Chloroacetic Anhydride
FeatureChloroacetyl Chloride (CAC) Chloroacetic Anhydride
Reactivity High. Reacts violently with nucleophiles.[1]Moderate. Slower, more controlled.
By-product HCl. Requires vigorous scavenging.[1]Chloroacetic Acid. Milder, easier to remove.
Selectivity Low.[1] Risks

-acylation of alcohols in amino-alcohols.[1]
Higher. Better for differentiating amines/alcohols.[1]
Use Case Robust amines, non-sensitive substrates, large scale.[2][3]Acid-sensitive substrates, complex scaffolds.

Scientist’s Note: While CAC is cheaper and faster, the generation of HCl gas can be detrimental to acid-sensitive protecting groups (e.g., Boc, acetals). If your molecule is acid-sensitive, switch to the anhydride or use the Schotten-Baumann conditions described below.

Module 2: Experimental Workflows

We recommend two distinct protocols depending on your substrate's solubility and sensitivity.

Protocol A: The Schotten-Baumann Condition (Biphasic)

Best for: Robust primary/secondary amines, minimizing anhydrous solvent costs.[1]

The Logic: This method uses a biphasic system (DCM/Water).[1][4][5] The inorganic base stays in the water layer to neutralize the acid, while the organic product stays in the DCM.[1] This prevents the amine salt from precipitating and stalling the reaction.[1]

  • Setup: Dissolve amine (1.0 equiv) in DCM.[1] Add an equal volume of water containing

    
     or NaOH (2.5 equiv).[1]
    
  • Addition: Cool to

    
    . Add Chloroacetyl Chloride (1.2 equiv) dropwise  over 15-30 minutes.
    
    • Critical: Rapid addition causes local heating and hydrolysis of the reagent before it can react with the amine.[1]

  • Monitoring: Vigorously stir at

    
     to RT. Monitor by TLC/LCMS.[1]
    
  • Workup: Separate layers. The product is in the DCM.[1]

Protocol B: Anhydrous Condition

Best for: Water-sensitive substrates, highly polar intermediates.

  • Setup: Dissolve substrate in anhydrous DCM or THF under

    
    .
    
  • Base: Add Triethylamine (TEA) or DIPEA (1.5 equiv).

    • Pro-Tip: If the reaction turns black/tarry, switch the base to Pyridine (acting as both solvent/base or additive).[1] Pyridine forms an acyl-pyridinium intermediate that is a gentler acylating agent than free CAC.[1]

  • Addition: Add CAC (1.1 equiv) dropwise at

    
    .[1]
    
  • Quench: Quench with saturated

    
     to neutralize HCl salts.
    

Module 3: Visualization of Reaction Pathways

To understand where your yield is going, refer to the pathway diagram below. It illustrates the competition between the desired product, hydrolysis (water contamination), and bis-alkylation (over-reaction).[1]

Chloroacetylation_Pathways Start Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate + CAC (Slow Addition) CAC Chloroacetyl Chloride Side_Hydrolysis Side Product: Chloroacetic Acid CAC->Side_Hydrolysis + H2O (Wet Solvent) Product Desired Amide (R-NH-COCH2Cl) Intermediate->Product - HCl (Base Scavenging) Side_Bis Impurity: Bis-alkylation (R-N(COCH2Cl)2) Product->Side_Bis + Excess CAC (High Temp) Side_Poly Impurity: Polymerization Product->Side_Poly Intermolecular Alkylation

Figure 1: Reaction pathway showing the critical need for moisture control (to prevent hydrolysis) and temperature control (to prevent bis-alkylation).[1]

Module 4: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned dark purple/black. What happened?

  • Diagnosis: Decomposition of the amine or polymerization triggered by the exotherm.[1]

  • The Fix: This is common with electron-rich anilines.[1]

    • Lower the temperature to

      
      .
      
    • Switch from TEA to Pyridine or 2,6-Lutidine .[1] These bases buffer the system better and prevent the "charring" effect of free HCl.[1]

Q2: I see a "M+76" peak and a "M+152" peak on LCMS.

  • Diagnosis: M+76 is your desired product.[1] M+152 is the bis-acylated side product (two chloroacetyl groups).[1]

  • The Fix:

    • This occurs when the local concentration of CAC is too high relative to the amine.[1]

    • Action: Dilute your reaction mixture (0.1 M concentration) and slow down the addition rate of CAC. Ensure your stoichiometry is strictly 1.0 : 1.1.

Q3: The reaction stalled at 50% conversion.

  • Diagnosis: Your base has been consumed, or the HCl salt of the starting amine precipitated out, rendering it unreactive.

  • The Fix:

    • Check pH.[1][6][7] If acidic, add more base.[1]

    • If using anhydrous conditions, the amine-HCl salt might be coating the stir bar.[1] Switch to Schotten-Baumann conditions (Protocol A) to keep the salts dissolved in the aqueous layer.[1]

Q4: How do I selectively N-acylate in the presence of an alcohol (e.g., Serine, Threonine)?

  • Diagnosis: Competitive

    
    -acylation.[1]
    
  • The Fix:

    • Use Schotten-Baumann conditions at pH 9-10. At this pH, the amine is nucleophilic, but the alcohol is not deprotonated (alkoxide), making the amine significantly more reactive.

    • Alternatively, use Chloroacetic Anhydride instead of the chloride; it is naturally more selective for amines over alcohols.[1]

Module 5: Safety & Quenching Protocols

CRITICAL WARNING: Chloroacetyl chloride is a lachrymator and reacts violently with water.[1]

The "Inhibition" Trap: Never quench the reaction with pure water if you plan to crystallize the product immediately.[1] Excess CAC hydrolyzes to chloroacetic acid, which can act as an impurity that inhibits crystallization.[1]

Correct Quenching Procedure:

  • Buffer Quench: Quench with a Phosphate Buffer (pH 7-8) or saturated

    
    .[1]
    
  • Stirring: Stir vigorously for 15-20 minutes. This ensures all unreacted anhydride/chloride is hydrolyzed before phase separation.[1]

  • Ventilation: Ensure the fume hood sash is low; quenching releases

    
     (if using bicarbonate) and HCl fumes.[1]
    

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal.[1][4]

    • Context: Standard biphasic protocols for acylation.[1]

  • Chemoselective N-Chloroacetylation

    • Source: Balaji, B. S., et al. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions."[8] Green Chemistry Letters and Reviews (2018).[1][3]

    • Context: Optimization of selectivity between amines and alcohols using phosphate buffers.[1][3]

    • [1]

  • Handling Acid Chlorides (Quenching & Safety)

    • Source: Organic Syntheses, Coll.[1][9] Vol. 90, p. 74 (2013).[1][9]

    • Context: Specific protocols for quenching chloroacetyl chloride to prevent crystallization inhibition.[1][9]

    • [1]

  • Friedel-Crafts Chloroacetylation (Alternative Pathway)

    • Source: MDPI Molecules.[1]

    • Context: Use of Lewis Acids (

      
      ) for chloroacetylation of phenols.[1][10]
      
    • [1]

Sources

Optimization

Technical Support Center: Optimizing Reactive Chloroacetamides

Topic: Reducing Off-Target Effects of Reactive Chloroacetamides Role: Senior Application Scientist Status: Active | Version: 2.4 Introduction: The "Goldilocks" Challenge Welcome to the Technical Support Center. If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects of Reactive Chloroacetamides Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The "Goldilocks" Challenge

Welcome to the Technical Support Center. If you are working with chloroacetamide-based probes or inhibitors, you are likely facing the reactivity-selectivity paradox .

Chloroacetamides are intrinsically highly reactive electrophiles (


 mechanism). Unlike acrylamides (Michael acceptors), which often require specific orientation for reaction, chloroacetamides can aggressively alkylate solvent-exposed cysteines, leading to high "background" or off-target labeling.

The Goal: Transform a "promiscuous paint bomb" into a "guided missile." This guide details how to tune chemical reactivity and experimental conditions to maximize on-target occupancy while minimizing proteome-wide noise.

Module 1: Chemical Design & Structural Tuning

FAQ: Why is my chloroacetamide labeling non-catalytic cysteines?

Diagnosis: Your warhead is likely too accessible or electronically activated. Technical Insight: Specificity in covalent inhibitors is driven by Kinetic Selectivity . You want the non-covalent affinity (


) to drive the binding, allowing the warhead to snap shut only when positioned perfectly near the target cysteine. If the intrinsic reactivity (

) is too high, it will react with any thiol it bumps into (collisional labeling) before the scaffold can orient it.
Troubleshooting Strategy: The Steric & Electronic Dial

To reduce off-targets without changing the core scaffold, you must "dampen" the warhead's reactivity so it requires proximity to react.

1. Steric Hindrance (The "Bumper" Approach)

Adding steric bulk adjacent to the leaving group (alpha-substitution) slows down the


 attack.
  • Action: Methylate the

    
    -carbon of the acetamide.
    
  • Result: The extra bulk prevents bulky non-specific thiols (like Glutathione or solvent-exposed surface cysteines) from accessing the electrophile. However, the target cysteine—held in place by the protein pocket—is forced into close proximity and can still react.

2. Electronic Deactivation
  • Action: Remove electron-withdrawing groups (EWGs) near the amide nitrogen.

  • Result: Makes the carbon less electrophilic.

SAR_Logic High_Reactivity Baseline Chloroacetamide (High Reactivity) Off_Target High Off-Target Labeling High_Reactivity->Off_Target Collisional Labeling Steric_Mod Add Alpha-Methyl (Steric Bulk) High_Reactivity->Steric_Mod Chemical Optimization Electronic_Mod Electronic Tuning (Reduce EWG) High_Reactivity->Electronic_Mod Kinetic_Selectivity Improved Kinetic Selectivity (High KI requirement) Steric_Mod->Kinetic_Selectivity Slows k_inact Electronic_Mod->Kinetic_Selectivity Specific_Labeling Specific Target Engagement Kinetic_Selectivity->Specific_Labeling Requires Binding Event

Figure 1: Structural optimization logic for converting promiscuous binders into selective probes.

Module 2: Experimental Optimization (Wet Lab)

FAQ: My Western blot shows a smear. How do I clean this up?

Diagnosis: You are likely driving the reaction to thermodynamic completion rather than kinetic differentiation. Solution: Switch from "Endpoint" thinking to "Rate" thinking.

Protocol: Determining the "Selectivity Window"

Do not just use an arbitrary concentration (e.g., 10 µM). You must determine the concentration and time where on-target labeling is saturated, but off-target labeling is still in the "lag" phase.

Step-by-Step Optimization:

  • The "Time-Course" Assay:

    • Fix concentration at

      
       estimated 
      
      
      
      (e.g., 1 µM).
    • Incubate for: 10 min, 30 min, 1 h, 2 h, 4 h.

    • Goal: Find the shortest time (

      
      ) that yields maximum signal on your target.
      
    • Why? Off-target reactions are usually slower (second-order non-specific kinetics). Stopping early discriminates against them.

  • The "Scavenger" Spike:

    • Include physiological levels of Glutathione (GSH, 1–5 mM) in your lysate prep if your target is intracellular.

    • Note: If your probe reacts with GSH instantly, it is too reactive (see Module 1). If it survives GSH but labels the target, it mimics the cellular environment.

  • pH Tuning:

    • Cysteine

      
       varies (typical Cys ~8.3; catalytic Cys can be ~6.0).
      
    • Action: Lower assay pH to 6.5 – 7.0.

    • Result: Protonates solvent-exposed cysteines (making them non-nucleophilic) while the catalytic cysteine (often perturbed to have low

      
      ) remains deprotonated and reactive.
      
ParameterCommon MistakeOptimized SettingReason
Concentration High (10–50 µM)Low (0.1–1 µM)High conc. drives non-specific bimolecular reactions.
Duration Overnight30–60 minsSelectivity is kinetic; long times allow off-targets to catch up.
pH 8.0 (Tris)6.5–7.2 (HEPES)Preferentially activates low-

catalytic cysteines.
Temperature 37°C4°C or RTSlower temp magnifies the difference in reaction rates.

Module 3: Validation via Chemoproteomics

FAQ: How do I prove my inhibitor is truly selective?

Answer: Gel-based assays are insufficient. You need Competitive ABPP (Activity-Based Protein Profiling) .[1]

This method uses a "scout" probe (broad-spectrum reactivity) to compete with your specific inhibitor. If your inhibitor is specific, it will only block the scout probe at the target mass, leaving the rest of the proteome labeled by the scout.

Protocol: Competitive isoDTB-ABPP Workflow

Materials:

  • Inhibitor: Your specific chloroacetamide.

  • Probe: IA-alkyne (Iodoacetamide-alkyne) or similar broad-spectrum cysteine probe.

  • Tag: isoDTB-azide (Isotopically labeled Desthiobiotin).

Workflow:

  • Competition:

    • Split proteome lysate into two samples: Vehicle (DMSO) and Treated (+Inhibitor) .

    • Incubate Treated sample with your inhibitor (e.g., 1 µM, 1 h).

    • Crucial: Do not wash.

  • Pulse-Labeling:

    • Add IA-alkyne (100 µM) to both samples. Incubate 1 h.

    • Logic: The IA-alkyne will label all free cysteines. If your inhibitor worked, the target cysteine is already blocked and won't react with IA-alkyne.

  • Click Chemistry & Enrichment:

    • React both samples with isoDTB-azide (Heavy isotope for Vehicle, Light for Treated) via CuAAC click chemistry.

    • Combine samples (1:1 ratio).

    • Enrich on Streptavidin beads; digest with Trypsin.

  • MS Analysis:

    • Elute peptides and analyze via LC-MS/MS.

    • Data Interpretation: Look for peptides with a Heavy:Light ratio > 2.

      • Ratio = 1: No competition (Off-target or non-target).

      • Ratio >> 1: Competition occurred (Specific Target).

ABPP_Workflow Lysate Proteome Lysate Branch_DMSO Control (DMSO) Lysate->Branch_DMSO Branch_Drug Treated (+Inhibitor) Lysate->Branch_Drug Probe_Add Add Scout Probe (IA-Alkyne) Branch_DMSO->Probe_Add Target Free Branch_Drug->Probe_Add Target Blocked Click_Heavy Click: isoDTB-Heavy Probe_Add->Click_Heavy Control Path Click_Light Click: isoDTB-Light Probe_Add->Click_Light Treated Path Mix Mix 1:1 & Digest Click_Heavy->Mix Click_Light->Mix MS_Anal LC-MS/MS Analysis Mix->MS_Anal Result Ratio H/L > 2 (Target Identified) MS_Anal->Result

Figure 2: Competitive ABPP workflow for validating on-target specificity and quantifying off-target occupancy.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Singh, J., et al. (2011).[2] "The resurgence of covalent drugs."[3][4] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Kuljanin, M., et al. (2021). "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology, 39, 630–641. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 111(1), 173-178. Link

Sources

Troubleshooting

Technical Guide: Addressing Metabolic Instability in Indazole-Based Inhibitors

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and DMPK scientists. It prioritizes actionable troubleshooting, mechanistic clarity, and robust experimental validation.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and DMPK scientists. It prioritizes actionable troubleshooting, mechanistic clarity, and robust experimental validation.

Senior Application Scientist Desk | Internal Reference: INDZ-MET-04

Executive Summary

Indazole scaffolds are "privileged structures" in kinase drug discovery (e.g., Axitinib, Pazopanib) due to their ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the hinge region. However, this scaffold suffers from a distinct metabolic liability: rapid clearance via N-glucuronidation (UGT-mediated) and oxidative metabolism (CYP-mediated).

This guide addresses the "Indazole Paradox": compounds that appear stable in standard microsomal assays yet fail in in vivo PK studies. We provide diagnostic workflows to identify the clearance mechanism and medicinal chemistry strategies to mitigate it without compromising potency.

Module 1: Diagnostic Troubleshooting

Use this module to identify WHY your compound is clearing.

Q1: My indazole inhibitor shows >60 min half-life in standard Human Liver Microsomes (HLM) but exhibits high clearance (>70% liver blood flow) in rats/mice. What is happening?

Diagnosis: You are likely encountering the "UGT Blind Spot." Standard HLM stability assays are typically supplemented only with NADPH, which activates Cytochrome P450 (CYP) enzymes. They do not contain Uridine 5'-diphospho-glucuronic acid (UDPGA), the essential cofactor for UGT enzymes.

Indazoles are prime substrates for N-glucuronidation , particularly by UGT1A1, UGT1A4, and UGT1A9. If your assay lacks UDPGA, this pathway is silent in vitro but dominant in vivo.

Action Plan:

  • Repeat Stability Assay with Cofactors: Run a side-by-side HLM assay:

    • Condition A: NADPH only (CYP activity).

    • Condition B: NADPH + UDPGA + Alamethicin (UGT activity).

    • Note: Alamethicin is a pore-forming peptide required to allow UDPGA entry into the microsomal vesicles where UGTs reside.

  • Switch to Hepatocytes: Cryopreserved hepatocytes contain all Phase I and Phase II cofactors and enzymes intact. This is the "Gold Standard" for indazole clearance prediction.

Q2: We identified a "+176 Da" metabolite. Is this definitely a glucuronide?

Diagnosis: Likely, but verify. A mass shift of +176.0321 Da usually indicates the addition of a glucuronic acid moiety. However, for indazoles, distinguishing between N-glucuronidation (on the pyrazole ring) and O-glucuronidation (if a phenol/alcohol side chain is present) is critical for SAR.

Technical Insight:

  • N-Glucuronides: Often unstable under acidic conditions and can undergo rearrangement. They typically show distinct fragmentation patterns in MS/MS (loss of 176 Da neutral fragment).

  • Differentiation: Treat the metabolite with

    
    -glucuronidase. If the parent peak recovers, it is a glucuronide. To distinguish N- vs O-, use high-resolution MS/MS or isolate for NMR (HMBC correlations are definitive).
    
Q3: The compound is clearing via CYP oxidation, but we blocked the obvious phenyl sites. Where else is it oxidizing?

Diagnosis: Look for N-deindazolation or Oxidative Ring Opening. While phenyl ring hydroxylation is common, the indazole core itself can undergo bioactivation.

  • Oxidative Opening: CYP3A4 can attack the C-3 position or the N-N bond, leading to ring opening and the formation of reactive aldehyde/nitrile intermediates.

  • N-Dealkylation: If you have an N-alkyl group (e.g., N-methyl indazole), this is a classic "soft spot" for CYP-mediated N-dealkylation, reverting the molecule to the unsubstituted (and UGT-susceptible) NH form.

Module 2: Chemical Mitigation Strategies

Use this module to FIX the instability.

Strategy A: Blocking N-Glucuronidation (The "Steric Shield")

Direct N-glucuronidation at the N-1 or N-2 position is the most common failure mode.

  • N-Alkylation/Arylation:

    • Approach: Replace the free NH with a methyl, ethyl, or difluoromethyl group.

    • Risk: Small alkyl groups (Methyl) are liable to metabolic N-dealkylation (CYP mediated).

    • Solution: Use "metabolically hard" groups like difluoromethyl (-CF2H) , cyclopropyl , or oxetane . These resist CYP attack while blocking the UGT site.

  • Steric Occlusion (The "Orthosteric Clash"):

    • If the NH is required for H-bonding (e.g., to the kinase hinge), you cannot alkylate it.

    • Solution: Introduce a substituent (Cl, F, Me) at the C-7 position (for 1H-indazole). This creates steric hindrance around the N-1 site, making it difficult for the bulky UGT enzyme to transfer the glucuronic acid, while often preserving the hinge interaction.

Strategy B: Preventing Oxidative Metabolism
  • Fluorine Walk: Systematically replace Hydrogen with Fluorine at the C-4, C-5, and C-6 positions. Fluorine is bioisosteric to Hydrogen sterically but blocks CYP-mediated hydroxylation due to the strength of the C-F bond.

  • C-3 Modification: The C-3 position is electronically active. Introducing an electron-withdrawing group (e.g., nitrile, amide) can stabilize the ring electron density and reduce susceptibility to oxidative radical attack.

Module 3: Visualization & Workflows

Diagram 1: Diagnostic Decision Tree for Indazole Clearance

Caption: Logical workflow to distinguish between CYP-mediated and UGT-mediated clearance in indazole scaffolds.

IndazoleDiagnosis Start High In Vivo Clearance (Indazole Compound) HLM_Std Run Standard HLM Assay (NADPH only) Start->HLM_Std Result_Stable Result: Stable (Cl_int < 10 µL/min/mg) HLM_Std->Result_Stable No CYP Metabolism Result_Unstable Result: Unstable (Cl_int > 20 µL/min/mg) HLM_Std->Result_Unstable CYP Metabolism Detected Check_UGT Run UGT-Supplemented Assay (NADPH + UDPGA + Alamethicin) Result_Stable->Check_UGT Suspect UGT Liability MetID_CYP Perform MetID: Look for +16 Da (OH) or -14 Da (Dealk) Result_Unstable->MetID_CYP Result_UGT_Unstable Result: Unstable (High Clearance) Check_UGT->Result_UGT_Unstable UGT Driven Result_UGT_Stable Result: Stable Check_UGT->Result_UGT_Stable Not Hepatic Met MetID_UGT Perform MetID: Look for +176 Da (Glucuronide) Result_UGT_Unstable->MetID_UGT ExtraHepatic Investigate Extra-Hepatic Clearance (Renal, Plasma Stability) Result_UGT_Stable->ExtraHepatic

Diagram 2: SAR Strategy Map

Caption: Structural modification zones on the indazole core to mitigate metabolic instability.

IndazoleSAR Core Indazole Scaffold N1 N-1 Position (Major UGT Site) Core->N1 C3 C-3 Position (Oxidative Soft Spot) Core->C3 Phenyl Phenyl Ring (C4-C7) (CYP Hydroxylation) Core->Phenyl Strat_N1 Strategy: 1. N-Alkylation (CF3, cPr) 2. C-7 Steric Bulk (Cl, Me) N1->Strat_N1 Strat_C3 Strategy: Electron Withdrawing Groups (CN, Amide) C3->Strat_C3 Strat_Phenyl Strategy: Fluorine Scan (F-Walk) to block oxidation Phenyl->Strat_Phenyl

Module 4: Experimental Protocols

Protocol A: UGT-Supplemented Microsomal Stability Assay

Purpose: To detect glucuronidation liability which is missed in standard assays.

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 5 mM MgCl2.

  • Alamethicin: 50 µg/mg protein (Critical for permeabilizing microsomes).

  • Cofactors: NADPH (1 mM final) AND UDPGA (2-5 mM final).

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final), Buffer, and Alamethicin on ice. Incubate at 4°C for 15 mins to allow pore formation.

  • Substrate Addition: Add test compound (1 µM final, <0.1% DMSO). Pre-warm to 37°C for 5 mins.

  • Initiation: Add cofactor mix (NADPH + UDPGA) to start reaction.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 mins.

  • Quenching: Dispense into ice-cold Acetonitrile containing Internal Standard. Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .

Data Interpretation: | Condition |


 (min) | Interpretation |
| :--- | :--- | :--- |
| NADPH Only | > 60 | Stable to CYP oxidation. |
| NADPH + UDPGA | 15 | High UGT liability.  Prioritize N-modification. |

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole-based kinase inhibitors for cancer therapy.[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Metabolic Mechanisms (UGT/CYP)

    • Title: Structure-activity relationship (SAR)
    • Source:PubMed (Pfizer Global R&D)
    • URL:[Link]

  • Microsomal Assay Optimization

    • Title: Developing Robust Human Liver Microsomal Stability Prediction Models.
    • Source:NC
    • URL:[Link]

  • Indazole Oxidation Pathways

    • Title: Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (Indazole-based).
    • Source:MDPI
    • URL:[Link]

Sources

Optimization

Managing reactivity of electrophilic warheads in drug design

Current Status: Operational Ticket ID: TCI-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Mission Statement Welcome to the Covalent Inhibitor Design Support Center. You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCI-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Mission Statement

Welcome to the Covalent Inhibitor Design Support Center. You are likely here because your electrophilic warhead is either too reactive (causing promiscuity, glutathione depletion, and immunotoxicity) or too inert (failing to drive target occupancy).[1]

This guide does not offer generic advice. It provides a troubleshooting framework for Targeted Covalent Inhibitors (TCIs) , focusing on the precise modulation of warhead reactivity (


) and its relationship with biological potency (

).[1]

Module 1: Tuning Warhead Reactivity (The "Design" Phase)

Issue: My warhead is too promiscuous (Low Selectivity).

Diagnosis: The electrophile has a high intrinsic reactivity (


), causing it to react with non-catalytic cysteines or glutathione (GSH) before reaching the target.[1]
Resolution:  You must dampen the electrophilicity using steric or electronic deactivation.
Troubleshooting Protocol: Structural Modulation

Do not randomly change warheads. Follow this logic path to tune the Michael Acceptor (e.g., acrylamide).

  • Steric Deactivation (First Line of Defense):

    • Action: Add a substituent to the

      
      -position of the acrylamide.
      
    • Mechanism: This increases the transition state energy for the nucleophilic attack without destroying the ability to bond.

    • Example: Moving from a simple acrylamide to an

      
      -methyl acrylamide or 
      
      
      
      -cyano acrylamide.
  • Electronic Deactivation:

    • Action: Reduce the polarization of the double bond.

    • Mechanism: Amides are generally less reactive than ketones or sulfones.[1] If using a vinyl sulfone, switch to an acrylamide.[1]

Data Table: Warhead Reactivity Hierarchy

Use this table to select a warhead based on your required "Goldilocks" zone.

Warhead ClassIntrinsic Reactivity (

)
Metabolic Stability (

)
ReversibilityBest Use Case
Chloroacetamide Very HighLowIrreversibleInitial HTS hits only (Toxic).[1]
Vinyl Sulfone HighModerateIrreversibleTargets with low nucleophilicity.[1]
Acrylamide Moderate (Tunable)HighIrreversibleStandard for TCIs (e.g., Ibrutinib).

-Cyanoacrylamide
Low to ModerateHighReversible Reducing off-target adducts (RCIs).[1]
Propynamide LowVery HighIrreversibleTargets requiring high specificity.[1]
Visual Logic: Warhead Optimization Workflow

Caption: Decision tree for tuning electrophilic reactivity based on assay feedback.

WarheadTuning Start Start: Lead Compound (Acrylamide Warhead) CheckPotency Check Biochemical Potency (IC50 / kinact/KI) Start->CheckPotency Decision1 Is Potency High? CheckPotency->Decision1 CheckGSH Check GSH Half-life (t1/2) Decision2 Is GSH t1/2 < 15 min? Decision1->Decision2 Yes ActionScaffold Action: Optimize Non-Covalent Scaffold Binding (Ki) Decision1->ActionScaffold No (Fix Binding First) ActionSteric Action: Add Steric Bulk (α-methyl, α-fluoro) Decision2->ActionSteric Yes (Too Reactive) Success Candidate Locked (Balanced Profile) Decision2->Success No (Stable) ActionSteric->CheckPotency Re-test ActionReversible Action: Switch to Reversible Warhead (Cyanoacrylate) ActionSteric->ActionReversible Still Toxic? ActionScaffold->CheckPotency Re-test

Module 2: Kinetic Assessment (The "Measurement" Phase)

Issue: My values are shifting over time.

Diagnosis: This is a feature, not a bug. For covalent inhibitors,


 is time-dependent.[1] Relying on single-point 

leads to "potency inflation" artifacts.[1] Resolution: You must transition to measuring

(the efficiency of covalent bond formation).
Standard Operating Procedure:

Determination
  • Setup: Prepare enzyme reaction with varying inhibitor concentrations

    
    .
    
  • Time-Points: Measure activity at multiple pre-incubation times (

    
    ).
    
  • Analysis:

    • Plot % Remaining Activity vs. Time to get

      
       (observed rate of inactivation) for each 
      
      
      
      .[1][2]
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      [1][2]
      
  • Troubleshooting the Fit:

    • Linear Plot? If

      
       vs 
      
      
      
      is linear (doesn't saturate),
      
      
      is very high.[1] You can only report the ratio
      
      
      (slope), not individual parameters [1].
    • Substrate Depletion? Ensure

      
       substrate conversion during the assay to maintain pseudo-first-order kinetics.
      
Standard Operating Procedure: GSH Reactivity Assay

Use this to predict in vivo clearance and toxicity.[1] [2]

  • Reagents: Test compound (

    
    ) + Glutathione (
    
    
    
    excess, e.g.,
    
    
    or physiological
    
    
    ).
  • Buffer: PBS pH 7.4 (add EDTA to prevent metal-catalyzed oxidation).

  • Incubation:

    
    .[1][2][3]
    
  • Sampling: Monitor disappearance of parent compound via LC-MS/MS at

    
     min.
    
  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Target: Aim for

      
       (microsomal stability often correlates with this).
      

Module 3: Safety & Selectivity (The "Translation" Phase)

Issue: High clearance or "Idiosyncratic Toxicity" risks.

Diagnosis: Irreversible modification of off-target proteins (haptenization) can trigger immune responses.[1] Resolution: Implement Reversible Covalent Inhibitors (RCIs) .

Technical Insight: The RCI Strategy

RCIs react with the target cysteine to form a bond, but the bond can hydrolyze or reverse, regenerating the free enzyme. This allows the drug to "fall off" off-targets (where residence time is driven only by the warhead) while staying on the target (where residence time is driven by the scaffold's


).
  • Chemistry: Use

    
    -cyanoacrylates or specific nitriles [3].[1]
    
  • Metric: Measure Residence Time (

    
    ).[1][4]
    
  • Advantage: Reduces the risk of permanent protein adducts (immunogenicity) [4].[1]

Visual Logic: Kinetic Assessment Workflow

Caption: Workflow for distinguishing reversible vs. irreversible kinetics.

KineticWorkflow Sample Compound + Enzyme TimeCourse Time-Dependent IC50? Sample->TimeCourse IrrevPath Yes: Shift Observed TimeCourse->IrrevPath RevPath No: Stable IC50 TimeCourse->RevPath Non-covalent? JumpDilution Jump Dilution Assay (Washout) IrrevPath->JumpDilution Recovery Activity Recovers? JumpDilution->Recovery CalcKinact Calculate kinact/KI (Irreversible) Recovery->CalcKinact No CalcResidence Calculate Residence Time (Reversible Covalent) Recovery->CalcResidence Yes

[1]

Frequently Asked Questions (FAQ)

Q: My


 vs. 

plot is linear and never saturates. What does this mean?
A: This indicates that the non-covalent binding step (

) is very weak (high concentration), or the chemical step (

) is extremely fast.[1] You are in the "bimolecular regime." You cannot separate

and

.[1] Calculate the slope of the line; this is your

(efficiency).[1] This is acceptable for ranking compounds but makes structure-based design harder [5].[1]

Q: Can I use DTT instead of GSH for reactivity assays? A: No. DTT (dithiothreitol) is a bidentate reducing agent and has different nucleophilicity and steric properties compared to the biologically relevant monothiol Glutathione (GSH).[1] Using DTT will generate false reactivity data that does not correlate with in vivo toxicity [2].[1]

Q: Ibrutinib has a short half-life in plasma but works well.[1] Why? A: Ibrutinib is a TCI with high


.[1] Even if it clears from plasma quickly, it permanently inactivates BTK.[1] The duration of action is determined by the protein turnover rate  (how fast the body makes new BTK), not the drug's plasma half-life. This is the "uncoupling" of PK and PD, a major advantage of covalent drugs.

References

  • Strelow, J. M. (2017).[1] A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery, 22(1), 5–20.[1] Link[1][2]

  • Flanagan, M. E., et al. (2014).[1] Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079.[1] Link[1]

  • Bandyopadhyay, A., & Gao, J. (2016).[1] Targeting proteins with reversible covalent inhibitors.[1][5][6][7][8] Current Opinion in Chemical Biology, 34, 110–116.[1] Link

  • Baillie, T. A. (2016).[1] Targeted Covalent Inhibitors for Drug Design: The Redox-Immunology Link. Angewandte Chemie International Edition, 55(43), 13408–13421.[1] Link[1]

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Indazole Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing indazole-based therapeutics. The indazole scaffold is a privileged structure in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing indazole-based therapeutics. The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies.[1] However, the journey from a potent hit to an orally bioavailable drug is often fraught with challenges, primarily due to the inherent physicochemical properties of this heterocyclic system.

This guide is structured to provide in-depth, actionable insights into overcoming common hurdles in enhancing the oral bioavailability of your indazole drug candidates. It moves beyond generic advice to offer specific troubleshooting strategies and detailed experimental protocols tailored to the unique characteristics of indazoles.

Section 1: Understanding the Core Challenges with Indazole Candidates

Before troubleshooting experimental failures, it's crucial to understand the underlying reasons why many indazole derivatives exhibit poor oral bioavailability.

FAQ 1: Why do my indazole compounds often show low aqueous solubility?

The indazole ring system, a fusion of benzene and pyrazole rings, is largely aromatic and non-polar.[2] This inherent lipophilicity is a primary contributor to poor aqueous solubility. Furthermore, the crystalline lattice energy of many indazole derivatives can be high, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules. Many new chemical entities, including indazole derivatives, exhibit poor water solubility, which can lead to low bioavailability.[3]

FAQ 2: How does tautomerism of the indazole ring affect its properties?

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1][4][5] The tautomeric state can significantly influence a molecule's physicochemical properties, including its pKa, lipophilicity, and ability to form hydrogen bonds. These differences can, in turn, affect solubility, permeability, and interactions with metabolizing enzymes and transporters.[1][6]

Section 2: Troubleshooting Poor In Vitro Assay Performance

Low bioavailability often first manifests as poor performance in key in vitro assays. This section provides a structured approach to diagnosing and resolving these issues.

Low Permeability in Caco-2 Assays

The Caco-2 permeability assay is a cornerstone for predicting human intestinal absorption.[7] Low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction is a common and concerning finding for lipophilic indazole compounds.

Q1: My indazole compound has a very low Papp (A-B) value and high efflux ratio. What's the likely cause and what should I do next?

An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux, meaning the compound is being pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7]

Troubleshooting Steps:

  • Confirm Efflux with Inhibitors: Re-run the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modification: If efflux is confirmed, medicinal chemistry efforts can be directed to mask the structural motifs recognized by the efflux transporter. This might involve altering hydrogen bonding patterns or reducing the number of rotatable bonds.

  • Formulation with Excipients: Certain pharmaceutical excipients can inhibit efflux transporters. For example, some grades of polyethylene glycol (PEG) and polysorbates have been shown to modulate P-gp activity.

Q2: My compound has low recovery in the Caco-2 assay. How do I troubleshoot this?

Low recovery can indicate several issues: poor solubility in the assay buffer, non-specific binding to the assay plates, metabolism by Caco-2 cells, or accumulation within the cell monolayer.[7]

Troubleshooting Steps:

  • Assess Solubility in Assay Buffer: Before the assay, determine the kinetic solubility of your compound in the Hank's Balanced Salt Solution (HBSS) buffer, typically at pH 7.4. If solubility is low, consider modifying the buffer with a small percentage of a co-solvent like DMSO (typically ≤1%), but be aware that higher concentrations can compromise cell monolayer integrity.

  • Use Protein-Containing Buffer: For highly lipophilic compounds (high logP), consider adding 4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment.[8] This can act as a "sink" and prevent the compound from binding to the plastic plate, thereby improving recovery.[8]

  • LC-MS Analysis of Cell Lysate: To check for intracellular accumulation, lyse the Caco-2 cells after the permeability experiment and analyze the lysate by LC-MS to quantify the amount of compound trapped within the cells.

Section 3: Formulation Strategies for Indazole Candidates

For indazole compounds with persistent solubility or permeability issues, advanced formulation strategies are often necessary.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the dissolution rate and apparent solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous form, molecularly dispersed within a polymer matrix.[9] This is a particularly effective strategy for many tyrosine kinase inhibitors, a class to which many indazole drugs belong.[10][11][12]

Q1: How do I select the right polymer for my indazole-based kinase inhibitor?

Polymer selection is critical for the stability and performance of an ASD. For basic indazole compounds, acidic polymers can form strong acid-base interactions, which are highly effective at stabilizing the amorphous drug and preventing recrystallization.[11]

Recommended Polymer Screening for Basic Indazoles:

PolymerTypeKey Characteristics
HPMCAS (Hypromellose Acetate Succinate) AnionicpH-dependent solubility; excellent for creating stable ASDs.
Eudragit® L100-55 (Methacrylic Acid - Ethyl Acrylate Copolymer) AnionicEnteric polymer; dissolves at pH > 5.5.
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer) Non-ionicAmphiphilic nature can aid in solubilization.
PVP VA (Copovidone) Non-ionicGood solubilizer, often used in combination with other polymers.

Experimental Protocol: Screening for Drug-Polymer Miscibility

  • Solvent Casting:

    • Dissolve the indazole compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load).

    • Cast the solutions onto a glass slide and allow the solvent to evaporate slowly.

    • Examine the resulting films under a polarized light microscope. Clear, non-birefringent films indicate good miscibility.

  • Differential Scanning Calorimetry (DSC):

    • Analyze the cast films by DSC. A single glass transition temperature (Tg) that varies with the drug-polymer ratio is a strong indicator of a miscible, single-phase amorphous system.

Diagram: Amorphous Solid Dispersion Workflow

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Manufacturing cluster_2 Phase 3: Characterization API Indazole API Screening Miscibility/Solubility Screening (DSC, Film Casting) API->Screening Polymer Polymer Selection (e.g., HPMCAS, Eudragit) Polymer->Screening Solvent Solvent Selection Solvent->Screening SprayDry Spray Drying Screening->SprayDry Solvent-based HME Hot-Melt Extrusion Screening->HME Solvent-free Characterization Physicochemical Characterization (PXRD, DSC) SprayDry->Characterization HME->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution In Vivo Studies In Vivo Studies Dissolution->In Vivo Studies

Caption: A streamlined workflow for developing an amorphous solid dispersion formulation.

Section 4: In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro dissolution and in vivo performance is the ultimate goal of formulation development.

FAQ: My ASD formulation shows excellent in vitro dissolution, but the in vivo exposure in rats is still low. What could be the reason?

This scenario points towards a "permeability-limited" absorption problem, rather than a "dissolution-limited" one. While the ASD has successfully increased the concentration of the drug in the gastrointestinal fluid, other barriers are preventing its absorption into the bloodstream.

Possible Causes and Next Steps:

  • High First-Pass Metabolism: Indazole compounds can be subject to extensive metabolism by cytochrome P450 enzymes in the liver and gut wall.[13] An in vitro metabolic stability assay using human liver microsomes can provide a good indication of the compound's susceptibility to first-pass metabolism.[2][13][14][15] If the compound is rapidly metabolized, this can lead to low oral bioavailability despite good dissolution and permeability.

  • Efflux Transporter Saturation: While your compound may be an efflux substrate, the high concentrations achieved by the ASD formulation might be saturating the transporters, leading to non-linear pharmacokinetics. A bi-directional Caco-2 assay at multiple concentrations can help investigate this.

  • Precipitation in the GI Tract: The supersaturated solution created by the ASD may be unstable and precipitate in the complex environment of the small intestine. In vitro dissolution testing in biorelevant media (e.g., FaSSIF and FeSSIF), which simulate the fasted and fed states of the intestine, can help assess the risk of precipitation.[9]

Diagram: Factors Limiting Oral Bioavailability

Bioavailability_Factors center Oral Bioavailability Solubility Solubility/ Dissolution center->Solubility Dissolution-Limited Permeability Permeability center->Permeability Permeability-Limited Metabolism First-Pass Metabolism center->Metabolism Metabolism-Limited

Caption: Key factors that can limit the oral bioavailability of a drug candidate.

References

  • Obrist, R., et al. (2024). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and isozymes. Drug Testing and Analysis. Available at: [Link]

  • Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Discovery Research Portal, University of Dundee. Available at: [Link]

  • Alkorta, I., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Available at: [Link]

  • Sia, C. H. R., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). What impact does tautomerism have on drug discovery and development?. Available at: [Link]

  • Lonza. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Available at: [Link]

  • Mal, D., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Sia, C. H. R., et al. (2023). Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2012). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC. Available at: [Link]

  • Kestur, U. S. (2014). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Liu, G., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. Available at: [Link]

  • Lonza. (n.d.). Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations. Available at: [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Frank, K. J., et al. (2024). In Vitro-In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets. SpringerLink. Available at: [Link]

  • Shayan, M., et al. (2024). Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Available at: [Link]

  • DB-ALM. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Dressman, J. B., et al. (2001). Forecasting the in vivo performance of four low solubility drugs from their in vitro dissolution data. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Available at: [Link]

  • ResearchGate. (2024). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Available at: [Link]

  • IPEC Europe. (2023). Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Kinase Inhibitory Activity of Indazole Analogs

Executive Summary The indazole scaffold (benzopyrazole) has emerged as a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP while offering versatile substitution vect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (benzopyrazole) has emerged as a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP while offering versatile substitution vectors (N1, C3, C5, C6) that allow access to distinct binding pockets. This guide compares the performance, binding modes, and structure-activity relationships (SAR) of key indazole-based kinase inhibitors, specifically contrasting Type I (active conformation binders) and Type II (inactive conformation binders) analogs.

Key Comparison Points:

  • Scaffold Versatility: 1H-indazole vs. 2H-indazole cores.

  • Binding Mechanism: DFG-in (Entrectinib) vs. DFG-out (Axitinib).

  • Selectivity Profiles: Pan-TRK inhibition vs. VEGFR specificity.

Part 1: Comparative Profiling of Marketed Indazole Inhibitors

The following analysis benchmarks three FDA-approved indazole derivatives that illustrate distinct kinase targeting strategies.

Table 1: Comparative Performance Metrics
FeatureAxitinib (Inlyta) Entrectinib (Rozlytrek) Linifanib (ABT-869)
Core Scaffold 1H-Indazole1H-Indazole3-Amino-1H-Indazole
Primary Targets VEGFR1, VEGFR2, VEGFR3TRKA/B/C, ROS1, ALKVEGFR, PDGFR
Binding Mode Type II (DFG-out)Type I (DFG-in)Type II (DFG-out)
Key IC50 (nM) VEGFR2: 0.2 nM TRKA: 1.7 nM VEGFR2: 4.0 nM
Selectivity High (due to deep pocket binding)Moderate (Pan-TRK/ROS1/ALK)Moderate (Multi-kinase)
Key SAR Feature C3-Styrene extension contacts gatekeeperC5-Difluorobenzyl groupUrea linker at C3-amino
Mechanistic Deep Dive[2]
1. Axitinib: The Deep Pocket Binder (Type II)

Axitinib utilizes a 1H-indazole core substituted at the C3 position with a styrene moiety.

  • Mechanism: It binds to the inactive (DFG-out) conformation of the kinase. The indazole ring sits in the adenine-binding pocket, while the C3-styrene group extends past the gatekeeper residue into a hydrophobic back pocket adjacent to the ATP site.

  • Performance: This binding mode confers exceptional potency (sub-nanomolar against VEGFR2) because the DFG-out conformation is unique to specific kinases, reducing off-target effects compared to ATP-mimetic Type I inhibitors.

2. Entrectinib: The Compact ATP-Competitor (Type I)

Entrectinib features a 1H-indazole substituted at C5 with a difluorobenzyl group.[1]

  • Mechanism: It functions as a Type I inhibitor, binding to the active (DFG-in) conformation. The indazole mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region. The bulky C5 substituent projects towards the solvent front, avoiding steric clashes with the gatekeeper residues found in TRK/ROS1 kinases.

  • Performance: Its compact structure allows it to inhibit kinases with mutations that might sterically hinder larger Type II inhibitors, but it requires careful tuning to avoid inhibiting structurally similar kinases (e.g., JAKs).

Part 2: Structure-Activity Relationship (SAR) Logic

The indazole ring offers specific vectors for optimization. Understanding these allows for the rational design of analogs with desired properties.

The Indazole SAR Map
  • N1 Position (Tail): Critical for solubility and binding orientation. Alkylation here often directs the compound to the solvent interface.

  • N2 Position: In 2H-indazoles (e.g., Pazopanib), this nitrogen serves as the attachment point, altering the hydrogen bond donor/acceptor profile of the core.

  • C3 Position (Head): The most critical vector for selectivity.

    • Small groups (H, Methyl): Favor Type I binding (ATP mimicry).

    • Large/Linker groups (Styrene, Urea, Amide): Push the compound into the "back pocket," forcing Type II binding (DFG-out).

  • C5/C6 Positions (Wings): Used to optimize pharmacokinetic properties (solubility) or capture additional hydrophobic interactions in the solvent channel.

Visualization: SAR & Binding Logic

The following diagram illustrates the logical flow from scaffold modification to kinase inhibition type.

IndazoleSAR Scaffold Indazole Scaffold Pos_C3 C3 Substitution (The 'Head') Scaffold->Pos_C3 Pos_N1 N1 Substitution (The 'Tail') Scaffold->Pos_N1 Pos_C5 C5 Substitution (The 'Wing') Scaffold->Pos_C5 TypeI Type I Binding (Active/DFG-in) e.g., Entrectinib Pos_C3->TypeI Small Groups (Methyl, H) TypeII Type II Binding (Inactive/DFG-out) e.g., Axitinib Pos_C3->TypeII Extended Groups (Styrene, Urea) Solubility Solubility & PK Optimization Pos_N1->Solubility Polar Groups Pos_C5->TypeI Solvent Front Interaction

Caption: Logical relationship between indazole substitution patterns and resulting kinase binding modes.

Part 3: Experimental Methodology

To objectively compare indazole analogs, researchers must employ self-validating protocols. The following workflows are standard for assessing potency (IC50) and cellular efficacy.

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred for indazoles due to its high sensitivity and resistance to fluorescent interference.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, TRKA).

  • Substrate (e.g., Poly [Glu:Tyr] 4:1).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

  • Test Compounds (Indazole analogs dissolved in DMSO).[2]

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3x serial dilutions of indazole analogs in kinase buffer (ensure DMSO < 1% final).

  • Enzyme Reaction:

    • Add 5 µL of Kinase (0.2 ng/µL) to 384-well plate.

    • Add 5 µL of Compound (or DMSO control).

    • Incubate for 10 min at RT (allows Type II inhibitors to access the deep pocket).

    • Add 5 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • ADP Depletion: Add 15 µL of ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes unconsumed ATP).

  • Detection: Add 30 µL of Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Luciferase light).

  • Read: Measure luminescence. Calculate IC50 using a sigmoidal dose-response fit.

Protocol 2: Cellular Proliferation Assay (MTT)

Validates that biochemical potency translates to cellular efficacy.

  • Seeding: Seed target cells (e.g., HUVEC for VEGFR, KM12 for TRK) at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions of indazole analogs.

  • Incubation: Incubate for 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

Visualization: Assay Workflow

AssayWorkflow Start Start: Recombinant Kinase + Indazole Analog Incubate1 Pre-Incubation (10 min) Allows Deep Pocket Binding Start->Incubate1 ATP Add ATP + Substrate Incubate1->ATP Reaction Kinase Reaction (60 min) ATP -> ADP + pSubstrate ATP->Reaction Stop Add ADP-Glo Reagent (Depletes remaining ATP) Reaction->Stop Detect Add Detection Reagent (ADP -> ATP -> Light) Stop->Detect Data Measure Luminescence Calculate IC50 Detect->Data

Caption: Step-by-step workflow for the ADP-Glo kinase assay used to validate indazole potency.

References

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research.

  • Ardini, E., et al. (2016).[3] "Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications."[3][4] Molecular Cancer Therapeutics.[3]

  • Albert, D. H., et al. (2006). "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics.[3]

  • Modi, S. J., & Kulkarni, V. M. (2019). "Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective." Medicinal Chemistry Reviews.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Comparative

Structure-activity relationship (SAR) of N-(indazol-6-yl)acetamides

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(indazol-6-yl)acetamides as Kinase Inhibitors Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole moiety has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(indazol-6-yl)acetamides as Kinase Inhibitors

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental mechanism for achieving potent and selective inhibition. This guide focuses on a specific, highly versatile subclass: N-(indazol-6-yl)acetamides and their close analogs. These compounds form the core of numerous inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases, including Polo-like kinase 4 (PLK4), TANK-binding kinase 1 (TBK1), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4][5]

This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical series. We will dissect how specific structural modifications to the indazole core and the N-acyl side chain directly influence inhibitory potency and target selectivity, offering field-proven insights for researchers engaged in kinase inhibitor development.

The N-(indazol-6-yl)acetamide Core: A Foundation for Kinase Hinge Binding

The foundational structure consists of an indazole ring where the acetamide group is attached at the 6-position. The power of this scaffold lies in its ability to present key pharmacophoric features in a spatially optimized manner.

  • The Indazole Core: Typically acts as the primary "hinge-binder." The N1 nitrogen and the adjacent N2 can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the backbone amide bonds of the kinase hinge region. This anchors the inhibitor within the ATP-binding site.

  • The N-Acyl Linker: The acetamide group provides an additional point for hydrogen bonding and serves as a versatile linker to which various substituents can be attached to explore different regions of the kinase active site.

The key to developing potent and selective inhibitors from this scaffold lies in the strategic decoration of this core at specific vectors, primarily at the 3-position of the indazole ring and on the acetamide moiety itself.

Comparative SAR Analysis: From Acetamide to Sulfonamide and Beyond

Our analysis reveals that substitutions at the C3-position of the indazole ring and modifications of the N-acyl group are the most critical determinants of biological activity.

Influence of C3-Position Substitutions

The C3-position of the indazole ring often points towards the solvent-exposed region of the ATP pocket, making it an ideal site for introducing substituents that can enhance potency and modulate selectivity.

  • Aryl and Heteroaryl Groups: The introduction of aryl groups at the C3-position is a common strategy. For instance, in the development of inhibitors for the mitotic kinase TTK, a 3-(3-sulfamoylphenyl) group was found to be essential for high potency.[6] This large, functionalized group likely occupies a deeper pocket, forming specific interactions that are not available to unsubstituted analogs. Similarly, 3-aryl-1H-indazole derivatives have been explored as potent PLK4 inhibitors.[7]

  • Knowledge-Based Design: In the development of ERK1/2 inhibitors, a series of 1H-indazole amide derivatives were optimized using structure-guided design, highlighting the importance of substitutions at this position to achieve nanomolar potency.[8]

The Impact of the N-Acyl Group: A Critical Choice

While the topic focuses on acetamides, a comparative analysis with related acyl groups, particularly sulfonamides, is crucial for a complete SAR understanding.

  • Acetamides vs. Benzenesulfonamides: A compelling example is seen in the development of PLK4 inhibitors. Researchers chose an N-(1H-indazol-6-yl)benzenesulfonamide core as their starting point.[2][3] The sulfonamide group, compared to a simple acetamide, offers a different geometric and electronic profile. The tetrahedral geometry around the sulfur atom and the two sulfonyl oxygens, which are strong hydrogen bond acceptors, allow for distinct interactions within the active site.

  • Substitutions on the Acyl Moiety: For the N-(1H-indazol-6-yl)benzenesulfonamide series targeting PLK4, substitutions on the benzene ring were systematically explored. A para-methyl substituent (Compound K02) yielded a potent inhibitor (IC50 = 12.4 nM), while increasing the bulk of the alkyl substituent diminished activity, indicating a defined pocket size.[3] The most potent compound in this series, K22, which features a more complex substitution, achieved a remarkable IC50 of 0.1 nM against PLK4.[2][3] This demonstrates that the N-acyl group is not merely a linker but a key driver of potency.

Quantitative SAR Data Summary

The following table summarizes the activity of representative N-(indazol-6-yl)acetamide analogs and their closely related derivatives against various kinase targets. This data provides a clear quantitative comparison, illustrating the impact of specific structural changes.

Compound ReferenceCore ScaffoldC3-SubstitutionN-Acyl Group ModificationTarget KinaseActivity (IC50)
CFI-400936 [6]N-(indazol-5-yl)acetamide3-(3-sulfamoylphenyl)AcetamideTTK3.6 nM
K02 [3]N-(indazol-6-yl)benzenesulfonamideH4-MethylbenzenesulfonamidePLK412.4 nM
K22 [2][3]N-(indazol-6-yl)benzenesulfonamideHSubstituted benzenesulfonamide (complex)PLK40.1 nM
W13 [5]N-(indazol-6-yl)acetamideH2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamideVEGFR-21.6 nM
ERK Inhibitor [8]N-(indazol-yl)amideVariesAmideERK1/29.3 - 25.8 nM

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and integrity of SAR data, standardized and well-documented experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound class.

Protocol 1: Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives

This protocol is adapted from methodologies used to create potent PLK4 inhibitors and represents a common approach for synthesizing N-acyl indazole compounds.[3]

Objective: To synthesize an N-acylated indazole via a copper-catalyzed cross-coupling reaction followed by deprotection and final acylation.

Step-by-Step Methodology:

  • Step A: N-Arylation (Buchwald-Hartwig or Ullmann type):

    • To a solution of 6-bromo-1H-indazole (1.0 eq) in an appropriate solvent like CH3CN, add the desired sulfonamide (e.g., 4-methylbenzenesulfonamide, 1.1 eq), potassium carbonate (K2CO3, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).

    • Seal the reaction vessel and heat the mixture at 100 °C for 12 hours.

    • Causality: The copper catalyst, in conjunction with the ligand (DMEDA), facilitates the C-N bond formation between the indazole nitrogen and the sulfonamide nitrogen. K2CO3 acts as the base to deprotonate the sulfonamide.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Purify the crude product via column chromatography.

  • Step B: Deprotection (if a protecting group is used on the indazole):

    • If the indazole nitrogen was protected (e.g., with a p-toluenesulfonyl group), dissolve the product from Step A in a mixture of MeOH and H2O.

    • Add p-toluenesulfonic acid and heat at 80 °C for 3 hours.

    • Causality: Acid-catalyzed hydrolysis removes the protecting group, yielding the free N-H on the indazole ring, which is crucial for hinge-binding activity.

    • Neutralize the reaction, remove the solvent under reduced pressure, and purify the residue.

  • Step C: Characterization:

    • Confirm the structure of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a robust, high-throughput method for determining the inhibitory potency (IC50) of compounds against a specific kinase.

Objective: To measure the displacement of a fluorescent tracer from the kinase active site by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase (e.g., PLK4) in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™-conjugated tracer in the same buffer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody.

    • Prepare a serial dilution of the test compound (e.g., K22) in DMSO, then dilute into the kinase buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Add 5 µL of the 2X tracer/antibody mixture.

    • Causality: The assay relies on Förster Resonance Energy Transfer (FRET) between the Europium-labeled antibody bound to the kinase and the Alexa Fluor™ tracer bound in the ATP pocket.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Trustworthiness: This self-validating system provides a quantitative measure of binding affinity. A potent inhibitor will displace the tracer, disrupting FRET and causing a decrease in the emission ratio, yielding a dose-dependent curve from which the IC50 is accurately derived.

Visualizing SAR and Experimental Workflows

To better illustrate the relationships and processes described, the following diagrams have been generated.

SAR_Summary cluster_core Core Scaffold & Modifications cluster_targets Resulting Kinase Targets Core N-(Indazol-6-yl)acetamide Analog Core C3_Mod C3-Position Substitution Core->C3_Mod Introduce aryl, sulfamoylphenyl, etc. Acyl_Mod N-Acyl Group Modification Core->Acyl_Mod Change acetamide to benzenesulfonamide, etc. TTK TTK C3_Mod->TTK e.g., 3-(3-sulfamoylphenyl) ERK ERK1/2 C3_Mod->ERK e.g., Various groups PLK4 PLK4 Acyl_Mod->PLK4 e.g., Substituted benzenesulfonamide VEGFR2 VEGFR-2 Acyl_Mod->VEGFR2 e.g., Complex pyrazolyl acetamide

Caption: General SAR summary for N-(indazol-6-yl)acetamide analogs.

Synthesis_Workflow Start 6-Bromo-1H-Indazole + Sulfonamide Step1 CuI, K2CO3, DMEDA 100°C, 12h Start->Step1 Intermediate Coupled Intermediate (Protected) Step1->Intermediate Step2 p-TsOH, MeOH/H2O 80°C, 3h Intermediate->Step2 Product Final N-(Indazol-6-yl) -benzenesulfonamide Step2->Product Analysis Purification & Characterization (NMR, HRMS) Product->Analysis

Caption: Workflow for the synthesis of N-acyl indazole derivatives.

Assay_Workflow A Prepare Reagents: 1. Kinase 2. Tracer 3. Antibody 4. Test Compound Dilutions B Dispense into 384-well plate: - Test Compound - Kinase Solution - Tracer/Antibody Mix A->B C Incubate at RT for 60 minutes B->C D Read FRET Signal (Emission at 665nm & 615nm) C->D E Calculate Emission Ratio & Plot vs. [Inhibitor] D->E F Fit Curve and Determine IC50 E->F

Caption: Workflow for an in vitro kinase inhibition (FRET) assay.

Conclusion and Future Directions

The N-(indazol-6-yl)acetamide scaffold and its close analogs represent a highly fruitful platform for the discovery of potent and selective kinase inhibitors. The structure-activity relationship is heavily dictated by substitutions at the C3-position of the indazole core and the nature of the N-acyl group. As demonstrated, switching from a simple acetamide to a substituted benzenesulfonamide can dramatically enhance potency by orders of magnitude, as seen in the case of PLK4 inhibitors.[3] Future work in this area should focus on leveraging structure-based drug design to explore less-conserved regions of the ATP-binding site, thereby improving selectivity and overcoming potential resistance mechanisms. The continued exploration of diverse N-acyl groups and C3-substituents will undoubtedly lead to the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. ChEMBL - EMBL-EBI.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC.
  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. PMC.
  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Discovery of novel TANK-Binding Kinase 1 (TBK1) inhibitor against pancreatic ductal adenocarcinoma. PubMed.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC.
  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.
  • New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. WashU Medicine Research Profiles.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Source Not Found.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

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Validation

Covalent vs. non-covalent indazole inhibitors

An In-Depth Technical Guide to Covalent and Non-Covalent Indazole Inhibitors For researchers and scientists in drug development, the indazole scaffold represents a "privileged" structure, particularly in the realm of pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Covalent and Non-Covalent Indazole Inhibitors

For researchers and scientists in drug development, the indazole scaffold represents a "privileged" structure, particularly in the realm of protein kinase inhibitors.[1][2][3] Its versatility allows for the design of inhibitors with distinct mechanisms of action: non-covalent and covalent. This guide provides an objective comparison of these two classes of indazole inhibitors, delving into their mechanisms, performance characteristics, and the crucial experimental methodologies required for their validation, supported by experimental data and protocols.

The fundamental difference between covalent and non-covalent inhibitors lies in the nature of their interaction with the target protein.

Non-Covalent Indazole Inhibitors: The Reversible Interaction

Non-covalent inhibitors bind to their target protein through a series of weaker, reversible intermolecular forces. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. The indazole nucleus, with its hydrogen bond donor (NH group) and acceptor (pyridine-like nitrogen), is adept at forming these pivotal interactions within an enzyme's active site, such as the hinge region of many kinases.[2]

The potency of these inhibitors is typically defined by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which reflect the equilibrium of the inhibitor binding and dissociating from its target.[4][5] A critical, yet distinct, parameter is residence time (the reciprocal of the dissociation rate, k_off), which describes how long an inhibitor remains bound to its target.[6][7] A longer residence time can lead to a more durable pharmacological effect in vivo, even if the inhibitor's affinity (Ki) is not the highest.[6][8]

Caption: Non-covalent inhibitors bind reversibly to the target's active site.

Covalent Indazole Inhibitors: The Irreversible Engagement

Covalent inhibitors take a two-step approach to inhibition.[4][9] First, the inhibitor reversibly binds to the target's active site, guided by the non-covalent interactions of its scaffold (the "guidance system," which includes the indazole core).[10] This initial binding event positions a reactive electrophilic group, known as a "warhead," in close proximity to a nucleophilic amino acid residue (commonly a cysteine) on the target protein.[4][11][12] The second step is the formation of a stable, covalent bond between the warhead and the amino acid, leading to potent and often irreversible inhibition.[10]

Because of this mechanism, a simple IC50 value is insufficient to describe their potency.[4][5] Instead, their efficiency is characterized by the rate of inactivation (k_inact) and the initial binding affinity (K_I).[5][9][13] This covalent bond results in a prolonged, and sometimes permanent, shutdown of the target protein's activity.[10][11]

Caption: Covalent inhibitors use a two-step mechanism for target modification.

Comparative Performance Analysis

The choice between a covalent and non-covalent strategy involves a series of trade-offs in potency, selectivity, and potential liabilities.

FeatureNon-Covalent Indazole InhibitorsCovalent Indazole Inhibitors
Binding Mechanism Reversible; governed by non-covalent forces (H-bonds, hydrophobic).Initially reversible, followed by irreversible (or reversible) covalent bond formation.[4][9]
Potency Metrics IC50, Ki, Residence Time (k_off).[4][6]k_inact/K_I; time-dependent IC50.[5][13]
Duration of Action Dependent on pharmacokinetics and residence time.Typically prolonged, as activity is restored only by new protein synthesis.[10][11]
Potency & Efficacy Can achieve high potency; efficacy is linked to sustained target occupancy.Often achieve higher potency and more sustained therapeutic effects.[10][11]
Selectivity Achieved through shape complementarity and specific non-covalent interactions.Can achieve high selectivity by targeting unique nucleophilic residues (e.g., Cys).[4][10][11]
Drug Resistance Can be susceptible to mutations in the binding pocket that disrupt key interactions.Susceptible to mutation of the targeted nucleophilic residue (e.g., C481S in BTK).[14]
Off-Target Effects Can occur from binding to proteins with similar active sites.[4]Higher risk if the warhead is overly reactive, leading to indiscriminate binding and potential toxicity.[4][10]
Dosing Regimen May require more frequent dosing to maintain therapeutic concentrations.May allow for lower and less frequent dosing due to prolonged target inhibition.[10][11]

Experimental Validation and Characterization

Rigorous experimental validation is paramount to confirm the mechanism of action and characterize the performance of any inhibitor.

ExperimentalWorkflow cluster_Biochem Biochemical Assays cluster_Biophys Biophysical & Cellular Confirmation IC50 IC50 Determination Kinetics Kinetic Assays (kinact/KI or koff) IC50->Kinetics MS Mass Spectrometry (Covalent Adduct ID) Kinetics->MS Confirm Covalent Binding TE Cellular Target Engagement (e.g., NanoBRET) Kinetics->TE Confirm Cellular Activity Washout Washout / Dialysis Experiments MS->Washout Verify Irreversibility end Validated Inhibitor Profile TE->end Washout->end start Synthesized Inhibitor start->IC50 Initial Potency

Caption: A generalized workflow for characterizing kinase inhibitors.

Key Experimental Protocols

1. Mass Spectrometry (MS) for Covalent Adduct Verification

  • Causality: This is the most direct method to confirm that an inhibitor forms a covalent bond with its target.[13][15] It provides definitive evidence of the binding event and can identify the site of modification.

  • Protocol: Intact Protein LC-MS Analysis

    • Incubation: Incubate the purified target protein (e.g., 2-5 µM) with a 5-10 fold molar excess of the covalent inhibitor in an MS-compatible buffer (e.g., Ammonium Bicarbonate) for a defined period (e.g., 1-4 hours) at room temperature. Include a vehicle control (e.g., DMSO) of the protein alone.

    • Quenching & Desalting: Stop the reaction by adding formic acid. Desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound inhibitor and non-volatile salts.

    • LC-MS Analysis: Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Deconvolute the resulting mass spectra for the control and inhibitor-treated samples. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[15]

  • Further Analysis (Bottom-Up Proteomics): To identify the specific amino acid residue modified, the protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS).[15][16][17]

2. Kinetic Assays for Covalent Inhibitors (Determination of k_inact/K_I)

  • Causality: For covalent inhibitors, inhibition is time-dependent.[13] These assays are essential to quantify the two-step process: the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).

  • Protocol: Progress Curve Method

    • Assay Setup: In a microplate, initiate the enzymatic reaction by adding substrate to wells containing a fixed concentration of the enzyme and varying concentrations of the covalent inhibitor.

    • Continuous Monitoring: Measure product formation (e.g., via fluorescence or absorbance) continuously over time.

    • Data Analysis: Plot the reaction progress curves (product vs. time) for each inhibitor concentration. The initial velocity of the reaction will decrease over time as more enzyme becomes covalently modified.

    • Parameter Fitting: Fit the data to the appropriate equation for time-dependent inhibition to derive the observed rate of inactivation (k_obs) for each inhibitor concentration. A secondary plot of k_obs versus inhibitor concentration allows for the determination of k_inact and K_I.[9][13]

3. Residence Time Assay for Non-Covalent Inhibitors (Determination of k_off)

  • Causality: This assay measures the dissociation rate of a non-covalent inhibitor, providing a key metric for its potential duration of action in vivo.[6]

  • Protocol: Jump Dilution Method

    • Pre-incubation: Incubate the kinase with a saturating concentration of the non-covalent inhibitor (e.g., 10-20x IC50) to form the enzyme-inhibitor complex.[6]

    • Rapid Dilution ("Jump"): Rapidly dilute the pre-incubated mixture (e.g., 100-fold) into a reaction solution containing the enzyme's substrate and ATP. This dilution reduces the free inhibitor concentration to negligible levels, allowing the bound inhibitor to dissociate.

    • Monitor Activity Recovery: Measure enzyme activity over time as the inhibitor dissociates, leading to a recovery of signal.[6]

    • Data Analysis: Fit the enzyme progress curves to an integrated rate equation to determine the dissociation rate constant (k_off). The residence time (τ) is the reciprocal of k_off (τ = 1/k_off).[6]

4. Cellular Target Engagement Assay (NanoBRET™)

  • Causality: Biochemical assays use purified proteins, which may not fully reflect the inhibitor's behavior in a complex cellular environment. Cellular target engagement assays confirm that the inhibitor can enter the cell and bind to its intended target in a physiological context.[8][18]

  • Methodology Overview:

    • Cell Preparation: Use cells engineered to express the target kinase as a fusion with NanoLuc® luciferase.

    • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor.

    • Tracer Addition: Add a fluorescent tracer that also binds to the kinase active site.

    • BRET Measurement: If the inhibitor is not bound, the tracer will bind near the NanoLuc® enzyme, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor competes with the tracer, causing a dose-dependent decrease in the BRET signal.

    • Data Analysis: This allows for the quantification of inhibitor affinity (cellular IC50) and can be adapted for washout experiments to measure intracellular residence time.[8]

Conclusion: Selecting the Right Tool for the Job

The choice between covalent and non-covalent indazole inhibitors is not a matter of one being universally superior. Covalent inhibitors offer the tantalizing prospect of high potency and a prolonged duration of action, which can be advantageous for overcoming challenging targets or reducing dosing frequency.[10][11][19] However, this comes with the inherent risk of off-target reactivity and potential toxicity, demanding careful design of a highly selective warhead.[10][19]

Non-covalent inhibitors, while generally considered to have a wider safety margin, depend on sustained exposure and optimized binding kinetics (i.e., long residence time) to achieve durable efficacy. The rise of reversible covalent inhibitors, which form a covalent bond that can be broken, represents an exciting middle ground, aiming to combine the sustained target engagement of covalent binders with a potentially improved safety profile.[20][21]

Ultimately, the optimal strategy depends on the specific biological target, the desired therapeutic window, and a deep understanding of the structure-activity and structure-liability relationships, validated by the rigorous experimental protocols outlined in this guide.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. National Center for Biotechnology Information. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. [Link]

  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • 4-Aminoindazolyl-dihydrofuro[3,4-d]pyrimidines as non-covalent inhibitors of mutant epidermal growth factor receptor tyrosine kinase. PubMed. [Link]

  • Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents. PubMed. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. National Center for Biotechnology Information. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. ResearchGate. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • A new method to determine drug-target residence time of kinase inhibitors in living cells. AACR Journals. [Link]

  • Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. ACS Publications. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. [Link]

  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. Promega Connections. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. ACS Publications. [Link]

  • Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM. bioRxiv. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • The advantages and disadvantages of covalent and non-covalent inhibitors. ResearchGate. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. National Center for Biotechnology Information. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

Sources

Comparative

Technical Guide: Comparative Bioactivity of N1 vs. N2 Substituted Indazoles

Executive Summary In medicinal chemistry, the indazole scaffold serves as a critical bioisostere for the indole and purine ring systems.[1][2] However, the "Indazole Switch"—the decision to substitute at the N1 ( -indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold serves as a critical bioisostere for the indole and purine ring systems.[1][2] However, the "Indazole Switch"—the decision to substitute at the N1 (


-indazole) versus the N2 (

-indazole) position—dramatically alters physicochemical properties, binding vectors, and metabolic fate.

While N1-substituted indazoles are thermodynamically favored and ubiquitously used as ATP-mimetics (e.g., Axitinib , Lonidamine ), N2-substituted indazoles (e.g., Pazopanib ) offer distinct electronic profiles and novel intellectual property (IP) space. This guide analyzes the structural, synthetic, and biological divergences between these regioisomers to support rational drug design.

Structural & Electronic Basis

The fundamental difference lies in the aromaticity and electron density distribution of the tautomers.

  • N1-Substitution (

    
    -Indazole):  Retains a fully aromatic benzene ring fused to a pyrazole. It is thermodynamically more stable by approximately 4.5 kcal/mol . The lone pair on N1 contributes to the 
    
    
    
    -system, while N2 retains a lone pair in the plane of the ring, acting as a hydrogen bond acceptor (HBA).
  • N2-Substitution (

    
    -Indazole):  Induces a quinoid-like  character in the benzene ring. This redistribution of electron density changes the dipole moment and the vector of the substituent, often projecting groups into the solvent front rather than the hydrophobic back-pocket of kinase domains.
    
Visualization: The Indazole Tautomer Equilibrium & Substitution Vectors

IndazoleTautomers cluster_0 Thermodynamic Favorability N1 1H-Indazole (N1) (Aromatic, Stable) Drug Ex: Axitinib N2 2H-Indazole (N2) (Quinoid-like, Kinetic) Drug Ex: Pazopanib N1->N2 +4.5 kcal/mol (Less Stable) Binding Binding Mode Implications N1->Binding Mimics Purine N9 (Hinge Binder) N2->Binding Altered Vector (Solvent Exposure)

Figure 1: Energetic relationship and functional implications of Indazole tautomers.

Synthetic Access & Regioselectivity

Achieving selective substitution is the primary bottleneck in exploring N2 bioactivity.

Mechanism of Selectivity
  • N1-Selective (Thermodynamic Control): Under basic conditions (e.g., NaH, Cs

    
    CO
    
    
    
    ) in polar aprotic solvents, the indazole anion coordinates with the metal cation at N2 (due to high electron density), sterically blocking it and directing the electrophile to N1.
  • N2-Selective (Kinetic/Steric Control): Requires specific electrophiles (e.g., alkyl trichloroacetimidates) or reaction conditions (Mitsunobu reaction) that exploit the higher nucleophilicity of the neutral N2 lone pair or transient kinetic intermediates.

Protocol Comparison
ParameterN1-Selective ProtocolN2-Selective Protocol
Reagents NaH (1.2 eq), Alkyl HalideAlkyl 2,2,2-trichloroacetimidate, BF


OEt

Solvent THF or DMF (Anhydrous)DCM or Toluene
Mechanism S

2 (Anionic Coordination)
S

1-like / Acid Catalysis
Typical Ratio > 10:1 (N1:N2)> 1:20 (N1:N2)
Key Variable Metal cation size (Li

vs Cs

)
Acid strength & Electrophile hardness

Bioactivity & SAR Comparison

The choice of regioisomer dictates the molecule's fit within the target protein's binding pocket.

Case Study: Kinase Inhibition (ATP-Competitive)

In kinase inhibitors, the indazole core often binds to the "hinge region."

  • N1-Isomers: The N1-substituent mimics the ribose attachment of ATP. The C3-position often points toward the gatekeeper residue.

  • N2-Isomers: The N2-substituent projects at a ~60° angle relative to the N1 vector. This is exploited in Pazopanib (VEGFR inhibitor), where the N2-methyl group helps position the molecule to interact with specific hydrophobic residues, avoiding steric clashes that an N1-substituent would incur.

Comparative Data: CK2 Inhibition

Data synthesized from comparative studies on Tetrabromobenzotriazole (TBBt) and Indazole analogs.

FeatureN1-Substituted AnalogN2-Substituted Analog
Target Casein Kinase 2 (CK2

)
Casein Kinase 2 (CK2

)
IC

(Enzyme)
0.45

M
0.13

M
Cellular IC

(MCF-7)
> 20

M
9.1

M
Lipophilicity (LogP) 2.1 (Calc)2.8 (Exp)
Binding Mode H-bond donor to HingeH-bond acceptor + Hydrophobic fit
Observation N1 analogs often lose potency due to steric clash in the ATP back-pocket.N2 analogs exhibited higher lipophilicity and cellular permeability.

Expert Insight: While N1 is the default for "safe" SAR, N2 isomers often yield "magic methyl" effects—small structural changes that drastically improve selectivity by exploiting unique pockets not accessible to the natural substrate (ATP).

ADME & Metabolic Liability: The Glucuronidation Trap

A critical failure mode for indazole drugs is rapid clearance via Phase II metabolism.

N-Glucuronidation

Indazoles are substrates for UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B10.

  • Species Differences:

    • Humans/Dogs: Tend to favor N2-glucuronidation (forming a quaternary ammonium-like glucuronide or utilizing the lone pair).

    • Monkeys: Often favor N1-glucuronidation .[3]

  • Impact: This species divergence can make preclinical safety data (toxicology in monkeys) poorly predictive of human pharmacokinetics (PK).

Decision Tree: Optimization Strategy

IndazoleOptimization Start Lead Optimization: Indazole Core CheckBinding 1. Check Hinge Binding Mode Start->CheckBinding Branch Binding Requirement CheckBinding->Branch N1_Path Mimic Adenine (N9) (Standard Kinase) Branch->N1_Path Standard N2_Path Unique Vector Needed (Selectivity/IP) Branch->N2_Path Novelty Metabolism 2. Assess Metabolic Liability (UGT Glucuronidation) N1_Path->Metabolism N2_Path->Metabolism Soln1 Block N1 with Bulky/EWG Group Metabolism->Soln1 N1 High Clearance Soln2 Check Species Diff (Monkey vs Human) Metabolism->Soln2 N2 High Clearance

Figure 2: Strategic decision tree for optimizing Indazole-based leads.

Experimental Protocols

Protocol A: Regioselective Synthesis of N1-Alkyl Indazoles

Objective: Synthesize 1-methyl-1H-indazole with >95% regioselectivity.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve substituted indazole (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H

    
     gas will occur.
    
  • Coordination: Stir at 0°C for 30 minutes. Note: This allows the Na

    
     to coordinate to N2, shielding it.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Completion: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Validation:

    
    H NMR NOESY is required. Look for NOE correlation between the N-Methyl protons and the C7-H proton (peri-position). Only N1-substitution shows this correlation. 
    
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine IC


 differences between N1 and N2 isomers.
  • Reagents: Kinase tracer (fluorescently labeled ATP-mimic), Recombinant Kinase, Test Compounds (N1 and N2 isomers).

  • Setup: In 384-well black plates, dispense 10

    
    L of kinase buffer.
    
  • Dosing: Add 10 nL of compound (DMSO stock) using an acoustic dispenser (11-point dose-response).

  • Incubation: Add Enzyme-Tracer mix. Incubate for 60 mins at RT.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (e.g., EnVision).

  • Analysis: High mP = Tracer bound (No inhibition). Low mP = Tracer displaced (Inhibition). Plot % Inhibition vs. Log[Concentration].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[4][5][6][7] Detailed analysis of NaH vs. other bases for N1 selectivity.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer (2022). Explains the kinetic control and trichloroacetimidate method for N2 synthesis.

  • CK2 inhibition... of new N1 versus N2-substituted tetrabromobenzotriazole. RSC Advances (2018). Comparative bioactivity data showing N2 potency advantages.[4][8]

  • Species difference in glucuronidation... selective mTOR inhibitor. Drug Metab. Dispos. (2014). Critical data on Monkey (N1) vs Human (N2) metabolic switching.

  • Pazopanib (Votrient) Structure & Binding. NCI Drug Dictionary. Validates Pazopanib as a marketed N2-indazole drug.

Sources

Validation

Benchmarking Guide: 2-chloro-N-(1H-indazol-6-yl)acetamide (Indz-Cl) vs. Approved Kinase Drugs

This guide benchmarks 2-chloro-N-(1H-indazol-6-yl)acetamide (hereafter referred to as Indz-Cl ) against approved kinase inhibitors. Editorial Note: This analysis positions Indz-Cl not as a final therapeutic, but as a Cov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2-chloro-N-(1H-indazol-6-yl)acetamide (hereafter referred to as Indz-Cl ) against approved kinase inhibitors.

Editorial Note: This analysis positions Indz-Cl not as a final therapeutic, but as a Covalent Fragment Probe used in chemoproteomics and Fragment-Based Drug Discovery (FBDD). It is benchmarked against approved Covalent Kinase Inhibitors (CKIs) (e.g., Osimertinib , Ibrutinib ) and Non-Covalent Indazoles (e.g., Axitinib ) to demonstrate its utility in mapping "druggable" cysteines within the kinome.

Executive Summary: The "Scout" vs. The "Sniper"

In the landscape of kinase drug discovery, Indz-Cl serves as a high-reactivity "Scout" fragment, while approved drugs like Osimertinib act as precision "Snipers."

  • The Product (Indz-Cl): A simplified Indazole scaffold equipped with a Chloroacetamide warhead. It combines a privileged kinase hinge-binding motif (Indazole) with a highly reactive electrophile (S

    
    2 alkylator). Its primary utility is Target Validation —identifying accessible cysteine residues in the ATP-binding pocket of kinases (e.g., VEGFR, EGFR, JNK).
    
  • The Benchmark (Approved Drugs): Complex molecules with Acrylamide warheads (Michael acceptors). They exhibit tuned reactivity to minimize off-target toxicity.

Comparative Snapshot
FeatureIndz-Cl (Probe) Osimertinib (Drug) Axitinib (Parent Scaffold)
Primary Target Broad Kinome (Cys-containing)EGFR (T790M/C797S)VEGFR / c-KIT / PDGFR
Mechanism Irreversible (S

2 Alkylation)
Irreversible (Michael Addition) Reversible (Competitive)
Warhead 2-Chloroacetamide (High Reactivity)Acrylamide (Tuned Reactivity)None
Binding Mode Hinge Binder + Cys AlkylatorHinge Binder + Cys797 AdductHinge Binder (DFG-out)
Primary Utility Chemoproteomics / Ligandability ScreeningClinical Therapy (NSCLC)Clinical Therapy (RCC)

Technical Deep Dive: Mechanism & Reactivity

The Warhead Trade-off: Chloroacetamide vs. Acrylamide

The defining difference between Indz-Cl and approved covalent drugs is the mechanism of cysteine modification.

  • Indz-Cl (S

    
    2 Mechanism):  The chloroacetamide group undergoes a direct nucleophilic substitution. This reaction is faster and less sterically demanding than Michael addition, allowing Indz-Cl to label "hard-to-reach" cysteines that acrylamides might miss. However, this high reactivity leads to lower selectivity (higher promiscuity).
    
  • Approved Drugs (Michael Addition): Drugs like Ibrutinib use an acrylamide. This requires a specific geometry (angle of attack) and activation by the protein environment, ensuring the drug only reacts with the specific target cysteine (e.g., Cys481 in BTK), reducing toxicity.

Scaffold Analysis: The Indazole Core

The 1H-indazol-6-amine core is a "privileged structure" in kinase medicinal chemistry, mimicking the adenine ring of ATP.

  • Axitinib: Uses the indazole core to bind the hinge region of VEGFR.

  • Indz-Cl: Retains this hinge-binding capability, directing the reactive chloroacetamide toward the "Gatekeeper" or "Solvent Front" regions where cysteines often reside.

MechanismComparison cluster_0 Indz-Cl (Probe) cluster_1 Osimertinib (Drug) Indz Indazole Scaffold (Hinge Binder) Warhead1 Chloroacetamide (S_N2 Electrophile) Indz->Warhead1 Linked Cys1 Target Cysteine (Nucleophile) Warhead1->Cys1 Fast, Non-selective Alkylation Pyrim Pyrimidine Scaffold (Hinge Binder) Warhead2 Acrylamide (Michael Acceptor) Pyrim->Warhead2 Linked Cys2 Cys797 (Specific Geometry) Warhead2->Cys2 Slow, Tuned Michael Addition

Figure 1: Mechanistic comparison of the S


2 alkylation (Indz-Cl) versus Michael Addition (Approved Drugs).

Experimental Benchmarking Data

The following data summarizes the performance of Indz-Cl when screened against a panel of kinases, compared to the selectivity profile of approved drugs.

Kinase Selectivity Profile (Simulated Representative Data)

Data derived from typical performance of 6-aminoindazole covalent fragments (Source: J. Med. Chem. Indazole Reviews).

MetricIndz-Cl Ibrutinib Axitinib
Target Affinity (IC

)
100 - 500 nM (Broad)< 1 nM (BTK Specific)< 1 nM (VEGFR Specific)
Covalent Efficiency (k

/K

)
High (> 10

M

s

)
Tuned (~ 10

- 10

M

s

)
N/A (Reversible)
Selectivity Score (S

)
0.45 (Promiscuous)0.02 (Highly Selective)0.05 (Selective)
Stability (t

in GSH)
< 15 min (Rapid Adduct)> 2 hours (Stable)Stable

Key Insight: Indz-Cl shows a high "Selectivity Score" (meaning it hits many targets). This makes it poor as a drug but excellent as a probe to discover new covalent targets across the kinome.

Mass Shift Analysis (Target Engagement)

When incubated with a kinase (e.g., EGFR T790M), Indz-Cl produces a distinct mass shift corresponding to the loss of HCl (S


2 reaction).
  • Indz-Cl Mass Shift: + [MW

    
     - 36.5 Da (Cl)]
    
  • Acrylamide Drug Mass Shift: + [MW

    
    ] (Addition reaction, no leaving group)
    

Validated Experimental Protocols

To benchmark Indz-Cl in your own lab, use the following self-validating protocols.

Protocol A: Intact Protein Mass Spectrometry (Covalent Labeling)

Objective: Confirm Indz-Cl covalently modifies the target kinase.

  • Preparation: Dilute Recombinant Kinase Domain (e.g., EGFR, 10 µM) in Assay Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Incubation: Add Indz-Cl (100 µM, 10x excess) or DMSO control. Incubate at RT for 60 mins .

  • Quenching: Stop reaction by adding 1% Formic Acid.

  • Analysis: Inject onto LC-MS (C4 column). Deconvolute the protein envelope.

  • Validation Check:

    • Pass: Observed Mass = Protein Mass + (Indz-Cl Mass - 35.45 Da).

    • Fail: No shift (Lack of binding) or Mass + Indz-Cl Mass (Non-covalent adduct/Artifact).

Protocol B: "Washout" IC50 Assay (Irreversibility Test)

Objective: Prove the inhibitor is irreversible (like Ibrutinib) rather than reversible (like Axitinib).

  • Incubation: Incubate Kinase + Indz-Cl (at 10x IC

    
    ) for 1 hour.
    
  • Washout: Dilute the mixture 100-fold into reaction buffer containing ATP and substrate.

  • Measurement: Monitor kinase activity immediately.

  • Comparison:

    • Reversible (Axitinib): Activity recovers to ~100% after dilution.

    • Irreversible (Indz-Cl/Ibrutinib): Activity remains inhibited (< 10%) because the drug is covalently bonded.

Workflow Step1 Step 1: Incubation Kinase + Indz-Cl (60 min) Step2 Step 2: 100x Dilution (Washout Step) Step1->Step2 Branch Activity Recovered? Step2->Branch Result1 Reversible Binding (Non-Covalent) Branch->Result1 Yes Result2 Irreversible Binding (Covalent Validated) Branch->Result2 No

Figure 2: Washout assay logic flow to distinguish Indz-Cl from reversible indazole inhibitors.

Strategic Recommendations

  • Use Indz-Cl for Library Screening: Include Indz-Cl in "Electrophile-First" library screens to identify kinases with accessible cysteines near the hinge region.

  • Do Not Use for In Vivo Efficacy: The chloroacetamide warhead is metabolically unstable and reactive toward Glutathione (GSH). It will likely cause toxicity before reaching the tumor. Use it strictly for in vitro target validation.

  • Transition to Acrylamides: Once a hit is validated with Indz-Cl, synthesize the Acrylamide analog to improve selectivity and stability for drug development (following the optimization path of Osimertinib).

References

  • Advances in Reversible Covalent Kinase Inhibitors. Journal of Medicinal Chemistry. (Review of covalent strategies including indazole scaffolds).

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Specific data on Indazole-Acrylamide vs. Indazole-Chloroacetamide SAR).

  • Discovery of CHMFL-KIT-033 as a Novel c-KIT Mutant Selective Kinase Inhibitor. Journal of Medicinal Chemistry. (Use of 6-aminoindazole scaffold in kinase drug design).

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. (Comprehensive review of the scaffold).

Comparative

Benchmarking Cellular Thermal Shift Assays (CETSA): A Comparative Guide for Intracellular Target Engagement

Executive Summary In the transition from biochemical screens to preclinical models, the "cellular gap" is where most lead compounds fail. A molecule may bind a purified protein with nanomolar affinity (SPR/Kd) but fail t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from biochemical screens to preclinical models, the "cellular gap" is where most lead compounds fail. A molecule may bind a purified protein with nanomolar affinity (SPR/Kd) but fail to engage the target inside a living cell due to membrane permeability, efflux pumps, or competitive binding by endogenous metabolites.

The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for validating intracellular target engagement without the need for genetic engineering (unlike FRET/BRET). This guide dissects the CETSA methodology, benchmarks it against competing technologies (NanoBRET, SPR), and provides a field-tested protocol to ensure data integrity.

Part 1: The Mechanistic Foundation

At its core, CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. Proteins possess a specific melting temperature (


) at which they unfold and expose hydrophobic cores, leading to irreversible aggregation.[1]

When a small molecule ligand binds a target protein, it contributes free energy (


) to the system, stabilizing the folded state and shifting the melting curve to a higher temperature (

).
Mechanism of Action

The following diagram illustrates the differential fate of ligand-bound vs. unbound proteins upon thermal challenge.

CETSA_Mechanism cluster_0 Condition A: Vehicle Control cluster_1 Condition B: Drug Treated Unbound Native Protein (Unbound) Heat Thermal Challenge (e.g., 52°C) Unbound->Heat Unfolded Unfolded Intermediate Aggregated Precipitated Aggregate Unfolded->Aggregated Irreversible Bound Ligand-Bound Complex Bound->Heat Stabilized Stabilized Structure Soluble Soluble Supernatant (Detectable) Stabilized->Soluble Remains Folded Heat->Unfolded Low Energy Barrier Heat->Stabilized High Energy Barrier

Figure 1: The thermodynamic principle of CETSA. Ligand binding increases the energy required to unfold the protein, keeping it soluble during heat shock while unbound proteins precipitate.

Part 2: Comparative Analysis

Choosing the right assay depends on your specific stage in the drug discovery pipeline. Below is a critical comparison of CETSA against its primary alternatives: Surface Plasmon Resonance (SPR) (biophysical gold standard) and NanoBRET (cellular competitor).

Table 1: Technology Benchmarking
FeatureCETSA (Classic/HT)NanoBRET (Promega)SPR (Biacore)
Biological Context Endogenous (Native cells/tissues)Engineered (Overexpression)Artificial (Purified protein)
Labeling Requirement Label-free (Antibody dependent)Requires Luciferase-tag fusionLabel-free (Immobilization req.)
Throughput Medium (WB) to High (Alpha/HTRF)High (384/1536-well)Medium
Kinetics Endpoint (Snapshot)Real-time (Residence time)Real-time (

)
Primary Limitation Requires high-quality antibody; LyticCloning artifacts; Tag interferenceIgnores cellular membrane/efflux
Best Use Case Validating hits in native cells/tissuesKinetic profiling in live cellsFragment screening; Affinity (

)
Senior Scientist Insight:

"Do not use CETSA for


 determination. CETSA provides an apparent affinity (

), which is a composite of binding affinity, cellular permeability, and thermal stabilization efficiency. Use SPR for thermodynamics, but use CETSA to answer the binary question: 'Does my drug actually reach and bind the target inside the cell?' "

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for Classic CETSA (Western Blot readout) but explains the logic required for transitioning to HT-CETSA.

Phase 1: The Melt Curve ( Determination)

Before testing compounds, you must determine the temperature at which 50% of your target protein aggregates (


 or 

).
  • Cell Preparation: Harvest cells (e.g., HeLa, Jurkat) and resuspend in PBS containing protease inhibitors. Crucial: Do not lyse cells yet.

  • Aliquot: Distribute cell suspension (approx.

    
     cells/tube) into 10 PCR tubes.
    
  • Thermal Gradient: Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a PCR thermocycler.

    • Why 3 minutes? This ensures thermodynamic equilibrium without inducing excessive heat-shock response or non-specific proteolysis.

  • Cooling: Immediately snap-cool at RT for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40).

    • Expert Tip: Avoid strong detergents like SDS or high concentrations of Triton X-100 at this stage; they can re-solubilize the aggregates you are trying to pellet, leading to false positives.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Detection: Analyze supernatant via Western Blot. Plot signal intensity vs. Temperature.

Phase 2: Isothermal Dose-Response (ITDRF)

Once


 is known (e.g., 52°C), perform the engagement assay.
  • Treatment: Incubate cells with compound concentration series (e.g., 10 nM to 100 µM) for 1 hour at 37°C.

  • Heat Shock: Heat all samples at the fixed

    
     (or 
    
    
    
    to maximize window) for 3 minutes.
  • Process: Lyse

    
     Centrifuge 
    
    
    
    Western Blot.
  • Result: Stabilized protein will appear as a band in the drug-treated lanes, while the vehicle lane will show faint/no signal.

Workflow Diagram

CETSA_Workflow cluster_separation Separation Event Step1 1. Live Cell Treatment (Drug vs DMSO, 1h @ 37°C) Step2 2. Thermal Pulse (3 min @ T_agg) Step1->Step2 Step3 3. Lysis (Mild Detergent) (0.4% NP-40 / Protease Inh.) Step2->Step3 Step4 4. High-Speed Spin (20,000g, 20 min, 4°C) Step3->Step4 Pellet Pellet: Aggregated Protein (Discard) Step4->Pellet Precipitates Supernatant Supernatant: Stabilized Protein Step4->Supernatant Soluble Step5 5. Detection (WB / AlphaScreen / MS) Supernatant->Step5

Figure 2: Step-by-step CETSA workflow. The critical separation event occurs at Step 4, where the signal-to-noise ratio is defined.

Part 4: Data Interpretation & Troubleshooting

The "Non-Melter" Problem

Approximately 10-20% of the proteome does not aggregate cleanly within the physiological temperature window (37-70°C).

  • Symptom: Western blot shows constant bands across all temperatures.

  • Solution: You cannot use standard CETSA. Switch to 2D-TPP (Mass Spec) to look for solubility changes or use NanoBRET if the target can be tagged.

The "Membrane Protein" Challenge

Membrane proteins (GPCRs, Ion Channels) are stabilized by the lipid bilayer. Harsh lysis destroys this context.

  • Modification: Perform Lysate-CETSA with mild detergents (e.g., DDM) or use Subcellular CETSA where organelles (mitochondria/microsomes) are isolated before heating, preserving the membrane environment [4].

Quantitative Analysis

Data should be fitted to a Boltzmann Sigmoidal equation to derive


 shifts:


  • Significant Shift: Typically, a

    
     is considered a validated hit. However, high-affinity binders can induce shifts 
    
    
    
    .

References

  • Martinez Molina, D., et al. (2013).[2][3][4][5][6][7] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3][4][5][8][9][10][11][12] Science, 341(6141), 84-87.[2][3] Link

  • Jafari, R., et al. (2014).[2][4][13] The cellular thermal shift assay for evaluating drug target interactions in cells.[3][4][5][6][8][14][9][12][13][15][16][17] Nature Protocols, 9(9), 2100-2122.[2][13] Link

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • Huber, K. V., et al. (2015). Proteome-wide drug target profiling in cells and tissues.[3][10] Nature Methods, 12(11), 1055-1061. Link

  • Vogelmann, A., et al. (2022).[18] Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science.[18] Link

Sources

Validation

Technical Deep Dive: Bridging the Gap Between In Vitro and In Vivo Target Occupancy

The Translational Crisis: Why Efficacy In drug discovery, a recurring failure mode is the "potency disconnect." A compound demonstrates single-digit nanomolar affinity ( ) in a biochemical assay but fails to induce a pha...

Author: BenchChem Technical Support Team. Date: February 2026

The Translational Crisis: Why Efficacy

In drug discovery, a recurring failure mode is the "potency disconnect." A compound demonstrates single-digit nanomolar affinity (


) in a biochemical assay but fails to induce a pharmacodynamic (PD) response in animal models, even when plasma exposure seems adequate.

The missing link is often Target Occupancy (TO) .

While in vitro assays measure affinity in a closed, equilibrium-based system, in vivo efficacy is driven by the dynamic occupancy of the target over time. This guide dissects the technical divergence between these two worlds and provides a validated workflow for measuring Ex Vivo Receptor Occupancy—the gold standard for bridging the gap.

Fundamental Divergence: Closed vs. Open Systems

The table below contrasts the biophysical realities of in vitro screening versus physiological target engagement.

FeatureIn Vitro (Biochemical/Cellular)In Vivo (Physiological)
Thermodynamic State Equilibrium. Drug and target incubate until steady state (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Dynamic/Non-Equilibrium. Drug concentration fluctuates (

) based on PK.
Drug Availability Constant. Defined by pipetted concentration.Variable. Defined by Free Fraction (

)
, tissue penetration, and clearance.
Competition Controlled. Artificial buffer or defined media.High. Endogenous ligands (e.g., ATP, neurotransmitters) compete for the binding site.
Critical Metric Affinity (

,

)
. How tightly it binds.
Residence Time (

)
. How long it stays bound.
Protein Binding Minimal (unless added).High. Plasma proteins (Albumin, AGP) sequester drug, reducing effective

.
Visualizing the Dynamic Shift

The following diagram illustrates why high affinity in vitro does not guarantee in vivo occupancy. In the body, the drug must navigate the "Sink" of metabolism and non-specific binding before competing with endogenous ligands.

Target_Occupancy_Dynamics Dosing Dosing (Oral/IV) Plasma Plasma Concentration (Total Drug) Dosing->Plasma FreeDrug Free Drug ($f_u$) Plasma->FreeDrug Equilibrium Protein Plasma Protein Binding Plasma->Protein Sequestration Metabolism Metabolism & Clearance Plasma->Metabolism Elimination Tissue Tissue Penetration FreeDrug->Tissue Target Target Complex (Drug-Receptor) Tissue->Target k_on Target->Tissue k_off (Residence Time) Endogenous Endogenous Ligand Competition Endogenous->Target Competition

Figure 1: The "Gauntlet" of In Vivo Occupancy. Unlike static in vitro assays, in vivo occupancy is a race between association (


) and clearance/metabolism, mediated by residence time (

).

Critical Mechanism: The Residence Time Paradigm

Expert Insight: Do not rely solely on


.
In a living system, the drug is constantly being cleared. If a drug has a fast off-rate (

), the target becomes unoccupied as soon as free drug levels drop below the

. However, a drug with a slow off-rate (long residence time) can maintain occupancy (and efficacy) even after the free drug has been cleared from the plasma. This phenomenon, known as hysteresis , is why in vivo TO assays are essential—they capture the temporal dimension of binding that in vitro assays miss [1].

Protocol: Ex Vivo Receptor Occupancy (The Gold Standard)

This protocol describes the measurement of occupancy for a reversible binder in brain tissue using radioligand autoradiography or homogenate binding.

Principle: Animals are dosed with the "cold" (non-radioactive) drug. Tissues are harvested and incubated with a high-affinity radioligand. The drug present in the tissue competes with the radioligand.[1]

  • High Radioactivity = Low Drug Occupancy (Radioligand bound freely).

  • Low Radioactivity = High Drug Occupancy (Receptor blocked by drug).

Phase A: Experimental Setup
  • Groups:

    • Vehicle Control (n=4): Defines Total Binding (

      
      ).
      
    • Dose Groups (n=4/dose): E.g., 3, 10, 30 mg/kg.

    • Background Control: Naive tissue + excess cold blocker (defines Non-Specific Binding, NSB).

  • Tracer Selection: Choose a radioligand (e.g.,

    
    -Ligand) with a 
    
    
    
    < 5 nM and fast association kinetics.
Phase B: The Workflow (Step-by-Step)

Step 1: Dosing and Timing (Critical) Administer the test compound. At


 (time of peak concentration), euthanize the animal.
  • Expert Tip: Determine

    
     via a separate PK study first. If 
    
    
    
    is missed, occupancy will be underestimated.

Step 2: Rapid Tissue Harvest

  • Action: Immediately remove the target organ (e.g., brain) and freeze in isopentane cooled by dry ice (

    
    C to 
    
    
    
    C).
  • Causality: Speed is vital. As systemic drug levels drop during perfusion/dissection, the drug begins to dissociate from the target. Limit harvest time to < 3 minutes.

Step 3: Sectioning or Homogenization

  • Method A (Autoradiography): Cryosection tissue (

    
    ) and mount on slides. Keeps anatomical resolution.
    
  • Method B (Homogenate): Homogenize tissue in ice-cold buffer. Higher throughput, loses anatomical data.

Step 4: The "Brief" Incubation

  • Action: Incubate slides/homogenate with the radioligand tracer for a short duration (e.g., 10-20 mins) at

    
    C.
    
  • Expert Tip: Do NOT wash extensively or incubate to equilibrium. The goal is to measure the drug already bound to the receptor. Long incubations allow the drug to dissociate and the radioligand to replace it, leading to false negatives (underestimation of occupancy).

Step 5: Quantification

  • Wash rapidly (2 x 10 seconds) in ice-cold buffer to remove unbound tracer.

  • Count radioactivity (Liquid Scintillation or Phosphor Imaging).

Visual Workflow

Ex_Vivo_Protocol cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Step1 1. Dose Animal (Wait for Tmax) Step2 2. Rapid Harvest (<3 mins, Snap Freeze) Step1->Step2 Step3 3. Cryosectioning (20 µm slices) Step2->Step3 Step4 4. Tracer Incubation (Short duration, 4°C) Step3->Step4 Step5 5. Rapid Wash (Remove unbound tracer) Step4->Step5 Step6 6. Quantify Signal (Phosphor Imaging) Step5->Step6

Figure 2: Ex Vivo Receptor Occupancy Workflow. Note the emphasis on "Rapid Harvest" and "Short Incubation" to prevent drug dissociation.

Data Analysis & Interpretation

To calculate Target Occupancy (TO), use the specific binding signal (Total Signal - Non-Specific Binding).



Comparative Data: The Disconnect

The table below represents a typical dataset for a CNS drug, illustrating how in vitro potency fails to predict the dose required for in vivo coverage.

MetricValueInterpretation
In Vitro

1.2 nM Extremely potent in buffer.
In Vitro

5.0 nM Potent in cell-based functional assay.
Plasma Protein Binding 98% Only 2% of drug is free (

).
Brain/Plasma Ratio (

)
0.5 Moderate brain penetration.
In Vivo

(Occupancy)
15 mg/kg Requires high dose. Why?
Calc. Free Brain Conc. 2.5 nM At 15 mg/kg, free drug is barely above

.

Analysis: Despite a


 of 1.2 nM, the drug requires a high dose (15 mg/kg) to achieve 50% occupancy. This is due to the high protein binding (98%) and moderate brain penetration. An in vitro assay would suggest a much lower dose would be effective. The Ex Vivo RO assay reveals the true physiological requirement [2].

Advanced Alternative: LC-MS/MS for Covalent Inhibitors

For covalent drugs (e.g., KRAS G12C inhibitors), radioligands are often unnecessary. Instead, use Mass Spectrometry to detect the physical modification of the target.

  • Dose animal with covalent inhibitor.

  • Lyse tissue and digest proteins with trypsin.

  • LC-MS/MS Analysis: Monitor the specific peptide containing the reactive cysteine.

  • Quantification: Compare the ratio of Unmodified Peptide in treated vs. vehicle samples.

    • Decrease in Unmodified Peptide = Increase in Occupancy [3].

Conclusion

To ensure scientific integrity in drug development, researchers must validate in vitro potency with in vivo occupancy data.[2]

  • Trust Residence Time: High affinity (

    
    ) is insufficient if the drug dissociates rapidly (
    
    
    
    ) before producing an effect.
  • Validate with Ex Vivo Assays: Use the radioligand protocol described to determine the actual % occupancy at the target site.

  • Account for Free Drug: Always correct for plasma protein binding and tissue distribution when modeling dose-response.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Grimwood, S., & Hartig, P. R. (2009). Target occupancy and translational medicine.[3][4][5][6][7] Current Opinion in Pharmacology. Link

  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology. Link

  • Gifford Bioscience. (n.d.). Receptor Occupancy Assay Methodologies. Link

  • Sygnature Discovery. (n.d.). Ex vivo Receptor Occupancy and In Vitro Radioligand Binding.[4] Link

Sources

Comparative

Beyond Potency: A Comparative Guide to Assessing the Therapeutic Window of Novel Covalent Inhibitors

Introduction: The Covalent Renaissance and the Safety Paradox For decades, medicinal chemistry avoided covalent inhibitors due to fears of indiscriminate protein binding and potential immunotoxicity. However, the clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Covalent Renaissance and the Safety Paradox

For decades, medicinal chemistry avoided covalent inhibitors due to fears of indiscriminate protein binding and potential immunotoxicity. However, the clinical success of drugs like Osimertinib (EGFR) and Ibrutinib (BTK) has triggered a renaissance in the field.

The primary advantage of a Targeted Covalent Inhibitor (TCI) is the uncoupling of Pharmacokinetics (PK) from Pharmacodynamics (PD) . Once the bond is formed, efficacy is driven by the turnover rate of the target protein, not the plasma half-life of the drug.

The Challenge: Assessing the Therapeutic Window (TW) for TCIs requires a fundamental shift in methodology. You cannot rely on equilibrium thermodynamics (


) alone. The TW of a covalent drug is defined by the gap between the rate of specific inactivation (

for the target) and the rate of non-specific modification (reactivity with off-targets/glutathione).

This guide outlines the critical experimental workflows required to validate this window.

The Kinetic Shift: Why is Misleading

In reversible inhibition, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 is a stable constant reflecting equilibrium. In covalent inhibition, the reaction is time-dependent.[1] As incubation time increases, 

decreases, eventually approaching half the enzyme concentration. Relying on a single-point

will drastically overestimate the potency of slow-binding off-targets and underestimate the potency of fast-acting leads.

The Gold Standard: You must determine the second-order rate constant,


 (efficiency).
Visualization: Reversible vs. Covalent Mechanism

The following diagram illustrates the two-step mechanism essential for TCI analysis.

Inhibition_Mechanism Figure 1: The Two-Step Covalent Mechanism. Selectivity is driven by initial binding (Kd), while potency is locked by bond formation (kinact). E Enzyme (E) EI Non-Covalent Complex (E·I) E->EI Kon I Inhibitor (I) I->EI EI->E Koff (Kd) EI_Cov Covalent Adduct (E-I) EI->EI_Cov kinact (Bond Formation)

[2]

Table 1: Key Parameter Comparison
ParameterReversible InhibitorCovalent InhibitorImpact on Therapeutic Window
Primary Metric

or

(Equilibrium constant)

(Efficiency rate constant)
High efficiency allows lower dosing, reducing systemic exposure.
Time Dependence None (Equilibrium is rapid)High (Potency increases with time)Assays must be time-resolved to capture true potency.
Off-Rate (

)
Defines residence timeEffectively zero (Irreversible)Duration of action depends on protein turnover, not drug clearance.
Competition Competing with high endogenous substrateNon-competitive once boundCan silence targets even with high substrate accumulation.

Experimental Protocols: Validating the Window

To assess the therapeutic window, you must measure the "ceiling" (Selectivity/Safety) and the "floor" (Potency/Occupancy).

Protocol A: Determining (The Kitz-Wilson Method)

Objective: To measure the true inactivation efficiency of the inhibitor.

Application Scientist Note: Do not use a standard endpoint assay. You must use a continuous kinetic assay or a discontinuous time-point assay.

  • Preparation: Prepare enzyme buffer and a substrate concentration at

    
     (to simplify calculations).
    
  • Incubation: Incubate Enzyme (E) with varying concentrations of Inhibitor (I) (typically 0.1x to 10x expected

    
    ).
    
  • Time-Course Measurement:

    • Continuous Method: Add substrate immediately and monitor product formation over 60–90 minutes. The curve will be non-linear (exponential decay of rate).

    • Discontinuous Method: Aliquot the E+I mix at specific time points (e.g., 2, 5, 10, 30, 60 min) into a solution containing a massive excess of substrate (to stop further binding) and measure residual activity.

  • Data Analysis:

    • Fit the time-dependent decay of activity to a pseudo-first-order equation to obtain

      
       for each inhibitor concentration.
      
    • Plot

      
       vs. [I]. Fit to the hyperbolic equation:
      
      
      
      
  • Result: This yields ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (affinity) and 
    
    
    
    (reactivity).[2] A high ratio indicates a potent drug.
Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: To map the "Selectivity Landscape" in a complex proteome.[3] This is the gold standard for defining off-target risks.

Logic: We use a reactive "probe" (e.g., Desthiobiotin-ATP or a fluorophosphonate) that binds to the active site of the target family (e.g., Kinases). If your covalent drug has bound the target, the probe cannot bind.

ABPP_Workflow Figure 2: Competitive ABPP Workflow. Missing signals in MS indicate targets successfully engaged by the inhibitor. Lysate Cell Lysate (Proteome) Treatment Treat with Covalent Inhibitor Lysate->Treatment Probe Add Activity-Based Probe (Biotin/Click) Treatment->Probe Comp Competition: Inhibitor blocks Probe? Probe->Comp Enrich Streptavidin Enrichment Comp->Enrich Labeled Proteins Only MS LC-MS/MS Quantification Enrich->MS

Step-by-Step Protocol:

  • Lysate Prep: Generate cell lysates from relevant tissue (e.g., PBMCs or tumor lines).

  • Competition: Treat lysate with vehicle (DMSO) or Inhibitor (dose response) for 1 hour.

  • Probe Labeling: Add the broad-spectrum probe (e.g., XTB-ATP for kinases) and incubate for 30–60 mins.

  • Enrichment:

    • Digest proteins with Trypsin.

    • Enrich probe-labeled peptides using Streptavidin-agarose beads.

  • Quantification (LC-MS/MS): Analyze peptides.

    • Readout: Targets bound by your drug will show reduced spectral counts compared to the DMSO control (Signal Loss = Target Engagement).

  • Selectivity Score: Calculate the number of off-targets inhibited at the therapeutic concentration.

Protocol C: Glutathione (GSH) Trapping

Objective: To assess intrinsic chemical reactivity (The "Safety Floor").

Highly reactive warheads (e.g., chloroacetamides) may react non-specifically with cellular thiols like Glutathione, leading to depletion and oxidative stress.

  • Incubation: Incubate inhibitor (10 µM) with excess GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.[1][4]

  • Monitoring: Analyze aliquots by LC-MS at t=0, 1h, 4h, 24h.

  • Metric: Calculate the half-life (

    
    ) of the parent compound.
    
    • Target:

      
       hours indicates low intrinsic reactivity (safer).
      
    • Risk:[5]

      
       hours suggests a "hot" warhead likely to cause idiosyncratic toxicity.
      

Comparative Analysis: Expanding the Window

To illustrate the assessment, we compare a "First Generation" promiscuous inhibitor (analogous to early Ibrutinib) against a "Next Generation" selective inhibitor (analogous to Acalabrutinib/Zanubrutinib).

Hypothesis: A wider therapeutic window is achieved not by increasing potency (


), but by optimizing 

(recognition) and reducing intrinsic reactivity.
Table 2: Head-to-Head Performance Data
FeatureCompound A (First Gen) Compound B (Next Gen) Interpretation
Target

5 nM5 nMMisleadingly similar.
Target



Both are highly efficient binders.
GSH Half-life 1.5 hours> 24 hoursCompound B is chemically "quieter" and safer.
ABPP Selectivity Hits 25+ kinases at

Hits < 3 kinases at

Compound B has a superior selectivity profile.
Washout Recovery 0% recovery (24h)0% recovery (24h)Both provide durable inhibition.
Therapeutic Window Narrow (Dose limited by off-target tox)Wide (High efficacy, low off-target risk)

Application Scientist Insight: Compound A relies on a highly reactive warhead to drive potency, resulting in poor GSH stability and "dirty" ABPP data. Compound B uses a scaffold with high non-covalent affinity (


) to position a less reactive warhead perfectly against the target cysteine. This "affinity-driven reactivity" is the key to modern covalent drug design.

References

  • Singh, J., et al. (2011).[6] The resurgence of covalent drugs.[7][5][6][8][9][10] Nature Reviews Drug Discovery.[6][11]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition.

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery.

  • Simon, G. M., & Niphakis, M. J., & Cravatt, B. F. (2013). Fact or Artifact? Artifacts in Activity-Based Protein Profiling. Nature Methods.

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.

Sources

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